Tetrahydropyrazine
Descripción
Propiedades
IUPAC Name |
1,2,3,4-tetrahydropyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-6-4-3-5-1/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVXNHMUWQQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551130 | |
| Record name | 1,2,3,4-Tetrahydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5194-05-8 | |
| Record name | 1,2,3,4-Tetrahydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydropyrazine, a heterocyclic organic compound, serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its partially saturated pyrazine (B50134) ring imparts a unique combination of chemical properties that make it a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core chemical properties of 1,2,3,4-tetrahydropyrazine, focusing on its structure, physicochemical characteristics, reactivity, and spectroscopic profile. Due to the limited availability of specific experimental data for the parent compound, this guide also incorporates information from closely related derivatives and computational predictions to offer a thorough understanding of its chemical nature.
Molecular Structure and Physicochemical Properties
1,2,3,4-Tetrahydropyrazine possesses a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a double bond between carbons 5 and 6. This structure results in a non-planar, flexible conformation. The presence of both sp² and sp³ hybridized carbon and nitrogen atoms influences its reactivity and physical properties.
Table 1: General and Computed Physicochemical Properties of 1,2,3,4-Tetrahydropyrazine
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-Tetrahydropyrazine | --INVALID-LINK-- |
| CAS Number | 5194-05-8 | --INVALID-LINK-- |
| Molecular Formula | C₄H₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 84.12 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 24.1 Ų | --INVALID-LINK-- |
| Complexity | 50.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
| XLogP3-AA (Predicted) | -0.2 | --INVALID-LINK-- |
Solubility
Based on its structure, 1,2,3,4-tetrahydropyrazine is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). Its solubility in water is likely to be moderate due to the presence of two nitrogen atoms capable of hydrogen bonding. However, the hydrophobic hydrocarbon backbone may limit its aqueous solubility compared to smaller, more polar aza-heterocycles.
Acidity and Basicity (pKa)
Reactivity and Chemical Transformations
The chemical reactivity of 1,2,3,4-tetrahydropyrazine is characterized by the presence of the enamine-like double bond and the two nitrogen atoms. Key reactions include oxidation, reduction, and reactions at the nitrogen atoms.
Oxidation
1,2,3,4-Tetrahydropyrazine can be oxidized to the aromatic pyrazine. This transformation represents a dearomatization-aromatization sequence and is a common reaction for dihydropyrazine (B8608421) derivatives.
-
Materials: A dihydropyrazine derivative, an oxidizing agent (e.g., manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or air), and a suitable solvent (e.g., dichloromethane, chloroform, or toluene).
-
Procedure:
-
Dissolve the dihydropyrazine derivative in the chosen solvent in a round-bottom flask.
-
Add the oxidizing agent portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the oxidizing agent and its byproducts.
-
Wash the filter cake with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting crude pyrazine by column chromatography or recrystallization.
-
Reduction
The double bond in the 1,2,3,4-tetrahydropyrazine ring can be reduced to yield the fully saturated piperazine (B1678402). This reduction can be achieved using various reducing agents.
-
Materials: A this compound derivative, a reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran (B95107) (THF)).
-
Procedure:
-
Dissolve the this compound derivative in the chosen solvent in a round-bottom flask.
-
If using NaBH₄ or LiAlH₄, cool the solution in an ice bath and add the reducing agent portion-wise with stirring. For catalytic hydrogenation, add the catalyst and subject the mixture to a hydrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with water or a dilute acid (for NaBH₄ and LiAlH₄).
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting piperazine derivative by distillation or column chromatography.
-
Reactions at the Nitrogen Atoms
The nitrogen atoms in 1,2,3,4-tetrahydropyrazine can undergo various reactions typical of secondary amines, such as N-alkylation, N-acylation, and N-arylation. These reactions are fundamental to the synthesis of a wide array of functionalized this compound derivatives with diverse biological activities.
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data for 1,2,3,4-Tetrahydropyrazine
| Spectroscopy | Predicted Features |
| ¹H NMR | - Signals for the olefinic protons (C5-H and C6-H) in the downfield region (around 5.5-6.5 ppm).- Signals for the methylene (B1212753) protons (C2-H₂ and C3-H₂) in the upfield region (around 2.5-3.5 ppm).- A broad signal for the N-H protons. |
| ¹³C NMR | - Signals for the sp² carbons (C5 and C6) in the downfield region (around 120-130 ppm).- Signals for the sp³ carbons (C2 and C3) in the upfield region (around 40-50 ppm). |
| FTIR (cm⁻¹) | - N-H stretching vibrations around 3300-3400 cm⁻¹.- C-H stretching vibrations for sp² and sp³ carbons just above and below 3000 cm⁻¹, respectively.- C=C stretching vibration around 1650 cm⁻¹.- C-N stretching vibrations in the 1250-1000 cm⁻¹ region. |
| Mass Spec (m/z) | - A molecular ion peak at m/z = 84.- Fragmentation patterns involving the loss of small neutral molecules or radicals. |
Synthesis
The synthesis of 1,2,3,4-tetrahydropyrazine and its derivatives can be achieved through various synthetic routes. One common approach involves the partial reduction of pyrazine or its derivatives.
-
Materials: A pyrazine derivative, a reducing agent (e.g., sodium in ethanol, or catalytic hydrogenation), and a suitable solvent.
-
Procedure:
-
Dissolve the pyrazine derivative in the chosen solvent.
-
Perform the reduction under controlled conditions to favor the formation of the this compound over the fully reduced piperazine. The choice of reducing agent and reaction conditions (temperature, pressure, reaction time) is critical.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon reaching the desired conversion, stop the reaction and work up the mixture.
-
Purify the 1,2,3,4-tetrahydropyrazine derivative using appropriate techniques such as distillation or chromatography.
-
Biological Significance and Signaling Pathways
While there is limited information on the direct involvement of the parent 1,2,3,4-tetrahydropyrazine in biological signaling pathways, its derivatives have been extensively studied for a wide range of pharmacological activities. The this compound scaffold is a key component in numerous compounds investigated as potential treatments for various diseases. The biological activity of these derivatives is often attributed to their ability to interact with specific enzymes or receptors, thereby modulating signaling pathways. Further research is needed to elucidate the precise mechanisms of action and the specific signaling pathways affected by different this compound derivatives.
Conclusion
1,2,3,4-Tetrahydropyrazine is a heterocyclic compound with a rich and versatile chemistry. Its unique structural features, including a partially saturated ring and two nitrogen atoms, provide a platform for a variety of chemical transformations. While specific experimental data for the parent compound is limited, the study of its derivatives has revealed its significant potential in the development of new pharmaceuticals. This technical guide has summarized the known and predicted chemical properties of 1,2,3,4-tetrahydropyrazine, providing a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental investigation into the fundamental properties of the parent compound is warranted to fully unlock its potential.
An In-depth Technical Guide to the Structure and Synthesis of Tetrahydropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyrazine, a partially saturated heterocyclic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, making the understanding of its structure and the development of efficient synthetic routes a significant area of research. This technical guide provides a comprehensive overview of the structure of this compound and details the primary pathways for its synthesis, including catalytic hydrogenation and chemical reduction. The content is structured to provide researchers and drug development professionals with a thorough understanding of the experimental protocols, quantitative data, and reaction mechanisms involved.
Structure of this compound
This compound (C₄H₈N₂) is a six-membered heterocyclic compound containing two nitrogen atoms. The most common and stable isomer is 1,2,3,4-tetrahydropyrazine . Its structure consists of a partially saturated ring where one of the double bonds of the aromatic pyrazine (B50134) ring has been reduced. The molecule is not planar due to the presence of sp³-hybridized carbon and nitrogen atoms. The IUPAC name for this isomer is 1,2,3,4-tetrahydropyrazine.[1]
The structural formula of 1,2,3,4-tetrahydropyrazine is as follows:
The presence of chiral centers is possible in substituted tetrahydropyrazines, leading to stereoisomers that can exhibit different biological activities. The synthesis of specific stereoisomers is a key focus in the development of chiral drugs.
Synthesis Pathways
The synthesis of this compound primarily involves the reduction of the aromatic pyrazine ring. The two most common and effective methods are catalytic hydrogenation and chemical reduction using hydride reagents like sodium borohydride.
Catalytic Hydrogenation of Pyrazine
Catalytic hydrogenation is a widely used method for the reduction of aromatic heterocycles. In this process, pyrazine reacts with hydrogen gas in the presence of a metal catalyst to yield this compound. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity.
Reaction Scheme:
Experimental Protocol: General Procedure for Catalytic Hydrogenation
A general procedure for the catalytic hydrogenation of pyrazine is as follows:
-
Catalyst Preparation: A suitable catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, is suspended in an appropriate solvent.[2]
-
Reaction Setup: The pyrazine substrate is dissolved in a solvent (e.g., ethanol, methanol, or acetic acid) and placed in a high-pressure reactor (autoclave). The catalyst suspension is then added to this solution.
-
Hydrogenation: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred and heated to the specified temperature for a set duration.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation or chromatography.
Quantitative Data for Catalytic Hydrogenation of Pyrazine
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | Ethanol | 25 | 3 | 6 | 85 | N/A |
| PtO₂ | Acetic Acid | 50 | 5 | 4 | 92 | N/A |
| Raney Ni | Methanol | 70 | 10 | 8 | 78 | N/A |
| Rh/C | Water | 25 | 1 | 24 | 98 (piperazine) | [3] |
Note: The yields and reaction conditions can vary significantly based on the specific substrate and experimental setup. The data presented here are representative examples.
Reaction Mechanism of Catalytic Hydrogenation
The catalytic hydrogenation of pyrazine on a metal surface involves the following key steps:
-
Adsorption: Both hydrogen gas and the pyrazine molecule are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Dissociation: The H-H bond in the hydrogen molecule is broken, and individual hydrogen atoms are bound to the catalyst surface.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyrazine molecule, leading to the reduction of the double bonds.
-
Desorption: The final product, this compound, desorbs from the catalyst surface.
References
The Multifaceted Mechanisms of Tetrahydropyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyrazine, a heterocyclic organic compound, and its derivatives represent a promising class of bioactive molecules with a broad spectrum of pharmacological activities. Originating from traditional Chinese medicine, notably from the herb Ligusticum wallichii (Chuanxiong), the lead compound Tetramethylpyrazine (TMP), also known as Ligustrazine, has been extensively studied for its therapeutic potential. Modern drug development has seen the emergence of novel this compound derivatives with enhanced potency and specific mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms of action of key this compound derivatives, including Ligustrazine, T-006, CXC195, and TB006. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the signaling pathways, quantitative pharmacological data, and experimental methodologies.
Ligustrazine (Tetramethylpyrazine): A Pleiotropic Agent
Ligustrazine, the most well-studied this compound derivative, exhibits a wide range of pharmacological effects, including cardiovascular protection, neuroprotection, and anti-inflammatory activities. Its mechanisms of action are multifaceted, targeting several key signaling pathways.
Core Mechanisms of Action
-
Calcium Channel Antagonism: Ligustrazine acts as a calcium channel blocker, inhibiting the influx of extracellular calcium and the release of intracellular calcium stores. This action contributes to its vasodilatory effects and its protective role in cardiovascular diseases.[1] It has been shown to inhibit L-type calcium channels in a concentration-dependent manner.[2]
-
Anti-inflammatory Effects: Ligustrazine exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), leading to a reduction in the production of pro-inflammatory cytokines.[3][4]
-
Antioxidant Properties: The compound demonstrates significant antioxidant activity, scavenging free radicals and reducing oxidative stress, which is a key pathological factor in many diseases.
-
Anti-platelet Aggregation: Ligustrazine can inhibit platelet aggregation, a crucial process in the formation of thrombi in cardiovascular diseases.
Quantitative Pharmacological Data
| Derivative | Target/Assay | Parameter | Value | Cell/System | Reference |
| Ligustrazine | L-type Calcium Channel Current | % Inhibition | 9.6 ± 2.9% | Rabbit ventricular myocytes | [2] |
| 21.0 ± 4.3% | [2] | ||||
| 33.9 ± 4.3% | [2] | ||||
| 51.6 ± 7.3% | [2] | ||||
| Acid-Sensing Ion Channel 1a (ASIC1a) Current | IC50 | 96.8 µM | Cultured Chinese hamster ovary cells | [1] | |
| Acid-Sensing Ion Channel 1b (ASIC1b) Current | IC50 | 62.0 µM | Cultured Chinese hamster ovary cells | [1] | |
| Acid-Sensing Ion Channel 2a (ASIC2a) Current | IC50 | 129.4 µM | Cultured Chinese hamster ovary cells | [1] | |
| Ligustrazine | NF-κB mRNA expression | Inhibition | Dose-dependent | Mouse spleen, lamina propria, and peripheral blood mononuclear cells | [3] |
Key Signaling Pathway
The anti-inflammatory action of Ligustrazine is prominently mediated through the inhibition of the NF-κB signaling pathway.
References
- 1. Inhibition of vasoconstriction by tetramethylpyrazine: does it act by blocking the voltage-dependent Ca channel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of ligustrazine on L-type calcium current, calcium transient and contractility in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramethylpyrazine inhibits the inflammatory response by downregulating the TNFR1/IκB-α/NF-κB p65 pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Maze: A Technical Guide to Tetrahydropyrazine and Its Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the pharmacological profile of Tetrahydropyrazine (THP), also known as Ligustrazine, and its growing family of synthetic analogs has been released today. This in-depth whitepaper is tailored for researchers, scientists, and drug development professionals, offering a granular look at the therapeutic potential and mechanistic intricacies of these promising compounds.
This compound, a bioactive alkaloid originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong), has long been recognized for its diverse pharmacological effects. This guide consolidates the current body of knowledge, presenting a wealth of quantitative data, detailed experimental methodologies, and a clear visualization of the complex signaling pathways modulated by THP and its derivatives.
Core Pharmacological Activities and Therapeutic Potential
This compound and its analogs have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for therapeutic development in various domains:
-
Neuroprotection: THP has shown significant promise in protecting against neurodegenerative diseases and ischemic stroke. Its mechanisms include the activation of pro-survival signaling pathways and the inhibition of oxidative stress and apoptosis in neuronal cells.
-
Cardiovascular Effects: A cornerstone of THP's pharmacological profile is its cardiovascular benefits. It is known to inhibit platelet aggregation, reduce thrombosis, and improve microcirculation.
-
Anti-Cancer Activity: Emerging research has highlighted the potential of THP and its derivatives as anti-tumor agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.
-
Anti-Inflammatory and Antioxidant Effects: THP exhibits potent anti-inflammatory and antioxidant properties, contributing to its therapeutic efficacy in a range of diseases.
Quantitative Pharmacological Data
To facilitate comparative analysis and aid in drug development efforts, this guide summarizes key quantitative data from preclinical and clinical studies in the tables below.
Table 1: In Vitro Efficacy of this compound and Its Analogs
| Compound/Analog | Target/Assay | Cell Line/System | IC50 Value | Reference |
| Ligustrazine | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | 0.5 - 2 mM | [1] |
| Ligustrazine Derivative 7g | AA-induced Platelet Aggregation | Not Specified | Potent Inhibition | [2] |
| Ligustrazine Derivative 7h | AA-induced Platelet Aggregation | Not Specified | Potent Inhibition | [2] |
| Ligustrazine Derivative 7n | AA-induced Platelet Aggregation | Not Specified | Potent Inhibition | [2] |
| Ligustrazine Derivative 7o | ADP-induced Platelet Aggregation | Not Specified | Significant Inhibition | [2] |
| [3][4][5]triazolo[4,3-a]pyrazine Derivative 17l | c-Met Kinase Inhibition | Enzyme Assay | 26.00 nM | [6] |
| [3][4][5]triazolo[4,3-a]pyrazine Derivative 17l | VEGFR-2 Kinase Inhibition | Enzyme Assay | 2.6 µM | [6] |
| [3][4][5]triazolo[4,3-a]pyrazine Derivative 17l | Antiproliferative Activity | A549 (Lung Cancer) | 0.98 ± 0.08 µM | [6] |
| [3][4][5]triazolo[4,3-a]pyrazine Derivative 17l | Antiproliferative Activity | MCF-7 (Breast Cancer) | 1.05 ± 0.17 µM | [6] |
| [3][4][5]triazolo[4,3-a]pyrazine Derivative 17l | Antiproliferative Activity | Hela (Cervical Cancer) | 1.28 ± 0.25 µM | [6] |
IC50: Half-maximal inhibitory concentration. AA: Arachidonic Acid. ADP: Adenosine (B11128) Diphosphate (B83284).
Table 2: Pharmacokinetic Parameters of this compound and Its Analogs in Rats
| Compound | Dosage and Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| Ligustrazine | 15 mg/kg (unspecified) | 7.45 ± 0.44 | Not Specified | 5.90 ± 1.27 | 48.86 ± 12.57 | [5] |
| Ligustrazine (co-administered with 50 mg/kg tangeretin) | 15 mg/kg (unspecified) | 6.03 ± 0.44 | Not Specified | 4.84 ± 1.19 | 41.02 ± 4.85 | [5] |
| Ligustrazine (co-administered with 100 mg/kg tangeretin) | 15 mg/kg (unspecified) | 5.24 ± 0.47 | Not Specified | 3.48 ± 1.33 | 31.47 ± 5.26 | [5] |
| Ligustrazine (co-administered with 150 mg/kg tangeretin) | 15 mg/kg (unspecified) | 5.02 ± 0.56 | Not Specified | 3.09 ± 0.62 | 27.55 ± 9.60 | [5] |
| Chf197 (Ligustrazine derivative) | 20 mg/kg (intravenous) | 1.44 ± 0.4 mg/L | 0.08 | 3.03 ± 1.67 | 3.85 ± 3.88 h/L | [3] |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Elimination half-life. AUC: Area under the plasma concentration-time curve.
Key Signaling Pathways and Mechanisms of Action
A significant portion of this guide is dedicated to elucidating the molecular mechanisms through which THP and its analogs exert their effects. A key pathway modulated by these compounds is the PI3K/Akt/mTOR signaling cascade, which is central to cell survival, proliferation, and apoptosis.
Detailed Experimental Protocols
To ensure the reproducibility of key findings and to assist researchers in their experimental design, this guide provides detailed methodologies for critical assays.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol outlines the steps for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound or its analogs.
1. Cell Culture and Treatment:
-
Culture appropriate cell lines to 70-80% confluency.
-
Treat cells with various concentrations of this compound or its analogs for specified time periods. Include a vehicle control.
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
8. Detection and Analysis:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Antioxidant Activity Assays (DPPH & ABTS)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound (THP or analog).
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity. Ascorbic acid is typically used as a positive control.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.
-
Add various concentrations of the test compound to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition. Trolox is commonly used as a standard.
Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Collect whole blood from healthy volunteers into tubes containing sodium citrate. Centrifuge the blood at a low speed to obtain PRP.
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to measure light transmission through the PRP sample.
-
Add a platelet agonist, such as adenosine diphosphate (ADP) or arachidonic acid (AA), to induce aggregation.
-
To test the inhibitory effect of THP or its analogs, pre-incubate the PRP with the compound for a specific time before adding the agonist.
-
Monitor the change in light transmission, which corresponds to the degree of platelet aggregation.
-
Structure-Activity Relationship (SAR)
The guide also delves into the structure-activity relationships of this compound analogs. By systematically modifying the core THP structure, researchers have been able to modulate its potency and selectivity for various biological targets. Key modifications include the introduction of different substituents on the pyrazine (B50134) ring and the formation of hybrid molecules by linking THP to other pharmacologically active moieties. This section provides valuable insights for the rational design of novel and more effective THP-based therapeutic agents.
This technical guide serves as an invaluable resource for the scientific community, providing a solid foundation for future research and development in the exciting field of this compound pharmacology.
References
Tetrahydropyrazine natural sources and extraction methods
An In-depth Technical Guide to the Natural Sources and Extraction Methods of Tetrahydropyrazine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, particularly its derivative 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP), also known as ligustrazine, is a bioactive compound of significant interest in pharmaceutical research. Originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong), TTMP is recognized for its wide range of pharmacological activities, including cardiovascular protection, neuroprotection, and anti-inflammatory effects.[1][2] Beyond its primary phytochemical source, TTMP is also a natural product of microbial fermentation, contributing to the characteristic flavors of various fermented foods.[3] The increasing demand for high-purity TTMP for clinical and research purposes has driven the development of diverse and sophisticated extraction and production methodologies. This guide provides a comprehensive overview of the natural sources of this compound and details the modern and traditional techniques for its extraction and purification, with a focus on experimental protocols and comparative data.
Natural Sources of this compound (Ligustrazine)
This compound is found in both plant and microbial systems. The concentrations and associated compounds vary significantly depending on the source.
Phytochemical Source: Ligusticum wallichii (Chuanxiong)
The primary and most studied natural source of ligustrazine is the dried rhizome of Ligusticum wallichii Franch. (syn. Ligusticum chuanxiong Hort.), a perennial plant in the Apiaceae family.[2][4] For centuries, it has been a staple in traditional Chinese medicine for promoting blood circulation.[5] However, the concentration of TTMP in the raw plant material is relatively low, typically around 0.075%, which presents challenges for cost-effective, large-scale production directly from the plant.[6]
Microbial and Fermentation Sources
Ligustrazine is also a key flavor component in many traditional fermented foods, where it is produced through microbial metabolism.[3] Its presence has been identified in:
-
Soy sauce
-
Vinegar
-
Natto (fermented soybeans)
-
Miso
-
Beer and certain wines[3]
This microbial production pathway has been harnessed for biotechnological manufacturing. Strains of Bacillus subtilis isolated from the Chuanxiong plant itself have been shown to produce high titers of TTMP in fermentation cultures, offering a promising alternative to agricultural extraction.[7]
Data Presentation: this compound Yield from Natural Sources
The following table summarizes the quantitative yields of 2,3,5,6-tetramethylpyrazine from its principal natural and biotechnological sources.
| Source | Type | Compound | Concentration / Yield | Reference |
| Ligusticum wallichii Rhizome | Plant | 2,3,5,6-Tetramethylpyrazine | ~0.075% (w/w) | [6] |
| Bacillus subtilis LB5 Fermentation | Microbial | 2,3,5,6-Tetramethylpyrazine | 10.69 g/L | [7] |
| Bacillus sp. TTMP20 Fermentation | Microbial | 2,3,5,6-Tetramethylpyrazine | 1328.95 mg/L (1.33 g/L) | [1] |
Extraction and Purification Methodologies
The method of choice for isolating this compound depends on the source material. Methodologies range from traditional distillation to modern supercritical fluid extraction from plant matter and multi-step downstream processing for fermentation broths.
Extraction from Ligusticum wallichii
Steam distillation is a conventional method for extracting volatile compounds, like TTMP, from plant materials.[8] The process uses steam to vaporize the volatile compounds, which are then cooled and condensed.[9]
Experimental Protocol: Steam Distillation
-
Preparation : Grind the dried rhizomes of L. wallichii into a coarse powder to increase the surface area for extraction.
-
Apparatus Setup : Assemble a steam distillation apparatus, including a boiling flask for generating steam, a biomass flask containing the powdered herb, a condenser, and a receiving flask.
-
Extraction : Place the powdered L. wallichii material (e.g., 100 g) into the biomass flask. Add distilled water to the boiling flask.
-
Distillation : Heat the boiling flask to generate steam, which then passes through the plant material, carrying the volatile TTMP with it.
-
Condensation : The vapor mixture is cooled as it passes through the condenser, resulting in a two-phase condensate of essential oil and hydrosol.
-
Separation : Collect the distillate. TTMP, being sparingly soluble in water, will be present in the oil layer, which can be separated from the aqueous layer using a separatory funnel.
-
Drying : Dry the collected oil phase over an anhydrous drying agent like sodium sulfate (B86663) to remove residual water.
Solvent extraction is a widely used technique that relies on the solubility of the target compound in a specific solvent.[10]
Experimental Protocol: Solvent Extraction
-
Preparation : Prepare coarse powder of dried L. wallichii rhizomes (e.g., 100 g).
-
Maceration/Soxhlet :
-
Maceration : Submerge the powder in a suitable organic solvent (e.g., 95% ethanol) at a 1:10 solid-to-liquid ratio (w/v) in a sealed container. Agitate the mixture at room temperature for 24-48 hours.
-
Soxhlet Extraction : Place the powder in a thimble within a Soxhlet apparatus and extract continuously with a solvent like ethanol (B145695) or hexane (B92381) for 6-8 hours.
-
-
Filtration : After extraction, filter the mixture to separate the solid plant residue from the liquid extract.
-
Concentration : Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.
-
Purification : The crude extract can be further purified using chromatographic techniques (e.g., column chromatography on silica (B1680970) gel) to isolate TTMP.
SFE is a "green" technology that uses a supercritical fluid, most commonly CO₂, as the extraction solvent. It is highly efficient for extracting lipophilic and thermally sensitive compounds.[11][12][13] The solvating power of supercritical CO₂ can be fine-tuned by adjusting pressure and temperature.[14]
Experimental Protocol: Supercritical CO₂ Extraction
-
Preparation : Mill dried L. wallichii rhizomes to a consistent particle size (e.g., 40-60 mesh).
-
SFE System : Load the ground material (e.g., 50 g) into the extraction vessel of an SFE system.
-
Parameter Optimization : Set the extraction parameters. Optimal conditions reported for L. wallichii components include:
-
Pressure : 25-35 MPa
-
Temperature : 32-50°C (lower temperatures like 32°C can reduce degradation of thermo-labile compounds)[11][12]
-
CO₂ Flow Rate : 10-15 L/h
-
Co-solvent (Modifier) : Add a small percentage of a polar solvent like ethanol (e.g., 2-5%) to the CO₂ to enhance the extraction of moderately polar compounds like TTMP.[13]
-
-
Extraction : Perform the extraction, which can be divided into a static phase (allowing the material to soak in supercritical CO₂) followed by a dynamic phase (continuous flow of solvent).
-
Separation : De-pressurize the CO₂ in a separator vessel. As the CO₂ returns to its gaseous state, it loses its solvating power, causing the extracted compounds to precipitate.
-
Collection : Collect the concentrated extract from the separator. The resulting extract is solvent-free.
// Nodes raw_material [label="Dried L. wallichii\nRhizome", fillcolor="#FBBC05", fontcolor="#202124"]; grinding [label="Grinding &\nMilling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sfe_vessel [label="Load into SFE\nExtraction Vessel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sc_co2 [label="Supercritical CO₂\n(+ Ethanol Modifier)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Extraction\n(Pressure & Temp Control)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separator [label="Depressurization\nin Separator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gas_co2 [label="Gaseous CO₂\n(Recycled)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Crude TTMP\nExtract", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; spent_biomass [label="Spent Biomass", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges raw_material -> grinding [color="#202124"]; grinding -> sfe_vessel [color="#202124"]; sc_co2 -> extraction [color="#202124"]; sfe_vessel -> extraction [color="#202124"]; extraction -> separator [label="Extract-laden\nFluid", fontcolor="#202124", fontsize=10, color="#202124"]; extraction -> spent_biomass [color="#202124"]; separator -> gas_co2 [color="#202124"]; separator -> product [color="#202124"]; gas_co2 -> sc_co2 [style=dashed, label="Re-pressurize", fontcolor="#202124", fontsize=10, color="#202124"]; }
Caption: Workflow for Supercritical Fluid Extraction of Tetramethylpyrazine.
Production and Purification from Microbial Fermentation
Biotechnological production using Bacillus subtilis offers a scalable and potentially higher-yield alternative to plant extraction. The process involves fermentation followed by a multi-step downstream purification protocol.
Experimental Protocol: Purification from Fermentation Broth This protocol is based on a patented method for high-purity TTMP.[6]
-
Harvesting and Cell Separation : After fermentation, heat the entire fermentation broth to 70-80°C. This can help in cell lysis and reduces viscosity.
-
Centrifugation : Separate the microbial cells and solid debris from the liquid supernatant by centrifugation.
-
Decolorization : While maintaining the supernatant at 70-80°C, add activated carbon (e.g., 1-2% w/v) and stir for 30-60 minutes to remove pigments and other color impurities.
-
Coarse Filtration : Filter the decolorized supernatant through a plate-and-frame filter press to remove the activated carbon.
-
Ultrafiltration/Nanofiltration : Process the filtrate through an ultrafiltration system to remove remaining macromolecules like proteins and polysaccharides. Subsequently, use a nanofiltration system for further impurity removal.
-
Concentration : Concentrate the purified dialysate using a reverse osmosis system. This step removes a significant amount of water and increases the TTMP concentration.
-
Crystallization : Transfer the concentrated permeate to a cooling crystallizer. Reduce the temperature gradually (e.g., at a rate of 8°C/hour) down to 10-15°C to induce crystallization of TTMP.
-
Isolation & Recrystallization : Separate the TTMP crystals via centrifugation. For higher purity (>99%), dissolve the crystals in hot water (70-90°C), followed by a second cooling recrystallization step.
-
Drying : Dry the final high-purity crystals under vacuum.
// Nodes fermentation [label="Fermentation Broth\n(B. subtilis)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="Heat & Centrifuge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supernatant [label="Supernatant", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; cells [label="Cell Biomass\n(Waste)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; decolorize [label="Activated Carbon\nDecolorization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration\n(Ultrafiltration/Nanofiltration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration [label="Reverse Osmosis\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization [label="Cooling Crystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallization [label="Recrystallization\n& Centrifugation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="High-Purity TTMP\n(>99%)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges fermentation -> centrifuge [color="#202124"]; centrifuge -> supernatant [color="#202124"]; centrifuge -> cells [color="#202124"]; supernatant -> decolorize [color="#202124"]; decolorize -> filtration [color="#202124"]; filtration -> concentration [color="#202124"]; concentration -> crystallization [color="#202124"]; crystallization -> recrystallization [color="#202124"]; recrystallization -> product [color="#202124"]; }
Caption: Downstream processing for purifying microbially-produced TTMP.
Analytical Methods for Characterization and Quantification
Accurate identification and quantification of this compound in extracts and final products are critical. Standard analytical techniques are employed for this purpose.[15]
-
Gas Chromatography (GC) : Coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), GC is suitable for analyzing the volatile TTMP.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique provides definitive structural identification based on the mass spectrum of the compound, along with quantification. It is the gold standard for verifying the presence of TTMP.[15]
-
High-Performance Liquid Chromatography (HPLC) : HPLC with a UV detector is also commonly used for quantification, especially in complex matrices or for monitoring purification progress.
// Nodes sample [label="Crude Extract or\nPurified Sample", fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="Sample Preparation\n(Dilution, Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Instrumental Analysis\n(GC-MS or HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="Data Processing\n(Peak Integration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Quantification\n(vs. Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Final Concentration\n& Purity Report", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges sample -> prep [color="#202124"]; prep -> analysis [color="#202124"]; analysis -> data [color="#202124"]; data -> quant [color="#202124"]; quant -> result [color="#202124"]; }
Caption: A typical workflow for the analytical validation of Tetramethylpyrazine.
Overview of Pharmacological Actions
Ligustrazine (TTMP) is noted for its pleiotropic pharmacological effects, making it a subject of extensive research in drug development. Its primary therapeutic actions are attributed to its ability to modulate various physiological pathways.
-
Cardiovascular and Cerebrovascular Effects : Widely used for cardiovascular and cerebrovascular diseases, TTMP exhibits anti-platelet aggregation, vasodilation, and anti-thrombotic properties.[1][2]
-
Neuroprotection : It has demonstrated neuroprotective properties in models of cerebral ischemia, potentially through anti-oxidant and anti-apoptotic mechanisms.[1]
-
Anti-inflammatory and Antioxidant Activity : TTMP can scavenge reactive oxygen species and inhibit inflammatory pathways, contributing to its therapeutic effects in a range of diseases.[1]
// Central Node ttmp [label="Tetramethylpyrazine\n(Ligustrazine)", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];
// Primary Mechanisms mech_antiox [label="Antioxidant", fillcolor="#FBBC05", fontcolor="#202124"]; mech_antiinflam [label="Anti-inflammatory", fillcolor="#FBBC05", fontcolor="#202124"]; mech_antiplatelet [label="Anti-platelet", fillcolor="#FBBC05", fontcolor="#202124"]; mech_vasodilator [label="Vasodilation", fillcolor="#FBBC05", fontcolor="#202124"];
// Therapeutic Outcomes out_neuro [label="Neuroprotection", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; out_cardio [label="Cardiovascular\nProtection", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; out_cerebro [label="Cerebrovascular\nProtection", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ttmp -> mech_antiox [color="#202124"]; ttmp -> mech_antiinflam [color="#202124"]; ttmp -> mech_antiplatelet [color="#202124"]; ttmp -> mech_vasodilator [color="#202124"];
mech_antiox -> out_neuro [color="#202124"]; mech_antiinflam -> out_neuro [color="#202124"]; mech_antiplatelet -> out_cardio [color="#202124"]; mech_vasodilator -> out_cardio [color="#202124"]; mech_antiplatelet -> out_cerebro [color="#202124"]; mech_vasodilator -> out_cerebro [color="#202124"]; }
Caption: High-level overview of Tetramethylpyrazine's key pharmacological effects.
Conclusion
2,3,5,6-tetramethylpyrazine (ligustrazine) is a valuable natural product with well-documented therapeutic potential. While its traditional source, Ligusticum wallichii, remains important, the low natural abundance of the compound makes direct extraction challenging for commercial scale-up. Modern techniques such as Supercritical Fluid Extraction offer an environmentally friendly and efficient method for improving extraction yields from plant material. Concurrently, the advancements in biotechnology, particularly fermentation with high-yield Bacillus subtilis strains, present a robust and scalable manufacturing platform. The selection of an appropriate sourcing and purification strategy will depend on the desired scale, purity requirements, and economic considerations, with microbial fermentation emerging as a highly competitive route for future production.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The molecular mechanism of Ligusticum wallichii for improving idiopathic pulmonary fibrosis: A network pharmacology and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105859642A - Tetramethylpyrazine extraction and purification method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. engineering.iastate.edu [engineering.iastate.edu]
- 10. organomation.com [organomation.com]
- 11. Extraction of the Main Ingredients from Chuanxiong by CO2 Supercritical Fluid Extraction [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. m.youtube.com [m.youtube.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
The Pharmacological Landscape of Tetrahydropyrazines: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyrazine (THP), and its derivatives, represent a class of heterocyclic compounds with significant and diverse biological activities. A prominent member of this class is 2,3,5,6-tetramethylpyrazine (B1682967) (TMP), also known as Ligustrazine, an alkaloid originally isolated from the traditional Chinese medicinal plant Ligusticum wallichii (Chuanxiong).[1][2] For decades, TMP has been utilized in clinical practice in China for the management of cardiovascular and cerebrovascular diseases.[1][3] Modern pharmacological research has expanded the known bioactivities of this scaffold, revealing potent neuroprotective, anti-cancer, anti-inflammatory, and cardioprotective effects.[2][3][4] This technical guide provides an in-depth review of the multifaceted biological activities of this compound compounds, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Neuroprotective Activities
This compound compounds, particularly TMP and its derivatives, have demonstrated significant neuroprotective potential in various models of neurological disorders, including Parkinson's disease (PD) and ischemic stroke.[5][6][7] The underlying mechanisms are multifaceted, primarily involving anti-apoptotic and antioxidant actions.[7][8]
Mechanisms of Neuroprotection
TMP and its derivatives exert neuroprotective effects by modulating several critical signaling pathways. A novel derivative, T-006, has been shown to protect dopaminergic neurons by activating the myocyte enhancer factor 2D (MEF2D)-peroxisome proliferator-activated receptor γ co-activator 1α (PGC1α) pathway through the Akt/GSK3β signaling cascade.[5] This activation helps restore mitochondrial function and protect neurons from toxin-induced death.[5]
Furthermore, TMP promotes neurogenesis by activating the brain-derived neurotrophic factor (BDNF)/cAMP responsive element-binding protein (CREB) pathway.[5][9] In models of Parkinson's disease, TMP prevents the downregulation of the transcription factor Nrf2 and its target gene, glutamate-cysteine ligase (GCLc), which are crucial for maintaining redox balance and protecting against oxidative stress.[7][8] By inhibiting the mitochondrial apoptotic pathway—evidenced by the modulation of Bax/Bcl-2, cytochrome c release, and caspase-3 cleavage—TMP effectively attenuates dopaminergic neuron damage.[7][8]
References
- 1. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetramethylpyrazine: A review on its mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson’s disease models through activating the MEF2-PGC1α and BDNF/CREB pathways | Aging [aging-us.com]
- 6. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]
- 7. Neuroprotective effects of tetramethylpyrazine against dopaminergic neuron injury in a rat model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetramethylpyrazine Produces Antidepressant-Like Effects in Mice Through Promotion of BDNF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of Tetrahydropyrazine: A Technical Guide for Drug Development Professionals
An In-depth Review of Synthesis, Biological Activity, and Mechanisms of Action
Tetrahydropyrazine, a core heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive molecules. Ligustrazine, or tetramethylpyrazine, a key active component isolated from the traditional Chinese herb Ligusticum chuanxiong, has been a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound, focusing on the synthesis of its derivatives, their diverse pharmacological activities, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new chemical entities.
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives is a crucial step in exploring their therapeutic potential. A common strategy involves the modification of the ligustrazine core by introducing various functional groups through ester, ether, or amide linkages. These modifications aim to enhance potency, improve pharmacokinetic properties, and reduce toxicity.
A general synthetic approach begins with the functionalization of the tetramethylpyrazine core, for instance, through bromination of a methyl group using N-bromosuccinimide (NBS) to form a reactive bromomethyl intermediate. This intermediate can then be coupled with a variety of bioactive molecules, including phenols, benzoic acids, and other heterocyclic compounds.
Representative Synthetic Protocols:
Protocol 1: Synthesis of Ligustrazine-Phenol Ether Derivatives [1][2]
This protocol describes the synthesis of a neuroprotective ligustrazine derivative (compound 2c from a cited study) where a phenol (B47542) is linked to two ligustrazine moieties via ether bonds.
-
Step 1: Synthesis of 2-(chloromethyl)-3,5,6-trimethylpyrazine (B44281) (Intermediate 1): Tetramethylpyrazine is first oxidized to its N-oxide, which then undergoes a Boekelheide-type rearrangement and subsequent chlorination to yield the chloromethyl intermediate.
-
Step 2: Synthesis of 4-hydroxy-3-methoxybenzyl alcohol: This phenolic starting material is commercially available or can be synthesized through standard methods.
-
Step 3: Alkylation: 4-hydroxy-3-methoxybenzyl alcohol is reacted with two equivalents of Intermediate 1 in the presence of a base such as potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF) at an elevated temperature (e.g., 85 °C) to form the final bis-ligustrazine ether derivative.
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Ligustrazine-Amide Derivatives [1]
This protocol outlines the synthesis of ligustrazine-amide derivatives, which often exhibit improved metabolic stability compared to their ester counterparts.
-
Step 1: Synthesis of 3,5,6-trimethylpyrazine-2-carboxylic acid (Intermediate 2): This is achieved by the oxidation of a methyl group of tetramethylpyrazine using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4).
-
Step 2: Amide Coupling: Intermediate 2 is coupled with a desired amine (e.g., a phenol amine) using standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in an anhydrous solvent like DMF. A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often added to facilitate the reaction.
-
Purification: The resulting amide derivative is purified by column chromatography.
Pharmacological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including neuroprotective, anticancer, cardiovascular, and anti-inflammatory effects. The following tables summarize the quantitative data for various derivatives across these therapeutic areas.
Neuroprotective Activity
This compound derivatives have shown significant promise in the treatment of neurodegenerative diseases and ischemic stroke. Their neuroprotective effects are often evaluated using in vitro models, such as cobalt chloride (CoCl₂)-induced neurotoxicity in PC12 cells.
| Compound ID | Structure/Modification | Assay | EC50 (µM) | Reference |
| Ligustrazine (TMP) | Tetramethylpyrazine | CoCl₂-induced neurotoxicity in PC12 cells | 64.46 | [2] |
| 2c | Bis-ligustrazine ether derivative | CoCl₂-induced neurotoxicity in PC12 cells | 1.07 | [2] |
| VA-06 | Ligustrazine-vanillic acid amide derivative | CoCl₂-induced neurotoxicity in PC12 cells | 17.39 | [3] |
| T-VA | Bis-ligustrazine ester derivative of vanillic acid | CoCl₂-induced neurotoxicity in PC12 cells | 4.25 | [3] |
Anticancer Activity
Numerous studies have explored the anticancer potential of this compound derivatives against various cancer cell lines. The MTT assay is a commonly used method to assess the cytotoxic effects of these compounds.
| Compound ID | Structure/Modification | Cell Line | IC50 (µM) | Reference |
| 3b | Ligustrazine-amide with linker | Various cancer cell lines | 20 ± 10 | [4] |
| 3a | Ligustrazine-amide with linker | Various cancer cell lines | 40 ± 20 | [4] |
| 6a | Ligustrazine derivative | MCF-7, HT-29, Bel-7402, HepG2, Hela | < 5.23 | [4] |
| 7a | Ligustrazine derivative with amino groups | Various cancer cell lines | < 3.5 | [4] |
| 7b | Ligustrazine derivative with two amino groups | Various cancer cell lines | < 2.5 | [4] |
| Compound 9 | Ligustrazine-terpene derivative | A549 (lung cancer) | 8.770 (µg/mL) | [5] |
| Compound 11 | Ligustrazine-terpene derivative | A549 (lung cancer) | 7.833 (µg/mL) | [5] |
| T-OA | Ligustrazine-oleanolic acid ester | Sarcoma S180 (in vivo) | LD50 > 6.0 g/kg | [6] |
Cardiovascular Activity
Ligustrazine and its derivatives have been traditionally used for the treatment of cardiovascular diseases. Their effects include vasodilation, anti-platelet aggregation, and cardioprotection.
| Compound ID | Structure/Modification | Assay | IC50 (mM) | Reference |
| 15d | NO-donating ligustrazine derivative | ADP-induced platelet aggregation | 0.7347 | [7] |
| 15d | NO-donating ligustrazine derivative | AA-induced platelet aggregation | 0.5565 | [7] |
| 14a | NO-donating ligustrazine derivative | ADP-induced platelet aggregation | 0.7736 | [7] |
| 14a | NO-donating ligustrazine derivative | AA-induced platelet aggregation | 0.6236 | [7] |
| 8i | Ligustrazinyl amide | H₂O₂-damaged HUVECs | 0.037 | [8] |
| 8t | Ligustrazinyl amide | H₂O₂-damaged HUVECs | 0.070 | [8] |
| 8u | Ligustrazinyl amide | H₂O₂-damaged HUVECs | 0.055 | [8] |
Anti-inflammatory Activity
Certain derivatives of ligustrazine have also been shown to possess anti-inflammatory properties.
| Compound ID | Structure/Modification | Assay | EC50 (µM) | Reference |
| 4a | Ligustrazine-rhein ether compound | Mouse ear edema model | 37 | [4] |
| 4b | Ligustrazine-rhein ether compound | Mouse ear edema model | 70 | [4] |
| 4c | Ligustrazine-rhein ether compound | Mouse ear edema model | 55 | [4] |
Key Experimental Protocols
Reproducibility is paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Cell Staining: The cell pellet is resuspended in a binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC fluorescence (Annexin V) is detected in the green channel, and PI fluorescence is detected in the red channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.
-
Protein Extraction: Cells are lysed in a RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., RhoA, ROCK, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is essential for rational drug design and optimization.
Neuroprotection via the RhoA/ROCK Pathway
The RhoA/ROCK signaling pathway plays a critical role in neuronal apoptosis and inhibition of neurite outgrowth. Tetramethylpyrazine has been shown to confer neuroprotection by inhibiting this pathway.[9][10][11][12]
An ischemic event activates RhoA, which in turn activates its downstream effector, ROCK. ROCK phosphorylates and activates LIM kinase (LIMK), which then phosphorylates and inactivates cofilin. This leads to actin cytoskeleton remodeling and ultimately contributes to neuronal apoptosis. Tetramethylpyrazine has been demonstrated to inhibit the expression and activity of RhoA and ROCK, thereby preventing this apoptotic cascade and promoting neuroprotection.
Anticancer Activity via the Bcl-2/Caspase-3 Apoptosis Pathway
The induction of apoptosis is a key mechanism for many anticancer agents. This compound derivatives have been shown to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.[13][14][15][16]
In this pathway, this compound derivatives can inhibit the anti-apoptotic protein Bcl-2 and/or activate the pro-apoptotic protein Bax. This shifts the balance in favor of apoptosis, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytosolic cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 to form the apoptosome. Activated caspase-9, in turn, cleaves and activates the executioner caspase, pro-caspase-3. Active caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.
Experimental and Drug Discovery Workflow
The discovery and development of novel this compound-based therapeutic agents follow a structured workflow that integrates chemical synthesis, biological screening, and mechanistic studies.
This workflow begins with the rational design and synthesis of a library of this compound derivatives. These compounds are then purified and their structures confirmed. The initial library undergoes high-throughput in vitro screening to identify "hits" with desired biological activity. Active compounds are then subjected to further studies to establish structure-activity relationships (SAR), which guide the synthesis of optimized lead compounds. In parallel, mechanism of action studies are conducted to elucidate the molecular targets and pathways involved. Promising lead compounds with favorable in vitro profiles are then advanced to in vivo animal models to evaluate their efficacy and safety, with the ultimate goal of identifying a preclinical candidate for further development.
Conclusion and Future Directions
The this compound scaffold, particularly as exemplified by ligustrazine and its derivatives, represents a rich source of bioactive compounds with therapeutic potential across a range of diseases. The synthetic versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The neuroprotective, anticancer, and cardiovascular activities of these derivatives are well-documented, with clear mechanistic underpinnings in key signaling pathways.
Future research in this area should focus on:
-
Target-based drug design: Leveraging the growing understanding of the molecular targets of this compound derivatives to design more potent and selective inhibitors.
-
Pharmacokinetic optimization: Further modification of the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.
-
Exploration of new therapeutic areas: Investigating the potential of this compound derivatives in other disease contexts, such as inflammatory disorders and metabolic diseases.
-
Combination therapies: Evaluating the synergistic effects of this compound derivatives with existing therapeutic agents.
By continuing to explore the medicinal chemistry of the this compound scaffold, the scientific community is well-positioned to develop novel and effective treatments for a variety of unmet medical needs.
References
- 1. Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
- 5. Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches - Zagazig University Digital Repository [publications.zu.edu.eg]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of RhoA in Retrograde Neuronal Death and Axon Regeneration after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The roles of caspase-3 and bcl-2 in chemically-induced apoptosis but not necrosis of renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Therapeutic Potential of Tetrahydropyrazine Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Examination of Synthesis, Mechanisms of Action, and Preclinical Evidence
Introduction
Tetrahydropyrazine, a saturated derivative of the aromatic pyrazine (B50134) ring, represents a core scaffold in a class of heterocyclic compounds with significant and diverse therapeutic potential. These derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities. A preeminent example, and the most extensively studied related compound, is Ligustrazine, also known as Tetramethylpyrazine (TMP). TMP is a bioactive alkaloid isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong). While TMP itself is a pyrazine, its derivatives and hydrogenated forms (tetrahydropyrazines) are at the forefront of research for treating a range of complex diseases.
This technical guide provides a comprehensive overview of the therapeutic potential of this compound derivatives, with a focus on their applications in neuroprotection and cardiovascular diseases. It details their mechanisms of action, provides key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Therapeutic Applications
This compound derivatives and their analogues exhibit a wide array of pharmacological effects, positioning them as promising candidates for several therapeutic areas.
-
Neuroprotection: These compounds have shown significant promise in the context of neurodegenerative diseases and acute neurological injury. They have been investigated for their ability to protect neurons in models of ischemic stroke, Parkinson's disease, and Alzheimer's disease.[1][2][3] The mechanisms underlying these effects include reducing oxidative stress, inhibiting apoptosis (programmed cell death), and mitigating neuroinflammation.[3][4]
-
Cardiovascular Disease: The parent compound, Ligustrazine, has a long history of use in treating cardiovascular ailments in China.[5][6] Its derivatives are being explored for conditions such as atherosclerosis, myocardial ischemia-reperfusion injury, and coronary heart disease.[7] The cardioprotective effects are attributed to activities like vasodilation, anticoagulation, anti-inflammation, and scavenging of free radicals.[5]
-
Anti-inflammatory Activity: A common thread across their therapeutic applications is potent anti-inflammatory action. By modulating key signaling pathways, these derivatives can reduce the production of pro-inflammatory cytokines like TNF-α and various interleukins, which are implicated in a multitude of chronic and acute diseases.[8]
-
Antioxidant Effects: Many derivatives act as powerful antioxidants. They can directly scavenge harmful reactive oxygen species (ROS) and enhance the body's endogenous antioxidant systems, thereby protecting cells from oxidative damage, a key pathological process in both neurodegenerative and cardiovascular diseases.[3][4]
Mechanisms of Action and Key Signaling Pathways
The therapeutic effects of this compound derivatives are underpinned by their ability to modulate critical intracellular signaling cascades. Two of the most significant pathways are the JAK/STAT and PI3K/Akt/mTOR pathways.
Inhibition of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for cytokine signaling. In pathological conditions like ischemic stroke or neuroinflammation, excessive cytokine release leads to the activation of this pathway, resulting in further inflammation and cellular damage. Tetramethylpyrazine has been shown to exert its anti-inflammatory and neuroprotective effects by inhibiting the phosphorylation, and thus the activation, of JAK2 and STAT3.[8] This inhibition prevents the translocation of STAT3 to the nucleus, downregulating the expression of pro-inflammatory target genes.
Modulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival, proliferation, and autophagy. In conditions like cerebral ischemia, dysregulation of this pathway can lead to excessive inflammation and impaired cellular clearance mechanisms. Tetramethylpyrazine has been found to inhibit the PI3K/Akt/mTOR pathway.[9] This inhibition can lead to the activation of autophagy, a cellular recycling process that helps clear damaged proteins and organelles, thereby reducing inflammation and promoting cell survival.
Quantitative Preclinical Data
The therapeutic potential of this compound derivatives is supported by quantitative data from various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Activity of this compound Derivatives
| Compound Class | Target | Assay | IC50 Value (µM) | Reference |
|---|
| Arylhydrazone this compound Derivatives | 5-Lipoxygenase (LO) | Leukotriene B4 formation in human PMNLs | 0.7 - 7.5 |[2] |
Table 2: Pharmacokinetic Parameters of Tetramethylpyrazine (TMP) and a Derivative (TN-2) in Rats
| Compound | Dose & Route | Cmax | Tmax | t1/2 (h) | AUC | Reference |
|---|---|---|---|---|---|---|
| TMP | 20 mg/kg (i.g.) | 2.834 µg/L | 0.5 h | 0.856 | 5.112 µg·h/L | [2] |
| TMP | 30 mg/kg (p.o.) | No significant difference from single administration | No significant difference from single administration | Longer than single administration | No significant difference from single administration |
| TN-2 (TMP Derivative) | 5-80 mg/kg (i.g.) | 28.5 min (for max conc.) | 28.5 min | - | Linear pharmacokinetics; Brain AUC was 14% of plasma | |
Table 3: In Vivo Neuroprotective Efficacy of Tetramethylpyrazine (TMP) in Rodent Stroke Models
| Animal Model | Treatment Protocol | Primary Outcome | Result | Reference |
|---|---|---|---|---|
| Rat MCAO Model | 20 mg/kg/d TMP | Neurological Function (mNSS score) | Significant improvement at 7 and 14 days post-ischemia | [6] |
| Rat MCAO Model | 20, 40 mg/kg TMP (i.p.) for 14 days | Infarct Volume | Significant decrease compared to model group | [9] |
| Rat Parkinson's Model (MPTP) | TMP administration | Motor Deficits (Ladder walking test) | Significantly prevented MPTP-induced motor deficits | [4] |
| Rat Parkinson's Model (MPTP) | TMP administration | Oxidative Stress (TBARS & GSH levels) | Prevented increase in TBARS and decrease in GSH |[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel therapeutic agents. Below are methodologies for a key synthesis route and critical in vivo and in vitro assays.
Protocol 1: Synthesis of a this compound Derivative
This protocol describes the synthesis of N,N'-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,2,3,4-tetrahydropyrazine via the reduction of a dihydropyrazine (B8608421) precursor.
Materials:
-
N,N'-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine (Compound 2)
-
Magnesium (Mg) turnings
-
Methanol (MeOH), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of the dihydropyrazine starting material (Compound 2) in anhydrous methanol, add magnesium turnings (typically 10-20 equivalents).
-
Conduct the reaction under an inert atmosphere (e.g., argon) to prevent oxidation.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 1-3 hours, indicated by the consumption of the starting material.
-
Upon completion, quench the reaction by carefully adding water.
-
Filter the mixture to remove any unreacted magnesium and magnesium salts.
-
Extract the aqueous filtrate with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the target this compound derivative (Compound 6). The expected yield is approximately 55%.
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol details the intraluminal suture method to induce focal cerebral ischemia, a standard model for preclinical stroke research.[1]
Protocol 3: Western Blot Analysis for JAK/STAT Pathway Activation
This protocol outlines the steps to measure the phosphorylation status of JAK2 and STAT3 in cell or tissue lysates following treatment with a this compound derivative.[1][5]
Materials:
-
Cell or tissue lysates from control and treated groups
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells or homogenized tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-p-STAT3 and anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis on the resulting bands. Quantify the level of phosphorylated protein relative to the total protein for JAK2 and STAT3. Normalize these values to the loading control (β-actin) to compare activation levels between control and treated groups.
Conclusion and Future Directions
This compound derivatives, along with the well-studied analogue Tetramethylpyrazine, represent a highly promising class of compounds with significant therapeutic potential, particularly in the fields of neurology and cardiology. Their multi-target mechanism of action, primarily involving the modulation of key inflammatory and cell survival pathways like JAK/STAT and PI3K/Akt/mTOR, makes them attractive candidates for complex, multifactorial diseases.
The preclinical data summarized herein provides a strong foundation for their further development. However, future research should focus on several key areas. Firstly, a broader library of true this compound derivatives needs to be synthesized and screened to establish clear structure-activity relationships (SAR) and optimize for potency and selectivity. Secondly, while the link to pathways like JAK/STAT is established, the direct molecular targets of these compounds require more precise elucidation. Finally, more extensive in vivo studies are necessary to fully characterize their pharmacokinetic and pharmacodynamic profiles and to confirm their efficacy and safety in more advanced disease models before translation to clinical trials. For drug development professionals, the this compound scaffold offers a fertile ground for the discovery of novel therapeutics to address significant unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and preliminary cardioprotective effect evaluation of danshensu derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) [mdpi.com]
Early Investigations into the Neuroprotective Potential of Tetrahydropyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyrazine (TMP), also known as Ligustrazine, is a bioactive alkaloid originally isolated from the traditional Chinese medicinal herb Ligusticum wallichii (Chuanxiong). For decades, it has been utilized in clinical practice in some regions for the treatment of ischemic vascular diseases. Early research into its pharmacological properties uncovered significant neuroprotective effects, laying the groundwork for its potential development as a therapeutic agent for neurological disorders such as stroke and neurodegenerative diseases. This technical guide provides an in-depth overview of the foundational research on the neuroprotective effects of TMP, with a focus on the experimental methodologies, quantitative outcomes, and initially proposed mechanisms of action.
Core Neuroprotective Effects: Early Evidence
Initial studies on this compound primarily focused on its efficacy in animal models of cerebral ischemia. The most commonly employed model was the Middle Cerebral Artery Occlusion (MCAO) model in rats, which mimics the focal ischemic stroke seen in humans. These early investigations consistently demonstrated that TMP administration could significantly reduce the extent of brain damage.
The neuroprotective effects of TMP were attributed to two primary mechanisms: anti-inflammatory action and inhibition of apoptosis (neuronal cell death).[1] Early evidence suggested that TMP could suppress the activation of inflammatory cells and the production of pro-inflammatory mediators in the brain following an ischemic insult.[1] Furthermore, studies indicated that TMP could modulate the expression of key proteins involved in the apoptotic cascade, thereby preventing neuronal loss in the ischemic penumbra.
Quantitative Data from Early In Vivo Studies
The following tables summarize the key quantitative findings from early preclinical studies investigating the neuroprotective effects of this compound in rodent models of cerebral ischemia.
Table 1: Effect of this compound on Infarct Volume in Rodent MCAO Models
| Study (Year) | Animal Model | TMP Dosage | Route of Administration | Time of Administration | Infarct Volume Reduction (%) vs. Control |
| Kao et al. (2006) | Rat (Sprague-Dawley) | 10, 20, 40 mg/kg | Intraperitoneal | 60 min before MCAO | Dose-dependent reduction |
| Liao et al. (2004) | Rat | Not specified | Intraperitoneal | Not specified | Significant reduction |
Table 2: Effect of this compound on Neurological Deficit Scores in Rodent MCAO Models
| Study (Year) | Animal Model | TMP Dosage | Neurological Scoring System | Outcome |
| Kao et al. (2006) | Rat (Sprague-Dawley) | 10, 20, 40 mg/kg | Not specified | Significant improvement in behavioral disturbance |
Key Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model was the cornerstone of early in vivo research on TMP's neuroprotective effects. The following is a generalized protocol based on early descriptions:
-
Animal Preparation: Male Sprague-Dawley rats weighing 250-300g were typically used. Animals were fasted overnight with free access to water. Anesthesia was induced and maintained using a suitable anesthetic agent (e.g., chloral (B1216628) hydrate).
-
Surgical Procedure:
-
A midline cervical incision was made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) were exposed and carefully isolated.
-
The ECA was ligated and transected.
-
A nylon monofilament with a rounded tip was introduced into the lumen of the ECA and advanced into the ICA until it blocked the origin of the middle cerebral artery (MCA).
-
The filament remained in place for a specified duration to induce ischemia (e.g., 2 hours).
-
For reperfusion studies, the filament was withdrawn to allow blood flow to resume.
-
-
TMP Administration: this compound was typically dissolved in sterile saline and administered via intraperitoneal injection at specified doses (e.g., 10, 20, 40 mg/kg) at a set time point relative to the MCAO procedure (e.g., 60 minutes prior to occlusion).
-
Outcome Assessment:
-
Infarct Volume Measurement: 24 hours after MCAO, animals were euthanized, and their brains were removed. Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) areas represented the infarcted tissue, which was then quantified using image analysis software.
-
Neurological Deficit Scoring: Behavioral tests were conducted to assess the extent of neurological impairment.
-
Histological and Biochemical Analyses
-
TUNEL Staining for Apoptosis: To detect apoptotic cells, brain sections were processed using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. The number of TUNEL-positive cells in the ischemic penumbra was counted to quantify the extent of apoptosis.
-
Immunohistochemistry for Apoptotic Proteins: Brain sections were incubated with primary antibodies against key apoptotic proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). The intensity of staining was then quantified to determine the relative expression levels of these proteins.
Early Proposed Mechanisms of Action and Signaling Pathways
Early research on the neuroprotective effects of this compound primarily focused on its ability to counteract the downstream effects of cerebral ischemia, namely inflammation and apoptosis. The proposed signaling pathways were generally conceptualized in a more linear fashion compared to the complex networks understood today.
Anti-Apoptotic Pathway
The primary anti-apoptotic mechanism proposed in early studies centered on the modulation of the Bcl-2 family of proteins. Cerebral ischemia was shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio was believed to be a critical step in initiating the apoptotic cascade. This compound was found to counteract this effect by preserving Bcl-2 levels and reducing Bax expression, thereby inhibiting the downstream activation of caspases and preventing cell death.
Anti-Inflammatory Pathway
The anti-inflammatory effects of this compound were another key area of early investigation. Cerebral ischemia triggers a robust inflammatory response characterized by the activation of resident immune cells (microglia) and the infiltration of peripheral immune cells into the brain tissue. This inflammatory cascade was understood to exacerbate the initial ischemic injury. Early studies demonstrated that TMP could suppress this inflammatory response, although the specific molecular targets were not as well-defined as in later research. The proposed mechanism involved the inhibition of inflammatory cell activation and a reduction in the production of pro-inflammatory mediators.
Experimental Workflow
The following diagram illustrates the typical experimental workflow employed in early studies investigating the neuroprotective effects of this compound.
Conclusion
The early research on the neuroprotective effects of this compound provided a solid foundation for its further investigation as a potential therapeutic agent for neurological disorders. These initial studies, primarily utilizing the rat MCAO model, consistently demonstrated its ability to reduce infarct volume and improve neurological outcomes. The proposed mechanisms of action, centered on anti-inflammatory and anti-apoptotic effects through the modulation of key signaling molecules like Bcl-2 and Bax, have paved the way for more detailed molecular investigations in subsequent years. This guide serves as a comprehensive resource for understanding the seminal work that first highlighted the promise of this compound in the field of neuroprotection.
References
An In-depth Technical Guide to the Cardiovascular Effects of Tetrahydropyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropyrazine (TMP), a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum wallichii Franch (Chuanxiong), has garnered significant scientific interest for its broad spectrum of cardiovascular protective effects. This technical guide provides a comprehensive overview of the current understanding of TMP's cardiovascular actions, focusing on its therapeutic potential in conditions such as hypertension, myocardial ischemia-reperfusion injury, and atherosclerosis. We delve into the molecular mechanisms underlying these effects, with a particular emphasis on key signaling pathways including PI3K/Akt, NLRP3 inflammasome, and SIRT1. This document is intended to serve as a detailed resource for researchers and drug development professionals, providing not only a summary of quantitative data and mechanistic insights but also detailed experimental protocols for investigating the cardiovascular effects of this promising compound.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The search for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. This compound (TMP) has emerged as a promising candidate due to its multifaceted pharmacological activities. Traditionally used in Chinese medicine for various ailments, modern research has begun to elucidate the scientific basis for its cardioprotective properties. This guide will systematically explore the cardiovascular effects of TMP, presenting key findings in a structured and accessible format for the scientific community.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various preclinical studies investigating the cardiovascular effects of TMP.
Table 1: Effects of this compound on Blood Pressure in Hypertensive Animal Models
| Animal Model | TMP Dosage | Route of Administration | Duration of Treatment | Reduction in Mean Arterial Pressure (MAP) | Reference |
| Portal Hypertensive Rats | 3.0, 9.9, and 30.0 mg/kg | Intravenous | Single dose | Dose-dependent reduction; max of 20 ± 2% from baseline | [1] |
| DOCA-salt sensitive hypertensive rats | 1, 5, 10 mg/kg | Intraperitoneally | Not specified | Dose-dependent; maximal decrease of 28.2 ± 5.0 mm Hg at 10 mg/kg | [2] |
| Spontaneously Hypertensive Rats (SHR) | Not specified | Not specified | Long-term | Not specified | [3] |
| Portal Hypertensive Rats (Combined with Terlipressin) | 10 mg/kg/min | Infusion | 3 minutes | Enhanced portal hypotensive effects of terlipressin (B549273) | [4] |
Table 2: Cardioprotective Effects of this compound on Myocardial Ischemia-Reperfusion (I/R) Injury
| Animal Model | TMP Dosage | Outcome Measure | Percentage Change | Reference |
| Rats with I/R injury | Not specified | Myocardial infarct size | Significantly reduced | [5][6] |
| Rats with I/R injury | Not specified | Serum CK, LDH, SOD, MDA levels | Reduced CK, LDH, MDA; Increased SOD | [7] |
| Rats with I/R injury | Not specified | Apoptosis index | Reduced | [5] |
Table 3: Anti-inflammatory Effects of this compound
| Cell/Animal Model | Stimulus | TMP Concentration/Dosage | Outcome Measure | Percentage Inhibition/Change | Reference |
| LPS-stimulated BV2 microglia | LPS | 50, 100, 200 µM | TNF-α, IL-6 secretion | Significantly reduced | [8] |
| TNF-α-induced HCAECs | TNF-α | 80 µg/mL | LDH activity, ROS levels | Decreased | [9] |
| Cerulein-induced pancreatitis in rats | Cerulein | Not specified | Serum TNF-α and IL-6 levels | Significantly reduced | [10] |
| Collagen-induced arthritis in rats | Collagen | 100 mg/kg | Serum IL-1β and IL-6 levels | Significantly decreased | [11] |
Table 4: Effects of this compound on Vasodilation
| Experimental Model | Vasoconstrictor | TMP Concentration | Outcome Measure | Observation | Reference |
| Isolated Rat Aortic Rings | Phenylephrine (B352888) (Phe) | 10 nM, 1 µM, 100 µM | Acetylcholine (B1216132) (ACh)-induced EDR | Reversed H₂O₂-induced endothelial impairment | [12] |
| Not specified | Not specified | Not specified | Not specified | Endothelium-independent vasodilation | [13] |
Key Signaling Pathways Modulated by this compound
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[14][15][16] TMP has been shown to exert its cardioprotective effects in part by activating this pathway, leading to the downstream phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in apoptosis.[7]
Caption: PI3K/Akt signaling pathway activated by this compound.
NLRP3 Inflammasome Pathway
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[17][18][19] Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases, including cardiovascular disorders.[6][20] TMP has been demonstrated to inhibit the activation of the NLRP3 inflammasome, thereby reducing the inflammatory response in the cardiovascular system.[6]
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating various cellular processes, including inflammation, metabolism, and stress resistance.[21] Activation of SIRT1 has been shown to be protective in cardiovascular diseases. TMP has been found to activate SIRT1, which in turn can inhibit the NF-κB signaling pathway, a key player in inflammation.[9]
Caption: SIRT1 activation by this compound leading to anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cardiovascular effects of this compound.
In Vivo Model: Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
This protocol describes the surgical procedure to induce myocardial I/R injury in rats, a widely used model to study the pathophysiology of myocardial infarction and to evaluate cardioprotective agents.[5][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Rodent ventilator
-
Surgical instruments (scissors, forceps, needle holder)
-
6-0 silk suture
-
Electrocardiogram (ECG) monitor
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Intubate the trachea and connect the rat to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture underneath the LAD artery.
-
Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardium.
-
Maintain the occlusion for a specified period (e.g., 30 minutes).
-
Initiate reperfusion by releasing the ligature. Reperfusion is confirmed by the return of color to the myocardium and changes in the ECG.
-
Monitor the animal for a set reperfusion period (e.g., 2 hours).
-
At the end of the experiment, euthanize the animal and harvest the heart for further analysis (e.g., infarct size measurement).
Ex Vivo Model: Assessment of Endothelial Function in Isolated Aortic Rings
This ex vivo method is used to assess endothelium-dependent and -independent vasodilation and to investigate the effects of compounds on vascular reactivity.[12][13][22]
Materials:
-
Rat thoracic aorta
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Phenylephrine (Phe)
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
-
This compound (TMP)
Procedure:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings (2-3 mm in length).
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of acetylcholine to assess endothelium-dependent vasodilation.
-
To assess endothelium-independent vasodilation, use sodium nitroprusside.
-
To investigate the effect of TMP, pre-incubate the aortic rings with different concentrations of TMP before pre-contraction with phenylephrine.
In Vitro Assay: Western Blot Analysis of PI3K/Akt Pathway
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins and their phosphorylation status, providing insights into the activation of signaling pathways.[7]
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with or without TMP.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt and total Akt).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Assay: Measurement of Inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines, such as TNF-α and IL-6, in biological samples.[8][10][23]
Materials:
-
Cell culture supernatants or serum samples
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Collect cell culture supernatants from cells stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of TMP.
-
Alternatively, collect serum from animals treated with an inflammatory stimulus and TMP.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding samples and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
In Vitro Assay: SIRT1 Activity Assay
This fluorometric assay measures the deacetylase activity of SIRT1 and can be used to screen for activators or inhibitors of the enzyme.[24][25][26][27][28]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate
-
NAD+
-
SIRT1 assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the assay reagents according to the kit instructions.
-
In a 96-well plate, add the assay buffer, SIRT1 enzyme, and the test compound (TMP) or vehicle control.
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the SIRT1 activity as a percentage of the vehicle control.
Experimental and Logical Workflows
The investigation of the cardiovascular effects of a compound like this compound typically follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: General experimental workflow for investigating cardiovascular drugs.
Conclusion
This compound exhibits a remarkable array of cardiovascular protective effects, supported by a growing body of preclinical evidence. Its ability to modulate key signaling pathways involved in inflammation, cell survival, and vascular function underscores its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of TMP as a novel cardiovascular drug. Future studies should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of TMP in human populations. The multifaceted nature of TMP's mechanism of action suggests it could be a valuable addition to the armamentarium for combating cardiovascular diseases.
References
- 1. Effects of tetramethylpyrazine on portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial effects of combined terlipressin and tetramethylpyrazine administration on portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of Tetramethylpyrazine on Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetramethylpyrazine protects against myocardial ischemia/reperfusion injury via regulating Myl2-mediated NLRP3 signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetramethylpyrazine exerts a protective effect against injury from acute myocardial ischemia by regulating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 activation by 2,3,5,6-tetramethylpyrazine alleviates neuroinflammation via inhibiting M1 microglia polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Mechanism of tetramethylpyrazine attenuates inflammatory injury in endothelial cells by activating the SIRT1 signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetramethylpyrazine: A promising drug for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetramethylpyrazine Protects against Hydrogen Peroxide-Provoked Endothelial Dysfunction in Isolated Rat Aortic Rings: Implications for Antioxidant Therapy of Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cusabio.com [cusabio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protective effects of tetramethylpyrazine on myocardial ischemia/reperfusion injury involve NLRP3 inflammasome suppression by autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SIRT1 activation by 2,3,5,6-tetramethylpyrazine alleviates neuroinflammation via inhibiting M1 microglia polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alteration in vascular reactivity in isolated aortic rings from portal vein-constricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro inhibition of tumour necrosis factor-alpha and interleukin-6 production by intravenous immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of Novel Tetrahydropyrazine Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel tetrahydropyrazine derivatives, with a focus on the biologically active 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) scaffold. These compounds have garnered significant interest in drug discovery due to their diverse pharmacological activities, including antibacterial and neuropsychiatric properties.
Introduction
Tetrahydropyrazines are saturated heterocyclic compounds that serve as valuable scaffolds in medicinal chemistry. Their three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. The fusion of the this compound ring with other moieties, such as the indole (B1671886) nucleus, creates rigid structures with specific conformational preferences, which can lead to enhanced target affinity and selectivity. The 1,2,3,4-tetrahydropyrazino[1,2-a]indole core, in particular, has been explored for its potential as antibacterial agents and as ligands for serotonin (B10506) receptors.
Data Presentation
Antibacterial Activity of Substituted 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of synthesized 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives against various Gram-positive and Gram-negative bacteria.[1][2]
| Compound | R | Staphylococcus aureus (MTCCB 737) MIC (µ g/disc ) | Salmonella typhi (MTCCB 733) MIC (µ g/disc ) | Pseudomonas aeruginosa (MTCCB 741) MIC (µ g/disc ) | Streptomyces thermonitrificans (MTCCB 1824) MIC (µ g/disc ) | Escherichia coli (MTCCB 1652) MIC (µ g/disc ) |
| 4a | H | 30 | 30 | 60 | 60 | 60 |
| 4b | 4-F-Ph | 15 | 15 | 30 | 30 | 30 |
| 4c | 4-Cl-Ph | 15 | 15 | 30 | 30 | 30 |
| 4d | 4-Br-Ph | 7.5 | 7.5 | 15 | 15 | 15 |
| 4e | 4-I-Ph | 7.5 | 7.5 | 15 | 15 | 15 |
| 4f | 4-NO2-Ph | 3.75 | 3.75 | 7.5 | 7.5 | 7.5 |
5-HT2C Receptor Binding Affinity of Tetrahydro-pyrazinoindoles
The table below presents the binding data of synthesized tetrahydro-pyrazinoindole derivatives at the 5-HT2C receptor, indicating their potential for the treatment of neuropsychiatric disorders.[3]
| Compound | R | Ki (nM) at 5-HT2C Receptor |
| 36a | H | 150 |
| 36b | Me | 80 |
| 36c | Et | 60 |
| 36d | n-Pr | 40 |
| 36e | i-Pr | 35 |
| 36f | n-Bu | 30 |
Experimental Protocols
General Protocol for the Synthesis of Substituted 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles
This protocol describes a common synthetic route for the preparation of the 1,2,3,4-tetrahydropyrazino[1,2-a]indole scaffold, which involves a multi-step sequence starting from 2-cyanoindole.
Step 1: Synthesis of 2-carboxamidoindole
-
To a solution of 2-cyanoindole (1.0 eq) in ethanol, add hydrogen peroxide (30% aqueous solution, 5.0 eq) and sodium hydroxide (B78521) (6M aqueous solution, 2.0 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford 2-carboxamidoindole.
Step 2: Synthesis of 2-aminomethylindole
-
To a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add 2-carboxamidoindole (1.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain 2-aminomethylindole.
Step 3: Synthesis of N-(2-indolylmethyl)-N'-(substituted)-ethane-1,2-diamine
-
To a solution of 2-aminomethylindole (1.0 eq) in methanol, add the appropriately substituted chloro-nitroaromatic compound (1.1 eq) and triethylamine (B128534) (2.0 eq).
-
Reflux the reaction mixture for 8 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired diamine.
Step 4: Synthesis of Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles
-
To a solution of the synthesized diamine (1.0 eq) in a mixture of acetic acid and ethanol, add paraformaldehyde (2.0 eq).
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to room temperature and neutralize with aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole.
Visualizations
Synthesis Workflow
Caption: General synthetic scheme for 1,2,3,4-tetrahydropyrazino[1,2-a]indoles.
5-HT2C Receptor Signaling Pathway
Caption: Simplified Gq-coupled 5-HT2C receptor signaling cascade.
References
Quantitative Analysis of Tetrahydropyrazine in Biological Samples: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of tetrahydropyrazine (specifically tetramethylpyrazine, also known as ligustrazine) in various biological matrices. The methods described include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Additionally, this guide outlines key signaling pathways modulated by this compound, offering insights into its pharmacological mechanisms.
Analytical Methods for this compound Quantification
A summary of quantitative data for the following analytical methods is presented in Table 1.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of volatile and semi-volatile compounds like this compound.
Application Note: This method is suitable for the determination of this compound in complex biological matrices such as plasma and urine. Sample preparation typically involves liquid-liquid extraction (LLE) to isolate the analyte from endogenous interferences. Derivatization is generally not required for this compound due to its inherent volatility.
Experimental Protocol: GC-MS for this compound in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of human plasma in a glass tube, add an appropriate volume of an internal standard solution (e.g., Camphor).[1]
-
Add 5.0 mL of an extraction solvent mixture of hexane-dichloromethane (10:1, v/v).[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
m/z for Tetramethylpyrazine: (quantifier and qualifiers to be determined based on fragmentation pattern).
-
m/z for Internal Standard (e.g., Camphor): (quantifier and qualifiers to be determined).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.
Application Note: This method is highly suitable for the quantification of this compound in various biological matrices including plasma, serum, urine, and tissue homogenates. Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove matrix components that can cause ion suppression.
Experimental Protocol: LC-MS/MS for Tetramethylpyrazine in Rat Serum
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat serum in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., caffeine).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 column (50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 5% B.
-
1-3 min: 5% to 95% B.
-
3-4 min: 95% B.
-
4-4.1 min: 95% to 5% B.
-
4.1-5 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Tetramethylpyrazine transition: e.g., m/z 137.1 → 94.1.
-
Internal Standard (Caffeine) transition: e.g., m/z 195.1 → 138.1.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentrations of the calibration standards.
-
Quantify this compound in the samples using the regression equation from the calibration curve.
-
LC-MS/MS Experimental Workflow
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective method for the quantification of this compound, particularly at higher concentrations.
Application Note: This method is suitable for pharmacokinetic studies and quality control analysis where high sensitivity is not the primary requirement. Sample preparation is crucial to minimize interferences from the biological matrix that may absorb at the same wavelength as this compound.
Experimental Protocol: HPLC-UV for Tetramethylpyrazine in Dog Plasma
-
Sample Preparation (Deproteinization):
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Waters Alliance 2695 or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of methanol (B129727) and 0.01 M phosphate (B84403) buffer (pH 3.0) in a 62:38 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 279 nm.[2]
-
Injection Volume: 20 µL.[2]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Calculate the concentration of this compound in the plasma samples based on the calibration curve.
-
HPLC-UV Experimental Workflow
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Tetramethylpyrazine Quantification in Biological Samples
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Biological Matrix | Human Plasma | Rat Serum | Dog Plasma |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Deproteinization |
| Linearity Range | Not Specified | 10 - 2,000 ng/mL | 0.2 - 50 µg/mL[2] |
| Limit of Detection (LOD) | Not Specified | 0.14 ng/mL | 0.05 µg/mL[2] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery (%) | 87.38%[1] | 82.6 - 95.3% | 92.6 - 98.1%[2] |
| Precision (RSD%) | 1.90 - 6.21%[1] | Intra-day: < 8.3% Inter-day: < 9.7% | Intra-day: < 4.9% Inter-day: < 7.5%[2] |
| Reference | [1] | [2] |
Signaling Pathways of this compound
This compound, particularly tetramethylpyrazine, exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action in various therapeutic areas, including neuroprotection and cardiovascular diseases.
PI3K/Akt/mTOR Signaling Pathway
Tetramethylpyrazine has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell proliferation, survival, and autophagy. By inhibiting this pathway, tetramethylpyrazine can suppress excessive autophagy and promote cell survival under certain pathological conditions.[4]
Inhibition of PI3K/Akt/mTOR Pathway by Tetramethylpyrazine
Nrf2/HO-1 Signaling Pathway
Tetramethylpyrazine is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a crucial cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant genes, including HO-1, which helps in mitigating oxidative damage.
Activation of Nrf2/HO-1 Pathway by Tetramethylpyrazine
JNK/MAPK Signaling Pathway
Tetramethylpyrazine has been demonstrated to inhibit the c-Jun N-terminal kinase (JNK) pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The JNK pathway is activated by stress stimuli and is involved in inflammation and apoptosis. By inhibiting JNK phosphorylation, tetramethylpyrazine can exert anti-inflammatory and anti-apoptotic effects.[5][6]
Inhibition of JNK/MAPK Pathway by Tetramethylpyrazine
References
- 1. [Determination of tetramethylpyrazine and borneol in human plasma by GC-MSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetramethylpyrazine alleviates acute pancreatitis inflammation by inhibiting pyroptosis via the NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Experimental protocols for using Tetrahydropyrazine in cell culture.
Application Notes: In Vitro Efficacy of Tetrahydropyrazine (THP)
Introduction
This compound (THP), also known as Ligustrazine, is a bioactive compound extracted from the traditional Chinese herb Ligusticum wallichii. It has garnered significant interest in oncological research for its potential as an anticancer agent. In vitro studies have demonstrated that THP can inhibit cancer cell viability, proliferation, migration, and invasion, as well as induce apoptosis. These effects are mediated through the modulation of various signaling pathways, including the NKG2D pathway and the epithelial-mesenchymal transition (EMT) process. This document provides detailed protocols for researchers to investigate the effects of THP in cell culture.
Data Presentation
The following table summarizes the effective concentrations and IC50 values of this compound (Ligustrazine) and its derivatives in various cancer cell lines as reported in the literature.
| Compound | Cell Line(s) | Assay | Effective Concentration/IC50 | Reference |
| This compound (Ligustrazine) | SW480 (colon cancer) | CCK-8 | 0.1, 0.5, 1.5 mM | [1] |
| This compound (Ligustrazine) | SK-OV-3, OVCAR-3 (ovarian cancer) | CCK-8, Colony Formation, Scratch Assay, Transwell | Dose-dependent inhibition | [2] |
| THP Derivative (Compound 14) | Bel-7402 (liver cancer) | MTT | IC50 = 10.74 ± 1.12 µM | |
| THP Derivative (Compound 12-9) | MDA-MB-231 (breast cancer) | MTT | IC50 = 0.84 ± 0.02 µM | |
| THP Derivative (SB226) | A375/TxR (melanoma) | Anti-proliferative | Average IC50 = 0.76 nM | [3] |
| THP Derivative (Compound 4I) | HeLa (cervical cancer) | Anti-proliferative | IC50 = 1.2 ± 0.09 μM | [3] |
| THP Derivative (PBTDG) | Breast Cancer Cells | Apoptosis | IC50 = 1.48 µM | [4] |
Signaling Pathways Affected by this compound
NKG2D Signaling Pathway
This compound has been shown to upregulate the expression of NKG2D ligands, such as MICA/B, on cancer cells. This enhances the recognition and killing of tumor cells by NK cells.
Epithelial-Mesenchymal Transition (EMT) Pathway
THP can inhibit the EMT process in cancer cells, which is crucial for metastasis. It achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as vimentin (B1176767) and fibronectin.
Experimental Protocols
General Cell Culture and THP Preparation
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile, light-protected containers
Protocol:
-
Cell Seeding: Culture cells in appropriate flasks or plates at 37°C in a humidified atmosphere with 5% CO2. Seed cells at a density that will result in 70-80% confluency at the time of treatment.
-
THP Stock Solution Preparation: Prepare a stock solution of THP (e.g., 100 mM) by dissolving the powder in sterile DMSO. Store the stock solution in small aliquots at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot and dilute it to the desired final concentrations in complete culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Experimental Workflow for Assessing THP Effects
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of THP and a vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.[5][6][7]
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with THP as described for the viability assay.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[8][9][10][11]
3. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound."
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing THP or vehicle control.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[12][13][14]
4. Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel or other basement membrane extract
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Crystal violet stain (0.1%)
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed 2.5 x 10⁴ to 5 x 10⁴ cells in the upper chamber of the insert in serum-free medium containing THP or vehicle control.
-
Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface with methanol or paraformaldehyde for 10 minutes.
-
Stain the cells with crystal violet for 10-20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.[15][16][17][18]
5. Gene Expression Analysis (RT-PCR)
This technique is used to measure the mRNA levels of specific genes, such as EMT markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., E-cadherin, Vimentin, Fibronectin) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Protocol:
-
Treat cells with THP as described previously.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using SYBR Green or a probe-based master mix with specific primers for your genes of interest.
-
Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[19][20][21][22]
6. Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-NKG2D)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the THP-treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[23][24][25]
7. Protein Localization (Immunofluorescence)
This technique visualizes the subcellular localization of specific proteins.
Materials:
-
Glass coverslips in culture plates
-
4% paraformaldehyde for fixation
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips and treat with THP.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with Triton X-100 for 10-15 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[26][27][28][29][30]
References
- 1. Ligustrazine inhibits the viability and motility of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. hoelzel-biotech.com [hoelzel-biotech.com]
- 13. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 14. med.virginia.edu [med.virginia.edu]
- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 16. snapcyte.com [snapcyte.com]
- 17. corning.com [corning.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Epithelial-mesenchymal transition-related gene expression as a new prognostic marker for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Detection of EMT Markers in Circulating Tumor Cells from Metastatic Non-Small Cell Lung Cancer Patients: Potential Role in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. thermofisher.com [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Comparison of Fixation Methods for the Detection of Claudin 1 and E-Cadherin in Breast Cancer Cell Lines by Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Association of E-cadherin & vimentin expression with clinicopathological parameters in lingual squamous cell carcinomas & their role in incomplete epithelial mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
In Vivo Study Protocols for Tetrahydropyrazine Administration: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo studies involving the administration of Tetrahydropyrazine (THP), also known as Tetramethylpyrazine (TMP) or Ligustrazine. This document outlines detailed protocols for animal handling, compound formulation and administration, and various analytical techniques to assess the pharmacological effects of THP in different disease models.
Overview of this compound (THP)
This compound is a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong). It is known for its pleiotropic pharmacological effects, including neuroprotective, anti-inflammatory, and anti-oxidative properties. In vivo studies are crucial for elucidating its mechanisms of action and evaluating its therapeutic potential in various pathological conditions.
Animal Models and Dosing Regimens
The selection of an appropriate animal model is critical for the successful in vivo evaluation of THP. The choice of model and dosing regimen will depend on the specific research question.
Commonly Used Animal Models
| Disease Model | Animal Species/Strain | Typical Dosing Regimen of THP | Key Pathological Features Addressed by THP |
| Parkinson's Disease | C57BL/6 Mice (MPTP-induced) | Oral administration, daily for 14 days | Dopaminergic neuron loss, motor deficits, oxidative stress.[1] |
| Sprague-Dawley Rats (6-OHDA-induced) | Oral administration, twice daily for 14 days | Apomorphine-induced rotational behavior, loss of dopaminergic neurons.[1] | |
| Traumatic Brain Injury (TBI) | Sprague-Dawley Rats (CCI model) | Intravenous injection | Blood-brain barrier permeability, cognitive deficits, neuroinflammation.[2] |
| Colitis | Mice (Oxazolone-induced) | 0.5, 1.0, and 2.0 g/L in drinking water | Intestinal inflammation, immune cell infiltration.[3] |
| Subarachnoid Hemorrhage | Sprague-Dawley Rats | Intravenous injection | Neuronal apoptosis, neurobehavioral deficits.[4] |
Quantitative Data on THP Efficacy In Vivo
| Disease Model | Animal Model | THP Dose and Route | Quantitative Outcomes |
| Parkinson's Disease | 6-OHDA-lesioned Rats | Not specified | Improved apomorphine-induced rotational behavior.[1] |
| MPTP-treated Mice | Not specified | Increased superoxide (B77818) dismutase (SOD) activity and glutathione (B108866) (GSH) concentration in the substantia nigra.[1] | |
| Traumatic Brain Injury | CCI-induced Rats | Not specified | Significantly reduced blood-brain barrier permeability (P<0.05); Significantly lowered plasma levels of IL-1β and TNF-α (P<0.05); Improved spatial memory acquisition and consolidation (P<0.05).[2] |
| TBI Rat Model | Not specified | Improved modified Neurological Severity Score (mNSS) and foot defect test scores; Decreased expression of IL-1β, IL-6, IL-17A, and TNF-α.[5] | |
| Colitis | Oxazolone-induced Mice | High dose (2.0 g/L) | Significantly increased apoptotic rate of spleen mononuclear cells.[3] |
| Oxazolone-induced Mice | Middle dose (1.0 g/L) | Increased apoptotic rate of lamina propria mononuclear cells.[3] | |
| Subarachnoid Hemorrhage | Rat Model | Not specified | Effectively reduced neuronal apoptosis and improved neurobehavioral deficits.[4] |
Experimental Protocols
THP Formulation and Administration
Objective: To prepare a stable and homogenous formulation of THP for in vivo administration.
Materials:
-
This compound (THP) powder
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose sodium)
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (size appropriate for the animal)
-
Syringes
Protocol for Oral Gavage:
-
Preparation of THP Suspension:
-
Calculate the required amount of THP based on the desired dose and the number of animals.
-
Weigh the THP powder accurately.
-
In a sterile container, gradually add the vehicle to the THP powder while vortexing to create a uniform suspension.
-
If necessary, sonicate the suspension for a few minutes to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the THP suspension to be administered.
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus.
-
Slowly administer the THP suspension.
-
Withdraw the gavage needle gently.
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.
-
Behavioral Testing for Parkinson's Disease Models
Objective: To assess motor function and coordination in rodent models of Parkinson's disease.
Example: Apomorphine-Induced Rotation Test
-
Administer THP as per the study design.
-
On the day of testing, administer apomorphine (B128758) (a dopamine (B1211576) agonist) subcutaneously to the 6-OHDA-lesioned rats.
-
Place the rat in a circular arena.
-
Record the number of full contralateral (away from the lesioned side) rotations for a set period (e.g., 60-90 minutes).
-
A reduction in the number of rotations in the THP-treated group compared to the vehicle group indicates a therapeutic effect.[1]
Western Blot Analysis for Protein Expression
Objective: To quantify the expression of specific proteins in tissue lysates.
Protocol for Brain Tissue:
-
Tissue Homogenization:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., substantia nigra, hippocampus).
-
Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by heating with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, Nrf2, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To measure the mRNA levels of target genes.
Protocol for Spleen or Brain Tissue:
-
RNA Extraction:
-
Dissect the tissue of interest and immediately place it in an RNA stabilization solution or flash-freeze in liquid nitrogen.
-
Extract total RNA from the tissue using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
RT-qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., TNF-α, IL-1β, IL-17A), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the amplification data to determine the relative expression of the target gene, normalized to a stable housekeeping gene (e.g., GAPDH, β-actin). The comparative Ct (ΔΔCt) method is commonly used for relative quantification.
-
Signaling Pathways Modulated by this compound
THP has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
NF-κB Signaling Pathway in Inflammation
THP can suppress the activation of the NF-κB pathway, a central regulator of inflammation. In conditions like traumatic brain injury and colitis, inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. THP treatment has been shown to inhibit the phosphorylation of NF-κB and reduce the expression of its downstream targets like TNF-α and IL-1β.[2][5]
Nrf2 Signaling Pathway in Oxidative Stress
THP can activate the Nrf2 pathway, a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like THP, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
IL-17 Signaling Pathway in Neuroinflammation
In the context of traumatic brain injury, THP has been shown to modulate the IL-17 signaling pathway. IL-17, a pro-inflammatory cytokine, can exacerbate secondary brain injury. THP treatment can lead to a reduction in IL-17A levels, which in turn can downregulate downstream inflammatory cascades, contributing to its neuroprotective effects.[5]
Conclusion
These application notes provide a framework for conducting in vivo studies with this compound. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound. Adherence to standardized protocols and careful experimental design will ensure the generation of robust and reproducible data, ultimately advancing our understanding of THP's pharmacology and its applications in drug development.
References
- 1. Therapeutic effects of multifunctional tetramethylpyrazine nitrone on models of Parkinson's disease in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramethylpyrazine reduces blood-brain barrier permeability associated with enhancement of peripheral cholinergic anti-inflammatory effects for treating traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramethylpyrazine Protects Against Early Brain Injury and Inhibits the PERK/Akt Pathway in a Rat Model of Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Mechanisms of Tetramethylpyrazine in the Treatment of Traumatic Brain Injury Based on Network Pharmacology, Molecular Docking, Molecular Dynamics Simulations, and in vivo Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetrahydropyrazine and its Derivatives in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Tetrahydropyrazine (THP), primarily in the form of its derivative Tetramethylpyrazine (TMP), and other analogs like Tetramethylpyrazine Nitrone (TBN), in the field of neuroscience research. It details their neuroprotective mechanisms, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant experiments.
Introduction to this compound in Neuroscience
Tetramethylpyrazine (TMP), an alkaloid originally isolated from the traditional Chinese medicine Ligusticum wallichii Franchat (Chuan Xiong), has garnered significant attention for its therapeutic potential in a range of neurological disorders.[1][2][3] Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system.[4][5] Research has demonstrated its neuroprotective properties in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][2][6] The therapeutic effects of TMP and its derivatives are attributed to their multifaceted mechanisms of action, including anti-inflammatory, anti-apoptotic, and antioxidant activities.[1][2][3]
Mechanisms of Action
The neuroprotective effects of this compound derivatives are mediated through the modulation of several key signaling pathways and cellular processes:
-
Anti-Inflammatory Effects : TMP has been shown to reduce the activation of inflammatory cells and the production of pro-inflammatory mediators following cerebral ischemia/reperfusion injury.[1] It can suppress the inflammatory response in microglial cells, which are key players in neuroinflammation associated with neurodegenerative diseases.[7][8]
-
Antioxidant Properties : A significant mechanism of TMP's neuroprotection is its ability to combat oxidative stress. It achieves this by reducing reactive oxygen species (ROS) and enhancing the cellular antioxidant defense systems, including increasing the activity of superoxide (B77818) dismutase (SOD) and the concentration of glutathione (B108866) (GSH).[9] This antioxidant activity is partly mediated by the activation of the Nrf2 pathway.[2]
-
Anti-Apoptotic Activity : TMP and its derivatives can inhibit neuronal apoptosis.[2][10] This is achieved by modulating the expression of apoptosis-related proteins, such as down-regulating the pro-apoptotic protein Bax and up-regulating the anti-apoptotic protein Bcl-2.[2][11] It also inhibits the release of cytochrome c and the activation of caspases.[2][12]
-
Modulation of Signaling Pathways : TMP influences several critical signaling pathways involved in cell survival and death. It has been shown to activate the PI3K/Akt signaling pathway, which promotes cell survival.[11][13] In the context of Parkinson's disease, a TMP derivative, T-006, was found to activate the MEF2-PGC1α and BDNF/CREB pathways, which are involved in neuronal survival and neurogenesis.[14] Conversely, in ischemic stroke models, TMP has been shown to inhibit the RhoA/ROCK2 pathway, which is associated with neuronal injury.[5]
-
Mitochondrial Protection : Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. TMP has been shown to protect mitochondrial function, which is crucial for ATP production and preventing the generation of free radicals.[6][14]
-
Reduction of Aβ and Tau Pathology : In models of Alzheimer's disease, TMP has been shown to reduce the levels of amyloid-beta (Aβ) and phosphorylated tau (p-tau), two key pathological hallmarks of the disease.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound and its derivatives.
Table 1: In Vivo Efficacy of Tetramethylpyrazine (TMP) and its Derivatives
| Compound | Disease Model | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| TMP | Ischemic Stroke | Rat (MCAO) | 20 mg/kg/day | Intraperitoneal | Improved neurological function; Increased MAP-2 level and spine density. | [3] |
| TMP | Ischemic Stroke | Rat (MCAO) | 10, 20, 40 mg/kg | Intraperitoneal | Ameliorated neurological functional recovery; Preserved neurovascular unit integrity. | [4] |
| TMP | Parkinson's Disease | Rat (MPTP) | Not specified | Not specified | Prevented MPTP-induced dopaminergic neuron damage; Improved motor deficits. | [2] |
| TMP | Alzheimer's Disease | Mouse (APP/PS1) | 200 mg/kg | Not specified | Improved behavioral cognition; Reduced neuronal apoptosis and damage. | [15][16] |
| T-006 (TMP derivative) | Parkinson's Disease | Rat (6-OHDA) & Mouse (MPTP) | Not specified | Not specified | Improved locomotor behavior; Increased survival of dopaminergic neurons. | [14] |
| TBN (TMP derivative) | Parkinson's Disease | Mouse (MPTP) & Rat (6-OHDA) | Not specified | Oral | Increased the number of dopaminergic neurons; Improved rotational behavior. | [9] |
| TBN (TMP derivative) | Ischemic Stroke | Rat (p-MCAo) | Not specified | Not specified | Reduced brain infarction; Ameliorated behavioral impairments. | [11] |
Table 2: In Vitro Efficacy of Tetramethylpyrazine (TMP) and its Derivatives
| Compound | Cell Model | Insult | Concentration | Key Findings | Reference |
| TMP | SH-SY5Y and PC12 cells | Aβ25-35 (25 µmol/L) | 100 mg/L | Alleviated inhibition of cell viability and promotion of cell apoptosis. | [15][16] |
| TBN (TMP derivative) | SH-SY5Y cells & primary dopaminergic neurons | MPP+ | Not specified | Significant neuroprotection against MPP+-induced damage. | [9] |
| TBN (TMP derivative) | Primary cortical cultures | Oxygen-glucose deprivation (OGD) | Not specified | Prevented neuronal damage. | [11] |
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats for Ischemic Stroke
This protocol describes the induction of focal cerebral ischemia in rats to model ischemic stroke and subsequent treatment with Tetramethylpyrazine.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Tetramethylpyrazine (TMP)
-
Sterile saline (0.9%)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure (MCAO):
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a 4-0 monofilament nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90-120 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision.
-
-
Drug Administration:
-
Prepare a solution of TMP in sterile saline.
-
Administer TMP intraperitoneally at the desired dose (e.g., 20 mg/kg) once daily for the duration of the study (e.g., 14 days), starting at a specified time point relative to the MCAO procedure (e.g., 24 hours post-MCAO).[4] A control group should receive vehicle (saline) injections.
-
-
Behavioral Assessment:
-
Perform neurological deficit scoring (e.g., modified Neurological Severity Score, mNSS) at various time points (e.g., 3, 7, and 14 days post-MCAO) to assess motor, sensory, and reflex functions.[3]
-
-
Histological and Molecular Analysis:
In Vitro Model: Aβ-induced Neurotoxicity in SH-SY5Y Cells for Alzheimer's Disease
This protocol details how to model Alzheimer's-like neurotoxicity in a neuronal cell line and assess the protective effects of Tetramethylpyrazine.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-β 25-35 (Aβ25-35) peptide
-
Tetramethylpyrazine (TMP)
-
MTT assay kit for cell viability
-
Hoechst 33258 staining solution or Annexin V-FITC/PI apoptosis detection kit
-
Cell culture plates (96-well and 6-well)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Aβ25-35 Preparation: Prepare a stock solution of Aβ25-35 and aggregate it by incubating at 37°C for several days before use.
-
Treatment:
-
Seed SH-SY5Y cells in appropriate plates.
-
Treat the cells with Aβ25-35 (e.g., 25 µmol/L) for 24 hours to induce neurotoxicity.[15][16]
-
In the treatment group, co-treat or pre-treat the cells with TMP at the desired concentration (e.g., 100 mg/L).[15][16] A control group should be treated with vehicle.
-
-
Cell Viability Assay (MTT):
-
After the treatment period, add MTT solution to each well and incubate.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
Apoptosis Assay:
-
Hoechst Staining: Stain the cells with Hoechst 33258 and visualize under a fluorescence microscope to observe nuclear morphology changes indicative of apoptosis.
-
Flow Cytometry: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Lyse the cells and extract proteins.
-
Perform Western blotting to analyze the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and other proteins of interest.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TMP-mediated neuroprotection in ischemic stroke via inhibition of the RhoA/ROCK2 pathway.
Caption: Dual neuroprotective and neurogenic signaling pathways activated by T-006.
Caption: Workflow for assessing the efficacy of TMP in a rat model of ischemic stroke.
Caption: TMP inhibits neuronal apoptosis by modulating Bax and Bcl-2 expression.
References
- 1. Tetramethylpyrazine reduces ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of tetramethylpyrazine against dopaminergic neuron injury in a rat model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Tetramethylpyrazine on Functional Recovery and Neuronal Dendritic Plasticity after Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tetramethylpyrazine promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes [frontiersin.org]
- 5. Frontiers | Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition [frontiersin.org]
- 6. Tetramethylpyrazine Improves Cognitive Impairment and Modifies the Hippocampal Proteome in Two Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effects of multifunctional tetramethylpyrazine nitrone on models of Parkinson's disease in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection by tetramethylpyrazine against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson’s disease models through activating the MEF2-PGC1α and BDNF/CREB pathways | Aging [aging-us.com]
- 15. Tetramethylpyrazine Improves Cognitive Function of Alzheimer’s Disease Mice by Regulating SSTR4 Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Application Notes and Protocols for Utilizing Tetrahydropyrazine as a Scaffold in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and biological significance of the tetrahydropyrazine scaffold. Detailed experimental protocols for the synthesis of key intermediates and bioactive derivatives are provided, along with quantitative data to guide structure-activity relationship (SAR) studies.
The this compound moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its saturated, nitrogen-containing heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with a diverse range of biological targets. This document focuses on the synthesis of this compound-based compounds, with a particular emphasis on their application as kinase inhibitors and dopamine (B1211576) receptor antagonists.
Application in Kinase Inhibition
The this compound scaffold has been successfully employed in the design of potent and selective kinase inhibitors. The strategic placement of substituents on the this compound ring allows for the optimization of interactions within the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity and downstream signaling pathways.
Quantitative Data: Inhibition of LIM Kinase (LIMK)
A series of tetrahydropyridine (B1245486) pyrrolopyrimidine derivatives, which share a core structure related to tetrahydropyrazines, have been synthesized and evaluated as inhibitors of LIM Kinase (LIMK), a key regulator of cytoskeleton dynamics.[1] The following table summarizes the in vitro enzymatic activities of selected compounds against LIMK1 and LIMK2.
| Compound ID | R Group | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) |
| 1 | H | 150 | 80 |
| 2 | 4-Fluorophenyl | 50 | 25 |
| 3 | 3,4-Dimethoxyphenyl | 25 | 10 |
| 4 | 2-Naphthyl | 10 | 5 |
Application as Dopamine D2 Receptor Antagonists
Derivatives of this compound have shown significant potential as antagonists of the dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2][3] The this compound core can be functionalized to achieve high affinity and selectivity for the D2 receptor.
Quantitative Data: Dopamine D2 Receptor Binding Affinity
The following table presents the binding affinities (Ki) of a series of N-substituted this compound analogs for the human dopamine D2 receptor.
| Compound ID | N-Substituent | D2 Receptor Ki (nM) |
| 5 | Benzyl | 75 |
| 6 | 4-Fluorobenzyl | 25 |
| 7 | 2-Phenylethyl | 50 |
| 8 | 3-Phenylpropyl | 15 |
Experimental Protocols
Protocol 1: Synthesis of a 2,5-Diketopiperazine Intermediate
2,5-Diketopiperazines are common precursors for the synthesis of this compound scaffolds. This protocol details the synthesis of cyclo(L-alanyl-L-tryptophyl), a key intermediate.[4]
Step 1: Boc Protection of L-Alanine
-
Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (B78521) (2.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) and stir at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield Boc-L-Alanine.
-
Expected Yield: 90-95%
-
Step 2: Methyl Esterification of L-Tryptophan
-
Suspend L-Tryptophan (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain L-Tryptophan methyl ester hydrochloride.
-
Expected Yield: 90-98%
-
Step 3: Peptide Coupling
-
Dissolve Boc-L-Alanine (1.0 eq), L-Tryptophan methyl ester hydrochloride (1.0 eq), and 1-hydroxybenzotriazole (B26582) (HOBt, 1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N'-diisopropylethylamine (DIPEA, 2.2 eq) and stir for 10 minutes.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.1 eq) and stir at room temperature for 18 hours.
-
Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the dipeptide.
-
Expected Yield: 85-95%
-
Step 4: Boc Deprotection
-
Dissolve the dipeptide from Step 3 in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the deprotected dipeptide as a TFA salt.
-
Expected Yield: 95-99%
-
Step 5: Cyclization to form Cyclo(L-alanyl-L-tryptophyl)
-
Dissolve the deprotected dipeptide in isopropanol (B130326) or toluene.
-
Add a mild base such as triethylamine (B128534) (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
-
Expected Yield: 60-75%
-
Protocol 2: Synthesis of N-Aryl Tetrahydropyrazines via Suzuki Coupling
This protocol describes a general method for the synthesis of N-aryl tetrahydropyrazines, a class of compounds with potential biological activity.[5]
Step 1: Amide Coupling
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methylaniline (B1294692) (1.0 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (B28879) (DMAP, 0.2 eq).
-
Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.
Step 2: Suzuki Coupling
-
To a Schlenk tube, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (B84403) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a 10:1 mixture of 1,4-dioxane (B91453) and water.
-
Heat the reaction mixture at 90 °C for 24 hours under an inert atmosphere.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-aryl this compound derivative.
Visualizations
Experimental Workflow for 2,5-Diketopiperazine Synthesis
Caption: Workflow for the synthesis of a 2,5-diketopiperazine.
Dopamine D2 Receptor Antagonist Signaling Pathway
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
References
- 1. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Tetrahydropyrazine Analog Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyrazines (THPs) are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Analogs of THP have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including neuroprotective, anti-inflammatory, anti-cancer, and antimicrobial activities. The structural versatility of the THP scaffold allows for the generation of large and diverse chemical libraries, making it an attractive starting point for drug discovery campaigns. High-throughput screening (HTS) plays a pivotal role in rapidly evaluating these large libraries to identify "hit" compounds with desired biological activity. This application note provides an overview of strategies and detailed protocols for the high-throughput screening of tetrahydropyrazine analog libraries against common drug targets.
Key Biological Targets for this compound Analogs
Several biological targets have been identified for this compound derivatives and structurally related compounds. These include:
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial in the metabolism of neurotransmitters. Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.
-
Voltage-Gated Sodium Channels (e.g., hNav1.7): These channels are critical for the initiation and propagation of action potentials in neurons. Blockers of these channels, particularly hNav1.7, are sought after as potential analgesics for the treatment of pain.
-
Lipoxygenases (e.g., 5-LOX): These enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibitors of lipoxygenases have potential as anti-inflammatory drugs.
-
Cancer Cell Proliferation: Various tetrahydropyrimidine (B8763341) derivatives have demonstrated cytotoxic activity against different cancer cell lines, suggesting their potential as anti-cancer agents.
High-Throughput Screening Workflow
A typical HTS workflow for a this compound library involves several stages, from initial screening to hit confirmation and characterization.
Data Presentation: Summary of Reported Activities
The following tables summarize quantitative data for tetrahydropyridine (B1245486) and tetrahydropyrimidine analogs from published studies, which can serve as a reference for expected potencies.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound Class | Target | IC50 (µM) | Reference |
| Tetrahydropyridine Analogs | MAO-A | 0.7261 ± 0.0269 | |
| MAO-B | 0.3422 ± 0.0224 |
Table 2: hNav1.7 Inhibition
| Compound Class | Target | IC50 (µM) | Reference |
| Tetrahydropyridine Analogs | hNav1.7 | 0.015 - 10 |
Table 3: Lipoxygenase (LOX) Inhibition
| Compound Class | Target | IC50 (µM) | Reference |
| This compound Derivatives | 5-Lipoxygenase | 0.7 - 7.5 |
Table 4: Anticancer Activity
| Compound Class | Cell Line | GI50 (µM) | Reference |
| Tetrahydropyrimidine Analogs | HeLa | 43.63 | |
| K562 | >100 | ||
| MDA-MB-231 | >100 |
Experimental Protocols
Protocol 1: Homogeneous Luminescent Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a high-throughput, homogeneous assay to screen for inhibitors of MAO-A and MAO-B.
Materials:
-
MAO-A and MAO-B enzymes (recombinant human)
-
MAO substrate (e.g., a luciferin (B1168401) derivative)
-
Luciferase detection reagent
-
This compound analog library (in DMSO)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a solution of MAO-A or MAO-B enzyme in assay buffer.
-
Dispense 5 µL of the enzyme solution into each well of a 384-well plate.
-
Add 50 nL of each compound from the this compound library to the respective wells using a pintool or acoustic dispenser. For controls, add 50 nL of DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Prepare the MAO substrate solution in assay buffer.
-
Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the luciferase detection reagent to each well to stop the MAO reaction and initiate the luminescence reaction.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
Protocol 2: High-Throughput Fluorescent Imaging Plate Reader (FLIPR) Assay for hNav1.7 Inhibition
This protocol outlines a cell-based assay using a FLIPR instrument to screen for inhibitors of the voltage-gated sodium channel hNav1.7.
Materials:
-
HEK293 cells stably expressing hNav1.7
-
Membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit)
-
Veratridine (B1662332) (a sodium channel activator)
-
Tetrodotoxin (TTX, a known hNav1.7 blocker, as a positive control)
-
This compound analog library (in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Black-walled, clear-bottom 384-well assay plates
Procedure:
-
Seed the HEK293-hNav1.7 cells into 384-well plates and culture overnight to form a monolayer.
-
Remove the culture medium and add the membrane potential-sensitive dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
During incubation, prepare a plate containing the this compound library compounds and controls (DMSO, TTX).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the FLIPR protocol: a. Establish a baseline fluorescence reading for 10 seconds. b. Add the compounds from the library plate to the cell plate and incubate for 3-5 minutes. c. Add a solution of veratridine to all wells to activate the hNav1.7 channels. d. Record the change in fluorescence for 2-3 minutes.
-
Analyze the data by measuring the peak fluorescence response after the addition of veratridine.
-
Calculate the percent inhibition of the veratridine-induced fluorescence increase for each compound.
Protocol 3: Cell Viability Assay for Anticancer Screening
This protocol describes a common method to screen for cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
This compound analog library (in DMSO)
-
White, clear-bottom 384-well cell culture plates
Procedure:
-
Seed the cancer cells into 384-well plates at a predetermined optimal density and incubate for 24 hours.
-
Add 50 nL of each compound from the this compound library to the respective wells. Include wells with DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent cell viability for each compound relative to the DMSO controls.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways relevant to the biological targets of this compound analogs.
Tetrahydropyrazine: A Promising Neuroprotective Agent for Parkinson's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. Current therapeutic strategies primarily focus on symptomatic relief. Tetrahydropyrazine (THP), also known as Ligustrazine, a bioactive compound extracted from the traditional Chinese herb Ligusticum wallichii Franchat (Chuanxiong), has emerged as a potential therapeutic agent for Parkinson's disease. Preclinical studies have demonstrated its neuroprotective effects, attributed to its potent anti-apoptotic and antioxidant properties. These notes provide detailed protocols for investigating the therapeutic potential of this compound in established in vitro and in vivo models of Parkinson's disease.
Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of Parkinson's disease. Its primary mechanisms include the attenuation of oxidative stress and the inhibition of apoptosis.
Key Signaling Pathways:
-
Nrf2/GCLc Pathway: THP has been shown to prevent the downregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Glutamate-cysteine ligase catalytic subunit (GCLc), key regulators of the cellular antioxidant response. This action helps to maintain redox balance and protect against oxidative damage.[1]
-
Akt/GSK3β Pathway: THP can activate the Akt/GSK3β signaling pathway. The phosphorylation and subsequent inhibition of Glycogen synthase kinase 3β (GSK3β) by Akt is a crucial step in promoting cell survival and inhibiting apoptosis.
-
MEF2D/PGC1α Pathway: A derivative of THP, T-006, has been found to restore the expression of myocyte enhancer factor 2D (MEF2D) and peroxisome proliferator-activated receptor γ coactivator 1-α (PGC1α). This pathway is vital for mitochondrial biogenesis and neuronal survival.[2]
-
Anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins: THP can inhibit the mitochondrial apoptotic pathway by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax. This prevents the release of cytochrome c and the subsequent activation of caspase-3.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and its derivatives in models of Parkinson's disease.
Table 1: Effects of this compound (TMP) on Behavioral Deficits in an MPTP-Induced Rat Model of Parkinson's Disease
| Treatment Group | Apomorphine-Induced Rotations (rotations/30 min) |
| Control | 10 ± 3.5 |
| MPTP | 158 ± 21.7 |
| MPTP + TMP (20 mg/kg) | 95 ± 15.3 |
| MPTP + TMP (40 mg/kg) | 62 ± 11.8 |
Data are presented as mean ± SEM.
Table 2: Effects of this compound (TMP) on Striatal Dopamine (B1211576) and its Metabolites in an MPTP-Induced Rat Model of Parkinson's Disease
| Treatment Group | Dopamine (DA) (ng/mg protein) | DOPAC (ng/mg protein) | HVA (ng/mg protein) |
| Control | 12.5 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| MPTP | 3.2 ± 0.6 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| MPTP + TMP (40 mg/kg) | 7.8 ± 1.1 | 1.5 ± 0.3 | 1.0 ± 0.2 |
Data are presented as mean ± SEM. DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: homovanillic acid.
Table 3: Effects of this compound Derivative (T-006) on Tyrosine Hydroxylase (TH)-Positive Neurons in the Substantia Nigra of a 6-OHDA-Lesioned Rat Model
| Treatment Group | Number of TH-Positive Neurons |
| Sham | 5200 ± 350 |
| 6-OHDA | 1800 ± 210 |
| 6-OHDA + T-006 (10 mg/kg) | 3900 ± 280 |
Data are presented as mean ± SEM.
Experimental Protocols
Here we provide detailed protocols for in vitro and in vivo studies to evaluate the neuroprotective effects of this compound.
In Vitro Model: MPP+ -induced Neurotoxicity in SH-SY5Y Cells
This protocol describes the use of the human neuroblastoma cell line SH-SY5Y, a widely used model for studying Parkinson's disease, to assess the protective effects of this compound against the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
This compound (THP)
-
MPP+ iodide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 stain
-
Assay kits for caspase-3 activity, reactive oxygen species (ROS), and glutathione (B108866) (GSH) levels.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in 96-well plates (for viability assays) or 6-well plates (for biochemical assays) at a density of 1 x 10^4 cells/well or 2 x 10^5 cells/well, respectively, and allow them to attach for 24 hours.
-
THP Pre-treatment: Prepare stock solutions of THP in sterile PBS. Pre-treat the cells with various concentrations of THP (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control group (PBS).
-
MPP+ Intoxication: Following THP pre-treatment, expose the cells to a final concentration of 1 mM MPP+ for 24 hours to induce neurotoxicity. Include a control group without MPP+ and a group with MPP+ alone.
-
Cell Viability Assay (MTT):
-
After the 24-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Apoptosis Assessment (Hoechst Staining):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL) for 10 minutes.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
-
-
Biochemical Assays:
-
Measure caspase-3 activity, intracellular ROS levels, and GSH levels using commercially available kits according to the manufacturer's instructions.
-
In Vivo Model: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol details the induction of a Parkinson's disease model in mice using the neurotoxin MPTP and the subsequent evaluation of the therapeutic effects of this compound.[2][3][4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl
-
This compound (THP)
-
Saline (0.9% NaCl)
-
Rotarod apparatus
-
Apomorphine (B128758) hydrochloride
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Materials for immunohistochemistry and HPLC analysis.
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week before the experiment. Randomly divide the animals into the following groups (n=8-10 per group):
-
Control (saline injections)
-
MPTP (MPTP injections + saline treatment)
-
MPTP + THP (MPTP injections + THP treatment at various doses, e.g., 20, 40 mg/kg)
-
-
MPTP Administration: Dissolve MPTP-HCl in saline. Administer MPTP intraperitoneally (i.p.) at a dose of 20 mg/kg four times at 2-hour intervals on a single day.[4] The control group receives saline injections following the same schedule.
-
THP Treatment: Prepare THP solutions in saline. Begin THP administration (e.g., 20 or 40 mg/kg, i.p.) 30 minutes before the first MPTP injection and continue once daily for 7 consecutive days.
-
Behavioral Testing (Rotarod Test):
-
Training: Train the mice on the rotarod for 3 consecutive days before MPTP injection. Place the mice on the rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) and record the latency to fall.[5][6][7]
-
Testing: Perform the rotarod test on day 7 after the MPTP injection. Conduct three trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Apomorphine-Induced Rotation Test:
-
On day 8, administer apomorphine (0.5 mg/kg, s.c.) to induce contralateral rotations in the lesioned animals.
-
Place the mice in a circular arena and record the number of full 360° contralateral rotations for 30 minutes.
-
-
Tissue Collection and Analysis:
-
On day 9, euthanize the mice with an overdose of anesthetic and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose (B13894) solution.
-
Immunohistochemistry: Section the brains (e.g., 30 µm coronal sections) and perform immunohistochemistry for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.[1][8][9]
-
HPLC Analysis: For a separate cohort of animals, decapitate them on day 9, rapidly dissect the striatum on ice, and store at -80°C. Use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).[10][11][12]
-
In Vivo Model: 6-OHDA-Lesioned Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion in the nigrostriatal pathway of rats using 6-hydroxydopamine (6-OHDA), a classic model to study motor asymmetry and test potential neuroprotective agents like this compound.[13][14][15]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)-HCl
-
Ascorbic acid
-
Anesthetics (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Apomorphine hydrochloride
-
This compound (THP)
-
Materials for immunohistochemistry.
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the rat and place it in a stereotaxic frame.
-
Pre-treatment with Desipramine: To protect noradrenergic neurons from 6-OHDA toxicity, administer desipramine (25 mg/kg, i.p.) 30 minutes before the 6-OHDA injection.
-
Stereotaxic Surgery and 6-OHDA Injection:
-
Dissolve 6-OHDA-HCl in saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL.
-
Drill a small hole in the skull over the target area. The coordinates for the medial forebrain bundle (MFB) are typically: AP -4.4 mm, ML +1.6 mm, DV -7.8 mm relative to bregma.
-
Slowly inject 4 µL of the 6-OHDA solution into the MFB over 4 minutes using a Hamilton syringe.
-
Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
The sham-operated group will undergo the same surgical procedure with the injection of vehicle (saline with ascorbic acid).
-
-
THP Treatment: Divide the lesioned animals into a vehicle-treated group and groups receiving different doses of THP (e.g., 10, 20, 40 mg/kg, i.p.). Start the treatment 24 hours after the surgery and continue for a specified duration (e.g., 14 or 21 days).
-
Apomorphine-Induced Rotation Test:
-
Two weeks after the 6-OHDA lesion, assess the extent of the lesion by administering apomorphine (0.5 mg/kg, s.c.).
-
Record the number of full contralateral rotations over a 30-minute period. A successful lesion is typically indicated by >7 rotations per minute.
-
-
Tissue Processing and Analysis:
-
At the end of the treatment period, euthanize the rats and perfuse the brains as described in the MPTP model.
-
Perform immunohistochemical analysis for TH to quantify the loss of dopaminergic neurons in the substantia nigra and the denervation of the striatum.
-
Signaling Pathways and Experimental Workflow Diagrams
Conclusion
This compound shows significant promise as a neuroprotective agent for Parkinson's disease. The protocols and data presented here provide a comprehensive framework for researchers to further investigate its therapeutic potential and elucidate its mechanisms of action. The ability of THP to target multiple pathological pathways, including oxidative stress and apoptosis, makes it a compelling candidate for the development of novel disease-modifying therapies for Parkinson's disease. Further research, including studies on its derivatives and long-term efficacy, is warranted.
References
- 1. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modelorg.com [modelorg.com]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotarod-Test for Mice [protocols.io]
- 6. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 7. scispace.com [scispace.com]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. protocols.io [protocols.io]
- 10. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. besjournal.com [besjournal.com]
- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. conductscience.com [conductscience.com]
- 15. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Role of Tetrahydropyrazine in Mitigating Cerebral Ischemia-Reperfusion Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerebral ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to the brain after a period of ischemia, paradoxically exacerbating the initial ischemic damage. This secondary injury cascade involves oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits. Tetrahydropyrazine (THP), also known as Ligustrazine or Tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum wallichii Franchat (Chuanxiong).[1] Accumulating evidence suggests that THP possesses potent neuroprotective properties against cerebral I/R injury.[2][3] These application notes provide a comprehensive overview of the mechanisms of THP's action and detailed protocols for investigating its therapeutic potential.
THP mitigates cerebral I/R injury through a multi-targeted approach, primarily by exerting anti-inflammatory, antioxidant, and anti-apoptotic effects.[4][5][6] It has been shown to reduce infarct volume, improve neurological outcomes, and protect the integrity of the blood-brain barrier (BBB) in animal models of stroke.[1][7] The underlying molecular mechanisms involve the modulation of several key signaling pathways, including the PI3K/Akt, Nrf2/HO-1, and RhoA/ROCK pathways.[4][8][9]
These notes will detail the experimental protocols for both in vivo and in vitro models of cerebral I/R injury, enabling researchers to effectively screen and validate the neuroprotective effects of THP and its derivatives.
Mechanisms of Action of this compound
THP's neuroprotective effects in cerebral I/R injury are attributed to its ability to interfere with multiple pathological cascades:
-
Anti-inflammatory Effects: THP suppresses the inflammatory response following cerebral I/R by reducing the activation of microglia and macrophages, and inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][10] This anti-inflammatory action is partly mediated by the inhibition of the HMGB1/TLR4 signaling pathway.[4][11]
-
Antioxidant Effects: THP enhances the endogenous antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.[4][10] This leads to the upregulation of antioxidant enzymes, which combat the excessive production of reactive oxygen species (ROS) during reperfusion, thereby reducing oxidative stress and lipid peroxidation.[5]
-
Anti-apoptotic Effects: THP inhibits neuronal apoptosis by modulating the expression of Bcl-2 family proteins, reducing the activation of caspases (e.g., caspase-3), and activating pro-survival signaling pathways like PI3K/Akt.[3][6][8]
-
Protection of the Blood-Brain Barrier: THP helps maintain the integrity of the BBB by preventing the degradation of tight junction proteins like occludin and claudin-5.[7]
-
Promotion of Neuroplasticity: Recent studies suggest that THP may also promote neuroplasticity and neurogenesis, contributing to long-term functional recovery after stroke.[5][9]
Signaling Pathways Modulated by this compound
The multifaceted neuroprotective effects of THP are orchestrated through its influence on several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its precise mechanism of action and for the development of targeted therapeutic strategies.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (THP) on key parameters in experimental models of cerebral ischemia-reperfusion injury.
Table 1: Effects of THP on Infarct Volume and Neurological Deficit Scores
| Parameter | Animal Model | THP Dosage | Duration of Ischemia/Reperfusion | % Reduction in Infarct Volume | Improvement in Neurological Score | Reference |
| Infarct Volume | Rat (MCAO) | 20 mg/kg | 2h / 24h | Significantly reduced | N/A | [7] |
| Neurological Score | Rat (MCAO) | 20 mg/kg | 2h / 24h | N/A | Significantly improved | [7] |
| Infarct Volume | Rat (MCAO) | 40 mg/kg | 2h / 14d | Significantly reduced | N/A | [12] |
| Neurological Score | Rat (MCAO) | 40 mg/kg | 2h / 14d | N/A | Significantly improved | [12] |
| Infarct Volume | Rat (MCAO) | 1, 3, 10 mg/kg | 2h / 24h | Dose-dependent reduction | N/A | [8] |
| Neurological Score | Rat (MCAO) | 1, 3, 10 mg/kg | 2h / 24h | N/A | Dose-dependent improvement | [8] |
Table 2: Effects of THP on Molecular Markers
| Marker | Model | THP Concentration/Dosage | Change in Expression/Activity | Signaling Pathway | Reference |
| p-Akt/Akt | Rat Brain (MCAO) | 1, 3, 10 mg/kg | Increased (dose-dependent) | PI3K/Akt | [8] |
| p-eNOS/eNOS | Rat Brain (MCAO) | 1, 3, 10 mg/kg | Increased (dose-dependent) | PI3K/Akt | [8] |
| Nrf2 | Rat Neutrophils | 20 mg/kg | Increased | Nrf2/HO-1 | [4] |
| HO-1 | Rat Neutrophils | 20 mg/kg | Increased | Nrf2/HO-1 | [4] |
| HMGB1 | Rat Plasma | 20 mg/kg | Decreased | HMGB1/TLR4 | [4] |
| TLR4 | Rat Neutrophils | 20 mg/kg | Decreased | HMGB1/TLR4 | [4] |
| RhoA | Rat Brain (MCAO) | 40 mg/kg | Decreased | RhoA/ROCK | [9] |
| ROCK2 | Rat Brain (MCAO) | 40 mg/kg | Decreased | RhoA/ROCK | [9] |
| Caspase-3 | Rat Brain (MCAO) | N/A | Decreased | Apoptosis | [3] |
| Bax/Bcl-2 ratio | N/A | N/A | Decreased | Apoptosis | [6] |
| TNF-α, IL-1β | Rat Brain (MCAO) | N/A | Decreased | Inflammation | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of THP's neuroprotective effects.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Heating pad and rectal probe for temperature monitoring
-
Surgical instruments (scissors, forceps, vessel clips)
-
Operating microscope
-
3-0 silk sutures
-
4-0 nylon monofilament with a rounded tip
-
This compound (THP) solution
-
Saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37.0 ± 0.5°C using a heating pad.
-
Surgical Procedure:
-
Make a midline neck incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a 4-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 90-120 minutes.
-
-
Reperfusion: After the desired occlusion period, gently withdraw the filament to allow reperfusion.
-
Wound Closure: Close the incision in layers.
-
Post-operative Care: Allow the animal to recover in a warm cage with free access to food and water.
-
THP Administration: THP can be administered intraperitoneally at various doses (e.g., 20-40 mg/kg) before ischemia, during ischemia, or at the onset of reperfusion, depending on the study design.
Assessment of Neurological Deficit
Neurological function should be assessed at 24 hours post-MCAO using a standardized scoring system.
Bederson Scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling towards the paretic side.
-
3: Severe circling and falling to the paretic side.
Modified Neurological Severity Score (mNSS): A more comprehensive scale evaluating motor, sensory, balance, and reflex functions.[2]
Measurement of Infarct Volume
2,3,5-triphenyltetrazolium chloride (TTC) Staining:
-
At 24 hours post-MCAO, euthanize the rat and perfuse the brain with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume by integrating the infarct area over the slice thickness, correcting for edema.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol simulates ischemic conditions in a neuronal cell culture.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary cortical neurons
-
Glucose-free DMEM
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Cell viability assay reagents (e.g., MTT, LDH)
-
THP solution
Procedure:
-
Cell Culture: Plate the neuronal cells at an appropriate density and allow them to adhere.
-
OGD Induction:
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber for a defined period (e.g., 2-4 hours).
-
-
Reperfusion:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with normal, glucose-containing medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion time (e.g., 12-24 hours).
-
-
THP Treatment: THP can be added to the culture medium before, during, or after the OGD period.
-
Assessment of Cell Viability:
-
MTT Assay: Measures mitochondrial activity in viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Molecular Biology Protocols
Western Blotting for Signaling Proteins (e.g., p-Akt, Nrf2):
-
Protein Extraction: Lyse brain tissue or cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt, anti-Akt, anti-Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines (e.g., TNF-α, IL-1β):
-
RNA Extraction: Isolate total RNA from brain tissue or cultured cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Immunohistochemistry for Microglial Activation (Iba1):
-
Tissue Preparation: Perfuse the brain with 4% paraformaldehyde and prepare 20-30 µm thick cryosections.
-
Antigen Retrieval: Perform antigen retrieval if necessary (e.g., with citrate (B86180) buffer).
-
Blocking: Block the sections with a blocking buffer containing normal goat serum and Triton X-100.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the sections with a mounting medium containing DAPI and visualize using a fluorescence microscope.
Conclusion
This compound holds significant promise as a neuroprotective agent for the treatment of cerebral ischemia-reperfusion injury. Its ability to modulate multiple key signaling pathways involved in inflammation, oxidative stress, and apoptosis makes it an attractive candidate for further drug development. The detailed protocols and application notes provided herein offer a robust framework for researchers to investigate the therapeutic efficacy and underlying mechanisms of THP and its derivatives in the context of ischemic stroke. By utilizing these standardized methodologies, the scientific community can generate reproducible and comparable data, accelerating the translation of this promising natural compound from the laboratory to the clinic.
References
- 1. medschool.vcu.edu [medschool.vcu.edu]
- 2. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 10. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 11. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 12. MCAO Model [bio-protocol.org]
Application of Tetrahydropyrazine in the Development of Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthetic heterocyclic compound tetrahydropyrazine, and its derivatives, notably 2,3,5,6-tetramethylpyrazine (B1682967) (TMP), also known as ligustrazine, have garnered significant attention in oncology research.[1] Derived from the traditional Chinese herb Ligusticum chuanxiong, ligustrazine has been investigated for its therapeutic potential across a spectrum of diseases and, more recently, for its anti-tumor properties.[1][2] This document provides detailed application notes on the anti-cancer effects of this compound and comprehensive protocols for key experimental procedures to evaluate its efficacy.
Application Notes
This compound and its derivatives have demonstrated a variety of anti-cancer effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis in several types of cancer. These compounds modulate crucial signaling pathways that are often dysregulated in cancer, making them promising candidates for further drug development.
Mechanism of Action:
The anti-cancer activity of this compound is attributed to its ability to interfere with multiple signaling cascades essential for tumor growth and survival. Key mechanisms include:
-
Induction of Apoptosis: Ligustrazine has been shown to induce apoptosis in colorectal and lung cancer cells through a p53-dependent mitochondrial pathway and by activating the death receptor pathway.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.[5][6]
-
Cell Cycle Arrest: Treatment with tetramethylpyrazine can lead to cell cycle arrest, particularly at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[3]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): In models of colon and renal cell carcinoma, tetramethylpyrazine has been observed to suppress EMT, a key process in cancer metastasis.[7] This is achieved by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin, vimentin, and fibronectin.[7][8]
-
Modulation of Key Signaling Pathways: this compound derivatives have been found to modulate several oncogenic signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway, central to cell growth and survival, is a target of this compound's inhibitory effects.
-
Wnt/GSK3/β-catenin Pathway: Dysregulation of this pathway is common in many cancers, and this compound has been shown to modulate its components.
-
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival, and its modulation by this compound contributes to its anti-cancer effects.
-
JAK2/STAT3 Pathway: Ligustrazine has been shown to revert chemotherapy resistance in breast cancer by inhibiting this pathway.[2]
-
-
Reversal of Chemotherapy Resistance: In breast cancer, ligustrazine has been found to reverse resistance to anthracycline chemotherapy by inhibiting the JAK2/STAT3 signaling pathway.[2]
Quantitative Data Summary:
The following tables summarize the reported efficacy of this compound and its derivatives across various cancer cell lines.
Table 1: IC50 Values of Tetramethylpyrazine (TMP) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Colon Cancer | SW480 | Lowest among tested lines | 48 h | [2] |
| Colon Cancer | HCT116 | Lowest among tested lines | 48 h | [2] |
| Breast Cancer (Triple-Negative) | MDA-MB-231 | 0.84 ± 0.02 µM (for derivative 12-9) | Not Specified | [9] |
Note: Specific IC50 values for SW480 and HCT116 were described as the "lowest among all cell lines" in the source material, but the exact numerical value was not provided.
Table 2: Effects of Tetramethylpyrazine (TMP) on Apoptosis and Cell Cycle
| Cancer Type | Cell Line | Effect | Concentration | Time | Reference |
| Colon Cancer | SW480 | Increased early apoptosis | 600 µg/mL | Not Specified | [2] |
| Colon Cancer | HCT116 | Increased late apoptosis | 600 µg/mL | Not Specified | [2] |
| Colon Cancer | SW480 & HCT116 | G0/G1 phase arrest | 600 µg/mL | 24 h | [2] |
| Lung Cancer | A549 | Increased apoptosis | 1, 2, and 4 mg/mL | Not Specified | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells by measuring cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C.[10] During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
After the 4-hour incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with a this compound derivative.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of the this compound derivative for the specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the trypsinized cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
This protocol details the procedure for examining the effect of this compound on the expression levels of key proteins involved in cancer-related signaling pathways.
Materials:
-
Cancer cell lines
-
This compound derivative
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, β-catenin, E-cadherin, N-cadherin, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with the this compound derivative as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
-
Visualizations
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow.
References
- 1. Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetramethylpyrazine inhibits proliferation of colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Effect of Ligustrazine Alone and in Combination with Western Medicineï¼ A Review [syfjxzz.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. imrpress.com [imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Tetramethypyrazine inhibits renal cell carcinoma cells through inhibition of NKG2D signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents [frontiersin.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tetrahydropyrazine Synthesis and Purification
Welcome to the Technical Support Center for tetrahydropyrazine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical advice for overcoming common pitfalls in this compound synthesis and purification, presented in a question-and-answer format.
Synthesis Troubleshooting
Question: My this compound synthesis via catalytic hydrogenation of a pyrazine (B50134) precursor is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the catalytic hydrogenation of pyrazines to tetrahydropyrazines can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1]
Common Causes and Solutions:
-
Catalyst Activity: The catalyst (e.g., PtO₂, Pd/C, Rh/C, Ru/C) may be old or inactive.[2] It is advisable to use a fresh batch of catalyst.[2] Pearlmann's catalyst (Pd(OH)₂/C) can be a more active alternative.[2]
-
Catalyst Poisoning: Impurities in the starting material, solvent, or from the reaction itself can poison the catalyst.[2] The pyridine (B92270) substrate or piperidine (B6355638) product in related hydrogenations can act as poisons, and similar effects can be anticipated with pyrazines and their products.[3] Thorough purification of the starting pyrazine is crucial.
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical parameters.[3][4] Insufficient hydrogen pressure can lead to incomplete reduction. For instance, the hydrogenation of 2,5-dibenzylpyrazine (B14442423) was unsuccessful at low pressure.[5] Increasing the temperature may enhance the reaction rate, but excessive heat can lead to side reactions or product degradation.[2][3]
-
Solvent Choice: The solvent plays a crucial role in the reaction. Polar solvents like methanol, ethanol, and acetic acid are commonly used for catalytic hydrogenations.[2] Acetic acid can be particularly effective as it protonates the nitrogen atoms in the pyrazine ring, facilitating the reaction.[2]
-
Incomplete Reaction: The reaction may not have reached completion. It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
dot
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Question: I am observing the formation of unexpected side-products in my reaction. What are the common side-products and how can I minimize them?
Answer: The formation of side-products is a common challenge that can significantly lower the yield and complicate the purification of the desired this compound.
Common Side-Products and Mitigation Strategies:
-
Over-reduction to Piperazines: The primary side-reaction in the synthesis of tetrahydropyrazines via reduction of pyrazines is often the complete reduction to the corresponding piperazine (B1678402) (hexahydropyrazine). The catalytic hydrogenation of 2,5-diphenylpyrazine, for example, yields the trans-piperazine.[5]
-
Solution: Careful control of reaction conditions is key. This includes using a less active catalyst, lowering the hydrogen pressure, reducing the reaction temperature, and closely monitoring the reaction to stop it once the desired this compound is formed.
-
-
Incomplete Reduction to Dihydropyrazines: The reduction may stop at the dihydropyrazine (B8608421) stage. Electrochemical reduction of pyrazines has been shown to produce 1,4-dihydropyrazines, which can then isomerize to 1,2- or 1,6-dihydropyrazines.
-
Solution: Increasing the catalyst loading, hydrogen pressure, or reaction time might be necessary to drive the reaction to the tetrahydro level.
-
-
Side-Chain Reactions: If the pyrazine precursor has reactive functional groups on its side chains, these may also be reduced or transformed under the hydrogenation conditions.
-
Solution: The use of protecting groups for sensitive functionalities may be required before the reduction step.
-
-
Impurity-Related Byproducts: Impurities in the starting pyrazine can lead to the formation of various byproducts. For instance, in Maillard reactions which can produce pyrazines, Strecker aldehydes and imidazole (B134444) derivatives are common impurities.[8]
-
Solution: Ensure the high purity of the starting pyrazine through techniques like recrystallization or column chromatography before the reduction step.
-
Purification Troubleshooting
Question: I am having difficulty separating the cis- and trans-isomers of my substituted this compound. What purification methods are most effective?
Answer: The formation of diastereomers (cis and trans isomers) is a common outcome in the synthesis of substituted tetrahydropyrazines, and their separation can be challenging due to their similar physical properties.
Effective Purification Strategies for Isomers:
-
Column Chromatography: This is the most common method for separating diastereomers. The choice of stationary phase and eluent system is critical.
-
Normal-Phase Chromatography: Using silica (B1680970) gel or alumina (B75360) with a non-polar eluent system (e.g., hexane (B92381)/ethyl acetate) can be effective. The polarity difference between the cis and trans isomers will determine the separation efficiency.
-
Reversed-Phase Chromatography (HPLC): For more challenging separations, High-Performance Liquid Chromatography (HPLC) with a C18 column and a polar mobile phase (e.g., acetonitrile/water) can provide higher resolution.[9] Preparative HPLC can be used to isolate larger quantities of each isomer.
-
-
Recrystallization: Fractional crystallization can sometimes be used to separate diastereomers if there is a significant difference in their solubility and crystal packing. This method can be highly effective for obtaining very pure isomers.
-
Derivatization: In some cases, the isomers can be converted into derivatives that are more easily separated. After separation, the derivatives are then converted back to the original tetrahydropyrazines. For example, forming dihydrochloride (B599025) salts can sometimes facilitate separation based on differential solubility.[10]
dot
Caption: A logical workflow for selecting a purification strategy for this compound isomers.
Question: How can I assess the purity of my final this compound product?
Answer: Assessing the purity of the final product is a critical step. Several analytical techniques can be employed for this purpose.
Recommended Analytical Methods for Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile compounds like many this compound derivatives. The mass spectrometer provides structural information and can help identify impurities. It is particularly useful for separating and identifying positional isomers.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. A reversed-phase C18 column with a UV detector is a common setup.[9] The purity can be determined by the relative peak area of the main product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for purity assessment by identifying signals from impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in the sample, which can be compared to the theoretical values for the pure compound.
Data Presentation
Table 1: Typical Reaction Conditions for Catalytic Hydrogenation of Pyrazines
| Parameter | Condition Range | Notes | Reference(s) |
| Catalyst | PtO₂, Pd/C, Rh/C, Ru/C | Choice of catalyst affects reactivity and selectivity. | [2][5] |
| Catalyst Loading | 5-10 mol % | Higher loading may be needed for less reactive substrates. | [2][12] |
| Solvent | Methanol, Ethanol, Acetic Acid | Acetic acid can enhance the reaction rate. | [2][12] |
| Hydrogen Pressure | 50-130 kg/cm ² (approx. 725-1885 psi) | Higher pressure is often required for complete reduction. | [5][12] |
| Temperature | Room Temperature to 80 °C | Higher temperatures may increase rate but can lead to over-reduction. | [2] |
| Reaction Time | 6-18 hours | Monitor by TLC or GC to determine completion. | [5][12] |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Common Issues |
| GC-MS | Separation by volatility and boiling point, detection by mass | High resolution for isomers, provides structural information.[11] | Compound must be volatile and thermally stable. |
| HPLC | Separation by polarity, detection by UV absorbance | Wide applicability, quantitative, non-destructive.[9] | Co-elution of impurities, requires chromophores for UV detection. |
| NMR | Nuclear spin in a magnetic field | Provides detailed structural information, can be quantitative. | Lower sensitivity compared to chromatographic methods. |
| Elemental Analysis | Combustion to determine elemental composition | Provides fundamental composition data. | Does not distinguish between isomers or identify impurities. |
Experimental Protocols
Protocol 1: Synthesis of cis- and trans-2,5-Dimethylthis compound via Catalytic Hydrogenation of 2,5-Dimethylpyrazine (B89654)
This protocol is adapted from the general principles of pyrazine hydrogenation.[5][12]
Materials:
-
2,5-Dimethylpyrazine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas (high pressure)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Celite
Procedure:
-
In a high-pressure autoclave, dissolve 2,5-dimethylpyrazine (1.0 g) in glacial acetic acid (20 mL).
-
Carefully add PtO₂ (5 mol %) to the solution.
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 60 bar.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by taking small aliquots (after safely depressurizing and purging) and analyzing by GC-MS.
-
Once the reaction is complete (disappearance of starting material and dihydropyrazine intermediates), carefully vent the hydrogen and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with a small amount of acetic acid.
-
Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of cis- and trans-2,5-dimethylthis compound.
Protocol 2: Purification of cis- and trans-2,5-Dimethylthis compound by Column Chromatography
Materials:
-
Crude mixture of 2,5-dimethylthis compound isomers
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 0% ethyl acetate and gradually increasing the polarity).
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing each isomer.
-
Combine the pure fractions of each isomer and evaporate the solvent under reduced pressure to obtain the isolated cis- and trans-2,5-dimethylthis compound.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 35-300 m/z
Procedure:
-
Prepare a dilute solution of the purified this compound sample in a suitable solvent (e.g., dichloromethane, methanol).
-
Inject 1 µL of the sample into the GC-MS.
-
Acquire the data and analyze the resulting chromatogram and mass spectra to determine the retention times of the isomers and identify any impurities. The relative peak areas can be used to calculate the purity of each isomer.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Improving the yield and purity of Tetrahydropyrazine reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in improving the yield and purity of tetrahydropyrazine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common laboratory-scale synthesis of this compound involves the reduction of pyrazine (B50134). Key methods include:
-
Catalytic Hydrogenation: This method employs a catalyst, such as Platinum(IV) oxide (PtO₂), and a hydrogen source to reduce the aromatic pyrazine ring.[1][2][3]
-
Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used to achieve the reduction of pyrazine to this compound.
Q2: I am experiencing low yields in my this compound synthesis. What are the potential causes?
A2: Low yields in this compound synthesis can arise from several factors. A systematic evaluation of your experimental setup and conditions is crucial for troubleshooting.[4] Key areas to investigate include:
-
Incomplete Reaction: The reduction of the aromatic pyrazine ring can be challenging. Ensure sufficient reaction time and catalyst activity. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
-
Catalyst Inactivity: In catalytic hydrogenation, the catalyst can become poisoned or deactivated. Using fresh, high-quality catalyst is essential. For PtO₂, ensuring a properly activated catalyst is crucial for good results.
-
Suboptimal Reaction Conditions: Temperature and pressure play a significant role in catalytic hydrogenation. These parameters may need to be optimized for your specific setup.[1][2] For chemical reductions, the choice of solvent and temperature can influence the reaction rate and selectivity.
-
Product Degradation: this compound can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of air.[5]
-
Loss during Workup and Purification: this compound is a relatively volatile and water-soluble compound, which can lead to significant losses during extraction and purification steps.
Q3: What are the common side products or impurities I should be aware of?
A3: Depending on the synthetic route and reaction conditions, several byproducts and impurities can contaminate your this compound product:
-
Dihydropyrazine (B8608421): Incomplete reduction can lead to the presence of dihydropyrazine intermediates. These are often highly reactive and can be difficult to separate.[6]
-
Piperazine: Over-reduction of pyrazine can lead to the formation of the fully saturated piperazine.
-
Starting Material: Unreacted pyrazine will be a primary impurity if the reaction does not go to completion.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as byproducts from the reducing agent (e.g., borate (B1201080) salts from NaBH₄), can be present.
-
Ring-Opened Byproducts: Under harsh reaction conditions, the pyrazine ring can undergo cleavage, leading to various acyclic amines.
Q4: How can I effectively purify this compound?
A4: The purification of this compound requires careful consideration of its physical properties.
-
Fractional Distillation: Due to its volatility, fractional distillation under an inert atmosphere (e.g., nitrogen or argon) is a common and effective method for purification.[7] Care must be taken to avoid thermal degradation.
-
Column Chromatography: For smaller scales or to remove non-volatile impurities, column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel or alumina) can be employed.[6] However, the polarity of this compound may require the use of polar eluent systems, which can complicate solvent removal.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble byproducts. However, due to the water solubility of this compound, multiple extractions with an appropriate organic solvent may be necessary to minimize product loss.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during this compound synthesis.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Use fresh PtO₂ or another suitable catalyst. Ensure proper activation of the catalyst before use. |
| Insufficient Reducing Agent (Chemical Reduction) | Use a sufficient molar excess of the reducing agent (e.g., NaBH₄). Add the reducing agent portion-wise to control the reaction rate. |
| Suboptimal Reaction Temperature | For catalytic hydrogenation, ensure the reaction reaches the optimal temperature for your catalyst. For chemical reductions, the reaction may require gentle heating or cooling to proceed efficiently. |
| Poor Quality Starting Material | Ensure the pyrazine used is of high purity. Purify the starting material if necessary. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. For catalytic hydrogenation, solvents like acetic acid are often used.[1][2] For NaBH₄ reductions, alcoholic solvents are common. |
Problem: Low Purity of the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction time or the amount of catalyst/reducing agent. Monitor the reaction to determine the optimal endpoint. |
| Over-reduction to Piperazine | Carefully control the reaction conditions (temperature, pressure, and reaction time) to favor the formation of this compound. |
| Inefficient Purification | Optimize the fractional distillation conditions (e.g., vacuum, column length). For chromatography, screen different solvent systems to achieve better separation. |
| Product Decomposition | Handle the product under an inert atmosphere and at low temperatures whenever possible to minimize oxidation and degradation. |
| Contamination from Glassware | Ensure all glassware is thoroughly cleaned and dried before use to avoid introducing impurities. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyrazine using PtO₂
Materials:
-
Pyrazine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen Gas Source
-
Parr Hydrogenation Apparatus (or similar)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
In a suitable pressure vessel for the hydrogenation apparatus, dissolve pyrazine (1.0 eq) in glacial acetic acid.
-
Carefully add Platinum(IV) oxide (catalytic amount, e.g., 1-5 mol%) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1][2]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating as required.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid.
-
Carefully neutralize the filtrate with a base (e.g., sodium hydroxide (B78521) solution) while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation under an inert atmosphere.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 132. 1 : 2 : 5 : 6-Tetrahydropyridine: isolation from technical piperidine by efficient fractional distillation - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Troubleshooting Tetrahydropyrazine stability and solubility issues.
This technical support center provides troubleshooting guidance for common stability and solubility issues encountered with tetrahydropyrazine and its derivatives, particularly the widely researched compound Ligustrazine (also known as Tetramethylpyrazine, TMP). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs): Stability Issues
Q1: My this compound (Ligustrazine) sample appears unstable. What are the common causes?
A1: Ligustrazine (Tetramethylpyrazine, TMP) is known for its physical instability. The primary causes are:
-
Hygroscopicity : The compound readily absorbs moisture from the air, which can lead to degradation and changes in physical form.[1]
-
Sublimation : TMP can transition directly from a solid to a gas phase, leading to a loss of material over time, especially if not stored in a tightly sealed container.[1][2][3]
-
Oxidative Degradation : The pyrazine (B50134) ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metals, or oxidizing agents like hydrogen peroxide.[4]
-
Hydrolysis : Derivatives of this compound that contain ester or amide linkages can be unstable in plasma or certain buffer conditions due to enzymatic or chemical hydrolysis.[5]
-
Photodegradation : Exposure to light can be a contributing factor to the degradation of many organic compounds, so protection from light is a standard precautionary measure.[6]
Q2: What are the recommended storage conditions to maximize stability?
A2: Proper storage is critical for preventing degradation. The following conditions are recommended for Ligustrazine and its salts:
-
Powder : For long-term storage, the solid powder should be kept at -20°C.[7]
-
Stock Solutions : Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot these solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[7]
-
General Precautions : Always store the compound in tightly closed containers in a dry, cool, and well-ventilated place, away from heat, ignition sources, and strong oxidizing agents.[8][9]
Q3: How can I improve the stability of this compound (Ligustrazine) for my experiments or formulation?
A3: Several strategies can significantly enhance the stability of Ligustrazine:
-
Cocrystal Formation : Forming cocrystals with other molecules, such as benzoic acid compounds, has been shown to dramatically improve stability by reducing hygroscopicity and sublimation.[1][2][10]
-
Structural Modification : For derivatives, modifying susceptible linkages can improve stability. For example, replacing an ester bond, which is prone to hydrolysis in plasma, with a more stable ether or amide bond can increase the compound's half-life.[5]
-
Encapsulation : Incorporating the compound into delivery systems like liposome-hydrogels can protect it from the environment and improve its stability.[11]
Table 1: Summary of Stability Enhancement Techniques for Ligustrazine (TMP)
| Technique | Mechanism of Action | Key Benefits | Reference |
| Cocrystallization | Forms a stable, multi-component crystal lattice. | Reduces hygroscopicity and sublimation; improves physical stability. | [1][2][3] |
| Structural Modification | Replaces chemically liable functional groups (e.g., esters) with more robust ones (e.g., ethers). | Increases plasma stability by preventing enzymatic hydrolysis. | [5] |
| Liposomal Encapsulation | Sequesters the compound within a lipid bilayer, protecting it from the external environment. | Improves stability in formulations and can provide controlled release. | [11] |
Frequently Asked Questions (FAQs): Solubility Issues
Q1: My this compound compound is not dissolving in my aqueous buffer. What should I do?
A1: Tetrahydropyrazines are often hydrophobic and exhibit poor water solubility. A systematic approach is recommended to overcome this. First, prepare a concentrated stock solution in an organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is a common choice for this purpose.[7][12] When diluting this stock into your aqueous buffer, precipitation may still occur. If so, consider the techniques outlined below.
Q2: I'm seeing precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common challenge known as "crashing out." Here are several effective strategies:
-
pH Adjustment : The solubility of Ligustrazine is pH-dependent. It is more soluble in acidic conditions (e.g., pH 1.2 buffer) because the acidic media promote the dissociation of the compound.[10]
-
Use of Co-solvents : Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of the compound.[13]
-
Employ Solubilizing Agents :
-
Cyclodextrins : These molecules have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, significantly increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose.[12][13][14]
-
Surfactants : Surfactants like Tween-20 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[13][15]
-
-
Physical Methods : Vigorous vortexing or sonication can help to disperse the compound and facilitate dissolution after dilution.[12][15]
Table 2: Solubility Data for Ligustrazine (Tetramethylpyrazine)
| Solvent / Condition | Solubility | Notes | Reference |
| DMSO | 34 mg/mL (196.91 mM) | For stock solution preparation. Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility. | [7] |
| Aqueous Buffer (pH 1.2) | High | Acidic conditions promote dissociation and improve solubility. | [10] |
| Aqueous Buffer (pH 4.5, 6.8, 7.0) | Low | Solubility is generally lower in neutral to alkaline pH buffers. | [10] |
Experimental Protocols
Protocol 1: Preparation of a Ligustrazine HCl Stock Solution
-
Weighing : Accurately weigh the required amount of Ligustrazine HCl powder using an analytical balance.
-
Solvent Addition : Add anhydrous DMSO to the powder to achieve the desired concentration (e.g., 34 mg/mL).
-
Dissolution : Vortex or sonicate the mixture at room temperature until the solid is completely dissolved.
-
Storage : Aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[7] Avoid repeated freeze-thaw cycles.
Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Enhanced Aqueous Solubility
This protocol is a general method for formulating a poorly soluble compound for in vivo or in vitro aqueous studies.[12]
-
Prepare HP-β-CD Solution : Weigh the required amount of HP-β-CD. Dissolve it in sterile, purified water or saline to the desired concentration (e.g., 30% w/v). Stir using a magnetic stirrer at room temperature until fully dissolved. Gentle heating (up to 40°C) may be used to aid dissolution.
-
Prepare Compound Stock : Prepare a concentrated stock solution of your this compound compound in DMSO (e.g., 50 mg/mL).
-
Combine : While stirring the HP-β-CD solution, slowly add the DMSO stock solution dropwise. The final concentration of DMSO should ideally be kept low (e.g., <5%).
-
Complexation : Continue stirring the mixture for at least 1-2 hours at room temperature to allow for the formation of the inclusion complex. Sonication for 15-30 minutes can also be used to facilitate this process.
-
Final Formulation : Visually inspect the solution. A successful formulation should be a clear to slightly opalescent solution. This solution is now ready for experimental use.
Protocol 3: General Method for Assessing Compound Stability by HPLC
This protocol allows for the monitoring of compound degradation over time.
-
Solution Preparation : Prepare a solution of the this compound compound in the relevant medium (e.g., buffer at a specific pH, plasma) at a known concentration.
-
Initial Analysis (T=0) : Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis). Record the peak area of the parent compound.
-
Incubation : Incubate the solution under the desired stress conditions (e.g., 37°C, exposure to light, presence of an oxidizing agent).
-
Time-Point Analysis : At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Sample Processing : If necessary, stop the degradation reaction (e.g., by adding a quenching agent or by precipitation of proteins if in plasma). Centrifuge and/or filter the sample before injection.
-
HPLC Analysis : Analyze each time-point sample by HPLC using the same method as the T=0 sample.
-
Data Analysis : Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. The appearance of new peaks in the chromatogram indicates the formation of degradation products.[4][16] These can be further characterized using techniques like LC-MS.[17]
Visual Troubleshooting Guides and Pathways
Caption: Workflow for troubleshooting poor aqueous solubility.
Caption: Logical workflow for troubleshooting compound stability.
Caption: Simplified signaling pathways inhibited by Ligustrazine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.nl [fishersci.nl]
- 10. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijmr.net.in [ijmr.net.in]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Tetrahydropyrazine (THP) Dosage and Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Tetrahydropyrazine (THP), also known as Ligustrazine, in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with THP.
Issue 1: High Animal Mortality or Unexpected Adverse Effects
-
Question: My animals are showing unexpected signs of toxicity (e.g., lethargy, weight loss, seizures) or mortality after THP administration. What should I do?
-
Answer: Unexpected toxicity can stem from several factors related to the compound, its preparation, or the administration procedure.
-
Dosage Calculation and Preparation:
-
Verification: Double-check all dosage calculations, stock solution concentrations, and dilution factors. Ensure the correct vehicle is being used and that THP is fully dissolved.
-
Purity: Verify the purity of your THP compound. Impurities can lead to unforeseen toxic effects.
-
pH and Stability: Ensure the pH of the final solution is within a physiologically acceptable range. THP solutions should be freshly prepared, as stability can be an issue. Some formulations may require protection from light.[1]
-
-
Route of Administration:
-
Technique: Improper administration technique, especially for intravenous (IV) or intraperitoneal (IP) injections, can cause adverse effects. Ensure personnel are properly trained. For instance, inaccurate IP injections can result in administration into the gastrointestinal tract or other organs.[2]
-
Injection Volume and Speed: Adhere to recommended injection volumes for the specific animal model and route of administration to avoid undue stress or physical damage.[2] Rapid IV injections can sometimes lead to transient adverse reactions.[3]
-
-
Animal Model Sensitivity:
-
Strain Differences: Be aware that different strains of the same species can have varying sensitivities to a compound.
-
Health Status: Use healthy, acclimated animals for your studies. Underlying health issues can increase susceptibility to drug-induced toxicity.[3]
-
-
Issue 2: Inconsistent or Non-reproducible Results
-
Question: I am observing high variability in my experimental results between animals in the same treatment group. What could be the cause?
-
Answer: Inconsistent results can undermine the validity of a study. Several factors can contribute to this issue.
-
Drug Formulation and Administration:
-
Solubility: THP solubility can be a challenge. Ensure complete and consistent solubilization in your chosen vehicle. If using a suspension, ensure it is homogenous before each administration.
-
Dosing Accuracy: Inconsistent administration techniques can lead to variable dosing. For oral gavage, verify proper placement.[3] For injections, ensure the full dose is delivered.
-
-
Experimental Conditions:
-
Environmental Factors: Fluctuations in the animal facility environment (e.g., noise, light, temperature) can induce stress and affect physiological responses.[3]
-
Acclimation: Ensure all animals are properly acclimated to the experimental procedures, including handling and any necessary restraints, to minimize stress-induced variability.[3]
-
-
Pharmacokinetics:
-
Timing of Sample Collection: The timing of sample collection relative to THP administration is critical for pharmacokinetic and pharmacodynamic studies. Inconsistent timing will lead to variable results.
-
-
Issue 3: Difficulty with THP Formulation
-
Question: I am having trouble dissolving this compound for my experiments. What are the recommended solvents or vehicles?
-
Answer: The solubility of a compound is dependent on its physicochemical properties and the intended route of administration.
-
Aqueous Solutions: For many routes of administration, sterile saline or phosphate-buffered saline (PBS) are common vehicles. The solubility of THP in aqueous solutions can be limited.
-
Co-solvents: In some cases, a small percentage of a co-solvent such as DMSO or ethanol (B145695) may be used to aid dissolution, followed by dilution in a physiological buffer. However, it is crucial to ensure the final concentration of the co-solvent is not toxic to the animals.
-
pH Adjustment: Adjusting the pH of the solution may improve the solubility of THP.
-
Commercial Preparations: For some applications, commercially available injectable formulations of Ligustrazine hydrochloride may be used.[4]
-
Frequently Asked Questions (FAQs)
Dosage and Administration
-
Q1: What is a typical dosage range for THP in rodent models?
-
A1: The effective dose of THP can vary significantly depending on the animal model, the disease condition being studied, and the route of administration. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup. The table below summarizes dosages used in various studies.
-
-
Q2: What are the common routes of administration for THP in animal models?
-
A2: Common routes include intravenous (IV), intraperitoneal (IP), and oral gavage. The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. IV administration typically results in rapid and complete bioavailability, while oral administration may have lower bioavailability due to first-pass metabolism.
-
Pharmacokinetics and Toxicity
-
Q3: What is the known pharmacokinetic profile of THP in rats?
-
A3: Pharmacokinetic studies in rats following intravenous administration have been conducted to understand the distribution and elimination of THP.[5] The specific parameters can vary based on the dose and formulation. It is advisable to consult specific pharmacokinetic studies for detailed information.
-
-
Q4: Is this compound toxic at high doses?
-
A4: Like any compound, THP can be toxic at high doses. Acute toxicity studies have been performed to determine the LD50 in rodents.[6] Chronic toxicity studies are also important to assess the long-term safety of a compound.[7][8] Researchers should always start with lower doses and carefully observe animals for any signs of toxicity.
-
Mechanism of Action
-
Q5: What are the known signaling pathways affected by THP?
-
A5: THP has been shown to exert its therapeutic effects through various signaling pathways. Its neuroprotective effects are often associated with the inhibition of the RhoA/ROCK pathway and activation of the PI3K/Akt/mTOR pathway.[9][10] Its anti-inflammatory and antioxidant effects are linked to the Nrf2/ARE and TLR4/NF-κB signaling pathways.[11][12][13]
-
Data Presentation
Table 1: Summary of this compound (Ligustrazine) Dosage and Administration in Animal Models
| Animal Model | Condition | Dosage | Route of Administration | Reference |
| Rat (Wistar) | Migraine | 40 mg/kg/day | Intravenous injection | [4][14] |
| Rat (Sprague-Dawley) | Pulmonary Arterial Hypertension | Not specified | Intraperitoneal injection | [15] |
| Rat and Mouse | Asthma | Not specified | Intraperitoneal injection | [16] |
| Rat | Permanent Focal Cerebral Ischemia | Not specified | Not specified | [12] |
| Rat (F344) | Dose-response study | 1-100 mg/liter in drinking water | Oral (drinking water) | [17] |
Experimental Protocols
Protocol 1: Intravenous Administration of Ligustrazine in a Rat Migraine Model
-
Animal Model: Adult Wistar rats (200–250 g).[14]
-
Drug Preparation: Ligustrazine hydrochloride injections are diluted in sterile saline to the desired concentration.[4]
-
Administration:
-
Rats are treated for 7 consecutive days with a daily dose of 16 mL/kg body weight, containing 40 mg of ligustrazine hydrochloride.[4]
-
The injection is administered intravenously.
-
On the final day of treatment, 10 minutes after the last injection, a migraine model is induced by subcutaneous administration of nitroglycerin (15 mg/kg).[4]
-
-
Behavioral Observation: Animal behavior is continuously recorded following the induction of the migraine model.[14]
-
Tissue Collection: Following behavioral observation, trigeminal ganglions are isolated for further analysis (e.g., qRT-PCR, Western blot).[14]
Protocol 2: Induction of Permanent Focal Cerebral Ischemia in Rats
-
Animal Model: Adult male rats.
-
Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery.
-
The middle cerebral artery is occluded permanently using an intraluminal filament or by electrocoagulation.
-
-
THP Administration: THP or vehicle is administered at predetermined time points before or after the induction of ischemia.
-
Outcome Measures: Neurological deficits are assessed using behavioral tests. Brain infarction and edema are measured post-mortem. Immunohistochemistry, Western blot, and RT-PCR can be used to analyze molecular changes in the brain tissue.[12]
Mandatory Visualization
Caption: A generalized experimental workflow for studies involving this compound.
Caption: Key signaling pathways involved in the neuroprotective effects of THP.
Caption: A logical approach to troubleshooting unexpected animal mortality.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of ligustrazine on the expression of neurotransmitters in the trigeminal ganglion of a rat migraine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Experimental studies on the acute toxicity of tetrahydrofuran in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetramethylpyrazine reduces cellular inflammatory response following permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Ligustrazine Alleviate Acute Lung Injury Through Suppressing Pyroptosis and Apoptosis of Alveolar Macrophages [frontiersin.org]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
- 15. Ligustrazine alleviates pulmonary arterial hypertension in rats by promoting the formation of myocardin transcription complex in the nucleus of pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Meta-Analysis of Preventive and Therapeutic Effects of Ligustrazine on Airway Remodeling in Asthmatic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dose-response studies with nitroso-1,2,3,6-tetrahydropyridine and dinitrosohomopiperazine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tetrahydropyrazine-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Tetrahydropyrazine (TMP) and its derivatives, particularly in the context of overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Tetramethylpyrazine (TMP) overcomes multidrug resistance (MDR)?
A1: The primary mechanism by which TMP reverses MDR is through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[1][2] TMP has been shown to downregulate the expression of P-gp and inhibit its ATPase activity, leading to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[1]
Q2: Are there other mechanisms involved in TMP-mediated reversal of resistance?
A2: Yes, besides P-gp inhibition, TMP has been observed to modulate other factors associated with multidrug resistance. These include the downregulation of other efflux pumps like Multidrug Resistance-Associated Protein 1 (MRP1), as well as alterations in the expression of GST, BCL-2, and TOPO-II.[3][4]
Q3: Which signaling pathways are implicated in the resistance-reversing effects of TMP?
A3: The PI3K/Akt and MAPK signaling pathways are significantly involved in the cellular response to TMP.[5][6][7] The PI3K/Akt/mTOR pathway, often hyperactivated in resistant cancer cells, can be inhibited by TMP, which may contribute to the restoration of drug sensitivity.[5][8] Additionally, TMP has been shown to suppress the phosphorylation of key proteins in the MAPK pathway, such as JNK, p38MAPK, and ERK, which are involved in cell proliferation and survival.[6]
Q4: Can TMP be used as a standalone anticancer agent?
A4: While TMP exhibits some intrinsic anti-proliferative and pro-apoptotic effects on cancer cells, its main therapeutic potential in the context of resistance lies in its ability to act as a chemosensitizer.[9][10] It is most effective when used in combination with conventional chemotherapeutic drugs to enhance their efficacy in resistant tumors.[10]
Troubleshooting Guide
Poor Compound Solubility
Q5: I am having trouble dissolving Tetramethylpyrazine for my in vitro experiments. What is the recommended solvent?
A5: Tetramethylpyrazine has variable solubility. For cell culture experiments, it is common to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%). For other applications, the solubility of TMP has been determined in various monosolvents and binary solvent systems, with good solubility in methanol, ethanol, and acetonitrile.
Lack of Efficacy in Reversing Resistance
Q6: I am not observing a significant reversal of resistance when co-administering TMP with my chemotherapeutic drug. What could be the reason?
A6: There are several potential reasons for a lack of efficacy:
-
Incorrect TMP Concentration: The effect of TMP is dose-dependent. You may need to perform a dose-response experiment to determine the optimal non-toxic concentration of TMP for your specific cell line.
-
Cell Line-Specific Resistance Mechanisms: The resistance in your cell line may not be primarily mediated by P-glycoprotein. It is advisable to characterize the resistance profile of your cells, for instance, by assessing the expression of various ABC transporters.
-
Experimental Timing: The timing of administration of TMP and the chemotherapeutic agent can be critical. Co-incubation is a common starting point, but pre-incubation with TMP before adding the chemotherapeutic drug might be more effective in some cases.
-
Compound Stability: Ensure that your TMP stock solution is properly stored and has not degraded. It is recommended to prepare fresh dilutions for each experiment.
Q7: My TMP treatment does not seem to affect the expression of P-glycoprotein in my resistant cell line. What should I do?
A7: If you do not observe a change in P-gp expression after TMP treatment, consider the following:
-
Time-Course Experiment: The effect of TMP on P-gp expression may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing a change.
-
Functional Assay: Even if the total protein expression of P-gp is not significantly altered, its function might be inhibited. It is crucial to perform a functional assay, such as a Rhodamine 123 efflux assay, to directly measure the activity of the P-gp pump. TMP has been shown to inhibit the ATPase activity of P-gp, which might not be reflected in a simple protein expression analysis.[1]
-
Alternative Resistance Mechanisms: As mentioned earlier, your cell line might have other dominant resistance mechanisms. Investigate the expression and activity of other transporters like MRP1 or Breast Cancer Resistance Protein (BCRP).
Inconsistent Experimental Results
Q8: I am getting variable results in my cell viability assays with TMP. How can I improve reproducibility?
A8: Inconsistent results in cell viability assays can be due to several factors:
-
Cell Seeding Density: Ensure that you are seeding a consistent number of cells in each well. Variations in cell density can significantly affect the outcome of proliferation and cytotoxicity assays.
-
Compound Distribution: When adding TMP and other drugs to your multi-well plates, ensure proper mixing to achieve a uniform concentration in each well.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can alter the concentration of your compounds. It is good practice to not use the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Control for Solvent Effects: Always include a vehicle control (e.g., medium with the same concentration of DMSO used in your treatment groups) to account for any effects of the solvent on cell viability.
Data Presentation
Table 1: Effect of Tetramethylpyrazine (TMP) on the IC50 of Doxorubicin (B1662922) in Sensitive and Resistant Breast Cancer Cells.
| Cell Line | Treatment | Doxorubicin IC50 (µg/mL) | Fold Reversal |
| MCF-7 (Sensitive) | Doxorubicin alone | 0.85 | - |
| MCF-7/ADR (Resistant) | Doxorubicin alone | 28.45 | - |
| MCF-7/ADR (Resistant) | Doxorubicin + 50 µM TMP | 11.23 | 2.53 |
| MCF-7/ADR (Resistant) | Doxorubicin + 100 µM TMP | 5.87 | 4.85 |
This table is a representative summary based on literature data and illustrates the chemosensitizing effect of TMP. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Generation of a Doxorubicin-Resistant Cell Line
This protocol describes a general method for generating a doxorubicin-resistant cancer cell line by continuous exposure to increasing concentrations of the drug.
-
Determine the initial IC50: Culture the parental sensitive cell line (e.g., MCF-7) and determine the 50% inhibitory concentration (IC50) of doxorubicin using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initial Exposure: Seed the parental cells at a low density and expose them to doxorubicin at a concentration equal to the IC50.
-
Recovery: After 24-48 hours of exposure, replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to recover and proliferate.
-
Stepwise Dose Escalation: Once the cells have reached 70-80% confluency, subculture them and expose them to a slightly higher concentration of doxorubicin (e.g., 1.5-2 times the previous concentration).
-
Repeat Cycles: Repeat the cycle of exposure, recovery, and dose escalation for several months.
-
Characterization of Resistance: Periodically, perform a cell viability assay to determine the new IC50 of doxorubicin in the treated cell population. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Maintenance of Resistant Line: Once a stable resistant cell line is established, it can be maintained in a culture medium containing a maintenance concentration of doxorubicin (typically the concentration at which the cells were last selected) to retain the resistant phenotype.
Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Activity
This protocol measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.[11][12][13][14]
-
Cell Seeding: Seed the resistant cells (e.g., MCF-7/ADR) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitors: Wash the cells with pre-warmed PBS and then incubate them with different concentrations of TMP (or a known P-gp inhibitor like verapamil (B1683045) as a positive control) in serum-free medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for 1-1.5 hours at 37°C, protected from light.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm.
-
Data Analysis: An increase in fluorescence intensity in the presence of TMP compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Protocol 3: Western Blot for P-glycoprotein Expression
This protocol details the steps to assess the protein expression level of P-glycoprotein.[15][16][17][18][19]
-
Cell Lysis: Treat your sensitive and resistant cells with or without TMP for the desired time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to compare the relative expression of P-gp between different conditions.
Visualizations
Caption: Mechanism of TMP in overcoming multidrug resistance.
Caption: Workflow for the Rhodamine 123 efflux assay.
References
- 1. Tetramethylpyrazine reverses multidrug resistance in breast cancer cells through regulating the expression and function of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramethylpyrazine reverses multidrug resistance in breast cancer cells through regulating the expression and function of P-glycoprotein | springermedicine.com [springermedicine.com]
- 3. The Reversal Effect and Its Mechanisms of Tetramethylpyrazine on Multidrug Resistance in Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Reversal Effect and Its Mechanisms of Tetramethylpyrazine on Multidrug Resistance in Human Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Tetramethylpyrazine protects against high glucose-induced vascular smooth muscle cell injury through inhibiting the phosphorylation of JNK, p38MAPK, and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Autophagy by Tetramethylpyrazine Through the PI3K/AKT/mTOR Pathway to Treat Pulmonary Thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetramethylpyrazine inhibits proliferation of colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 12. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. origene.com [origene.com]
- 18. bio-rad.com [bio-rad.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Method Refinement for Tetrahydropyrazine Quantification by HPLC
Welcome to the technical support center for the quantification of Tetrahydropyrazine using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for an HPLC method for this compound quantification?
A good starting point for developing an HPLC method for a compound like this compound is to use a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water or a buffer. Detection is typically performed using a UV detector. For a related compound, 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a successful method utilized a C18 column with a mobile phase of methanol and water (80:20 v/v) at a flow rate of 0.9 mL/min, with UV detection at 254 nm.[1]
Q2: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by several factors.[2] For basic compounds like this compound, a primary cause is the interaction between the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[3] Other causes include column overload, a void at the column inlet, or an inappropriate mobile phase pH.[3]
To address peak tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the silanol groups, reducing their interaction with the basic analyte.[3]
-
Use a Competitive Base: Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[3]
-
Check for Column Overload: Inject a diluted sample to see if the peak shape improves.[3]
-
Inspect the Column: If the issue persists, consider flushing the column or replacing it if a void has formed.[3]
Q3: I am observing ghost peaks in my chromatogram. How can I identify and eliminate them?
Ghost peaks are unexpected peaks that can originate from the sample, the mobile phase, or the HPLC system itself. To troubleshoot ghost peaks, a systematic approach is necessary.[4]
-
Blank Injection: First, perform a blank injection (injecting only the mobile phase). If the ghost peak is still present, it indicates a problem with the mobile phase or the system.
-
Mobile Phase Contamination: Ensure you are using high-purity solvents and freshly prepared mobile phase. Contaminants in the solvents can lead to ghost peaks.[5]
-
System Contamination: Check for contamination in the injector, detector, or tubing. Flushing the system with a strong solvent may help.
-
Sample Carryover: If the ghost peak appears after a sample injection, it could be due to carryover from the previous injection. Ensure your wash solvent is effective.
Q4: My baseline is drifting. What could be the cause and how can I fix it?
Baseline drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or a contaminated detector flow cell.[6][7][8]
-
Mobile Phase Issues: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the solvents are of high purity.[6]
-
Temperature Stability: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect the baseline.[6][7]
-
Detector Flow Cell: A contaminated or leaking detector flow cell can cause baseline drift.[8] Flush the flow cell with a strong, appropriate solvent.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run.[6]
Q5: My retention times are shifting between injections. What should I investigate?
Shifting retention times can be a sign of several issues, primarily related to the pump, mobile phase, or column.[4][7]
-
Pump Performance: Inconsistent flow from the pump is a common cause. Check for leaks, air bubbles in the pump head, or worn pump seals.[4][9]
-
Mobile Phase Composition: Inaccurately prepared mobile phase or changes in its composition over time can lead to retention time drift. Prepare fresh mobile phase and ensure proper mixing.[7]
-
Column Equilibration: Insufficient equilibration time between runs can cause retention time shifts, especially in gradient elution.[4]
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven for stable temperature control.[7]
Troubleshooting Guides
Peak Shape Problems (Tailing, Fronting, Splitting)
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Lower mobile phase pH or add a competitive base (e.g., TEA).[3] |
| Column overload. | Dilute the sample or reduce injection volume.[3] | |
| Column void or contamination. | Backflush the column or replace it if necessary.[3] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Reduce the amount of sample injected. | |
| Split Peaks | Blockage at the column inlet frit. | Backflush the column or replace the frit. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase. | |
| Injector issue (e.g., faulty rotor seal). | Inspect and service the injector.[4] |
Baseline Issues (Drift, Noise)
| Problem | Possible Cause | Suggested Solution |
| Baseline Drift | Change in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase.[6] |
| Temperature fluctuations. | Use a column oven for temperature control.[6] | |
| Contaminated detector flow cell. | Flush the flow cell with an appropriate solvent.[8] | |
| Column not equilibrated. | Allow sufficient time for column equilibration.[6] | |
| Baseline Noise | Air bubbles in the system. | Degas the mobile phase and purge the pump.[6][7] |
| Contaminated mobile phase or system. | Use high-purity solvents and flush the system.[5] | |
| Leaking pump seals or fittings. | Inspect for leaks and replace seals if necessary.[10] | |
| Detector lamp failing. | Replace the detector lamp. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of a this compound-like compound, adapted from a validated stability-indicating method for a related molecule.[1]
1. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water (80:20 v/v) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
2. Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase.[11]
-
Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[11]
4. Method Validation Parameters (as per ICH guidelines)
For a full method validation, the following parameters should be assessed:[12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. agilent.com [agilent.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fda.gov [fda.gov]
Technical Support Center: Enhancing the Bioavailability of Tetrahydropyrazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Tetrahydropyrazine (THP) derivatives, such as Ligustrazine (also known as Tetramethylpyrazine).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of this compound derivatives?
A1: this compound derivatives often face challenges such as a bitter taste, which can affect patient compliance, and low oral bioavailability. For instance, Ligustrazine is known for its bitter taste and suboptimal bioavailability when administered as a phosphate (B84403) salt[1]. Additionally, some derivatives may exhibit physical instability, such as a high tendency for sublimation, and may be subject to rapid first-pass metabolism, a short biological half-life, and low stability, which can limit their therapeutic effectiveness[2][3].
Q2: What are the main strategies to enhance the bioavailability of THP derivatives?
A2: Several strategies can be employed to improve the bioavailability of THP derivatives. These include:
-
Salt Formation and Cocrystallization: Creating salts with sweeteners or forming cocrystals with other molecules can mask taste, improve solubility, and enhance bioavailability[1][2][4].
-
Lipid-Based Formulations: Encapsulating the derivatives in systems like liposomes, hydrogels, or lipid emulsions can protect the drug, provide sustained release, and increase absorption[3][5].
-
Prodrug Approach: Designing prodrugs can improve absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug[6][7].
-
Nanotechnology: Utilizing nano-sized drug delivery systems can improve the solubility, stability, and targeted delivery of THP derivatives[8][9].
-
Formulation with Excipients: The use of solubilizers, permeability enhancers, and stabilizers can significantly improve bioavailability[10][11][12].
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution and better absorption[13][14][15][16][17].
-
Solid Dispersions: Creating amorphous solid dispersions can enhance the solubility and dissolution rate of poorly soluble drugs[13][15].
Q3: How does cocrystallization improve the bioavailability of Ligustrazine?
A3: Cocrystallization involves combining an active pharmaceutical ingredient (API) with a coformer to create a new crystalline solid with improved physicochemical properties. For example, a cocrystal of Genistein and Ligustrazine (TMP) demonstrated a significant enhancement in the in vitro release rate and bioavailability in rats compared to Genistein alone. This approach can simultaneously address challenges of different drugs, such as low bioavailability of one and physical instability of the other[2]. Similarly, a cocrystal of Bexarotene and Ligustrazine improved the solubility and subsequently enhanced the absolute bioavailability and cerebral concentration of Bexarotene in rats[4].
Q4: Can lipid-based delivery systems be used for topical application of THP derivatives?
A4: Yes, lipid-based systems are effective for topical delivery. For instance, Ligustrazine hydrochloride has been encapsulated in liposomes and then loaded into a hydrogel. This formulation was shown to improve the bioavailability and skin drug delivery efficiency, making it effective for applications such as preventing skin photoaging due to its antioxidant properties[5].
Troubleshooting Guides
Problem 1: Low in vivo bioavailability despite good in vitro dissolution of my THP derivative formulation.
| Possible Cause | Troubleshooting Step |
| Rapid Metabolism (First-Pass Effect) | Investigate the metabolic pathway of your derivative. Consider co-administration with an inhibitor of the relevant metabolic enzymes or redesign the molecule as a prodrug to protect the metabolically active site[7]. |
| Poor Permeability | Incorporate permeation enhancers into your formulation. These can include certain surfactants or medium-chain fatty acids that reversibly open tight junctions in the intestinal epithelium[12]. |
| Efflux Transporter Activity | Determine if your derivative is a substrate for efflux transporters like P-glycoprotein. If so, consider co-administering a known P-gp inhibitor or using excipients that can inhibit efflux pumps. |
| Instability in GI Fluid | Assess the stability of your compound at different pH values mimicking the stomach and intestine. If degradation is observed, consider enteric coatings to protect the drug in the stomach or use formulations like liposomes that encapsulate and protect the API[5]. |
Problem 2: My lipid-based formulation of a THP derivative shows poor stability and phase separation.
| Possible Cause | Troubleshooting Step |
| Incompatible Excipients | Re-evaluate the selection of oils, surfactants, and co-solvents. Ensure they are miscible and form a stable emulsion. Conduct a thorough compatibility study. |
| Incorrect Homogenization Parameters | Optimize the homogenization speed and duration. For nanoemulsions, high-pressure homogenization is often required to achieve a stable, small droplet size. |
| Inadequate Surfactant Concentration | The hydrophilic-lipophilic balance (HLB) of the surfactant system is critical. Adjust the surfactant or co-surfactant ratio to achieve the optimal HLB for your oil phase. Increase the surfactant concentration if necessary to adequately cover the oil-water interface. |
| Ostwald Ripening | This can occur if the oil has some aqueous solubility. Consider using a less soluble oil or adding a small amount of a highly insoluble component to the oil phase to minimize this effect. |
Problem 3: The particle size of my THP derivative nanosuspension increases over time.
| Possible Cause | Troubleshooting Step |
| Insufficient Steric or Electrostatic Stabilization | Increase the concentration of the stabilizer (e.g., polymer or surfactant). For electrostatic stabilization, ensure the zeta potential is sufficiently high (typically > |30| mV). A combination of steric and electrostatic stabilization is often most effective. |
| Crystal Growth (Ostwald Ripening) | This is more common with amorphous nanoparticles. Ensure your milling or precipitation process produces a stable crystalline form. If an amorphous form is desired, the inclusion of crystallization inhibitors in the formulation is necessary[15]. |
| Temperature Fluctuations | Store the nanosuspension at a constant, controlled temperature. Temperature cycling can accelerate particle growth. |
Quantitative Data on Bioavailability Enhancement
| Method | THP Derivative | Enhancement | Reference |
| Salt Formation (with Acesulfame and Saccharine) | Ligustrazine | ~40% higher bioavailability compared to the phosphate salt. | [1] |
| Lipid Emulsion | Ligustrazine | 1.6-fold increase in AUC (0-10h) compared to a commercial injection. | [3] |
| Cocrystallization (with Bexarotene) | Bexarotene (co-former Ligustrazine) | Absolute bioavailability increased from 22.89% to 42.86%. | [4] |
| Prodrug (Triacetyl-THU) | 3,4,5,6-tetrahydrouridine (THU) | Oral availability of THU increased to 30% from 20% with p.o. THU. | [18] |
Experimental Protocols
Protocol 1: Preparation of Ligustrazine-Loaded Liposomes
Objective: To encapsulate Ligustrazine in liposomes to enhance its stability and delivery.
Materials:
-
Ligustrazine Hydrochloride (TMPZ)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Chloroform
-
Methanol
-
Rotary Evaporator
-
Probe Sonicator
-
Syringe Filters (0.22 µm)
Methodology:
-
Lipid Film Hydration Method:
-
Dissolve specific amounts of Soybean Phosphatidylcholine and cholesterol in a chloroform-methanol mixture (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing a predetermined concentration of Ligustrazine Hydrochloride by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath.
-
Alternatively, the suspension can be extruded through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove the unencapsulated Ligustrazine by methods such as dialysis against PBS or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Observe the morphology using transmission electron microscopy (TEM).
-
Calculate the encapsulation efficiency (EE%) by separating the liposomes from the aqueous phase (e.g., by ultracentrifugation) and measuring the concentration of free drug in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC. The formula for EE% is: EE% = (Total Drug - Free Drug) / Total Drug * 100
-
(Based on the principles described in[5])
Visualizations
Caption: Workflow for the preparation and characterization of drug-loaded liposomes.
References
- 1. Simultaneous taste-masking and oral bioavailability enhancement of Ligustrazine by forming sweet salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano-sized drug delivery systems can treat cancer, HIV, and more | CAS [cas.org]
- 9. Advances in nanomaterial-based targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 15. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. Plasma pharmacokinetics and oral bioavailability of the 3,4,5,6-tetrahydrouridine (THU) prodrug, triacetyl-THU (taTHU), in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to Mitigate Tetrahydropyrazine Analog Toxicity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of tetrahydropyrazine analogs. The focus is on strategies to reduce the toxicity of these compounds through medicinal chemistry approaches and a thorough understanding of their toxicological mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with this compound analogs?
A1: The toxicity of this compound analogs is often linked to their metabolic activation into reactive metabolites. A well-studied analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), undergoes oxidation by monoamine oxidase B (MAO-B) to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+)[1][2][3]. This metabolite is then selectively taken up by dopaminergic neurons, where it inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, neuronal cell death[1][2]. This mechanism, involving oxidative stress and apoptosis, is a key consideration for other this compound analogs as well[4][5].
Q2: What initial steps can be taken in the design phase to reduce the potential toxicity of novel this compound analogs?
A2: Early-stage consideration of physicochemical properties can significantly mitigate toxicity. General medicinal chemistry principles suggest that reducing lipophilicity can decrease metabolic turnover and off-target effects. Additionally, modifying the steric and electronic properties of the molecule can prevent metabolic activation. For instance, blocking potential sites of metabolism with metabolically stable groups like fluorine or introducing steric hindrance near a metabolically susceptible position can be effective strategies[6].
Q3: How can the metabolic stability of a this compound analog be improved to reduce toxicity?
A3: Enhancing metabolic stability is a key strategy to reduce the formation of toxic reactive metabolites. This can be achieved by:
-
Introducing electron-withdrawing groups: To decrease the electron density of the pyrazine (B50134) ring and make it less susceptible to oxidation.
-
Blocking sites of metabolism: Substitution at positions prone to enzymatic attack (e.g., N-dealkylation or C-oxidation) with groups that are not easily metabolized.
-
Stereoelectronic modifications: Altering the conformation of the molecule to reduce its affinity for metabolizing enzymes.
Q4: Are there any known signaling pathways implicated in the toxicity of these analogs that can be targeted for mitigation?
A4: Yes, the primary pathway for neurotoxicity, as exemplified by MPTP, involves its metabolic activation and subsequent mitochondrial dysfunction[1][2]. Therefore, strategies that inhibit MAO-B or protect mitochondrial function could be beneficial. Furthermore, drug-induced liver injury, a potential concern for many heterocyclic compounds, often involves the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated by oxidative stress and can lead to apoptosis[7][8]. Modulating these pathways could be a viable approach to reduce toxicity.
Troubleshooting Experimental Issues
Problem 1: High background or inconsistent results in MTT/MTS assays.
-
Possible Cause: Interference of the this compound analog with the tetrazolium dye or cellular dehydrogenases. Some compounds can chemically reduce the dye or inhibit the enzymes, leading to inaccurate readings.
-
Troubleshooting Steps:
-
Run a compound-only control: Incubate the compound in cell-free media with the MTT/MTS reagent to check for direct chemical reduction of the dye.
-
Use an alternative cytotoxicity assay: Switch to an assay with a different mechanism, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
-
Optimize incubation time: Shorter incubation times with the reagent may reduce non-specific chemical reduction.
-
Problem 2: Discrepancy between in vitro cytotoxicity and in vivo toxicity.
-
Possible Cause: The in vitro model may lack the necessary metabolic enzymes (e.g., MAO-B) to convert the parent compound into its toxic metabolite.
-
Troubleshooting Steps:
-
Use metabolically competent cell lines: Employ cell lines that express relevant drug-metabolizing enzymes, such as HepG2 cells for liver metabolism.
-
Incorporate liver microsomes: Co-incubate the compound with liver microsomes (e.g., S9 fraction) in your in vitro assay to simulate metabolic activation.
-
Consider in vivo models: Early-stage in vivo studies in rodent models can provide a more accurate picture of the compound's metabolic fate and toxicity.
-
Problem 3: Difficulty in establishing a clear Structure-Activity Relationship (SAR) for toxicity.
-
Possible Cause: Toxicity may be multifactorial, involving a combination of parent drug effects, metabolite effects, and off-target pharmacology.
-
Troubleshooting Steps:
-
Expand the analog series: Synthesize and test a wider range of analogs with systematic modifications to isolate the structural drivers of toxicity.
-
Correlate toxicity with physicochemical properties: Analyze the relationship between toxicity and properties like lipophilicity (logP), pKa, and solubility.
-
Metabolite identification studies: Use techniques like LC-MS/MS to identify the major metabolites and assess their individual toxicities.
-
Quantitative Toxicity Data
Table 1: In Vitro Cytotoxicity (IC50) of 2,5-Diketopiperazine Analogs against Various Cell Lines
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Brevianamide F (cyclo(L-Trp-L-Pro)) | Tryptophan-Proline based | HCT-116 (Human Colon Cancer) | Hepatotoxic, specific IC50 not provided | [9] |
| Spirotryprostatin B | Annulated Tryptophan-Proline based | Antimitotic arrest agent | - | [9] |
| (+)-Stephacidin A | Bridged Tryptophan-Proline based | HCT-116 (Human Colon Cancer) | Active, specific IC50 not provided | [9] |
| Free-amine derivative 4 | Arginine-derived | K. pneumoniae | LD50 = 30 µM | [5] |
| Cyclo(D-Phe-L-Pro) | Phenylalanine-Proline based | HT29 (Human Colon Cancer) | 7.71 mg/mL | [10] |
| Cyclo(L-Leu-L-Pro) | Leucine-Proline based | DLD-1 (Human Colon Cancer) | 3.19 mg/mL | [10] |
Note: This data is for structurally related compounds and is intended to be illustrative. Researchers should determine the toxicity of their specific this compound analogs experimentally.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound analogs
-
Adherent or suspension cells
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
For suspension cells, centrifuge and resuspend in fresh medium at a desired density and add 100 µL per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in complete culture medium.
-
Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
This compound analogs
-
Target cells
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Include three control groups: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and cell-free medium (background).
-
-
Sample Collection:
-
After the incubation period, centrifuge the plates (for suspension cells) at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Visualizations
Caption: Metabolic activation and neurotoxicity pathway of MPTP.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Key strategies to reduce this compound analog toxicity.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Optimizing reaction conditions for stereoselective synthesis of Tetrahydropyridines.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the stereoselective synthesis of tetrahydropyridines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of tetrahydropyridines, offering potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Tetrahydropyridine (B1245486) Product
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Reaction Temperature | Optimize the temperature. For some syntheses, such as certain Biginelli-type reactions, increasing the temperature (e.g., to 80°C) can improve yields. However, for other reactions, lower temperatures (e.g., -25°C) may be optimal to enhance selectivity and stability. | [1][2] |
| Incorrect Catalyst Loading | Screen different catalyst loadings. For some organocatalytic reactions, a lower catalyst loading (e.g., 0.5 mol %) can be more efficient and provide high yields, although it may require a longer reaction time. | [2] |
| Inappropriate Solvent | The choice of solvent is critical and highly reaction-dependent. Screen a variety of solvents (e.g., toluene (B28343), diethyl ether, acetonitrile, CH₂Cl₂). Dichloromethane has been found to be effective in certain organocatalytic cascade reactions. In some cases, solvent-free conditions or aqueous micelles with ultrasonic irradiation can lead to significantly higher yields. | [1][2] |
| Insufficient or Excessive Reaction Time | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can result in product degradation. | [1][3][4] |
| Impure Reagents | Ensure the purity of all starting materials (aldehydes, β-ketoesters/amides, imines, etc.) as impurities can lead to unwanted side reactions. | [1] |
| Product Loss During Work-up | Optimize the purification process. Significant product loss can occur during extraction, precipitation, and chromatography. | [1] |
| Steric Hindrance | Very bulky substituents on the reactants, such as a tert-butyl group on an imine, can completely inhibit the reaction. Consider using less sterically hindered starting materials if possible. | [2][5] |
Problem 2: Poor Stereoselectivity (Low Diastereomeric Ratio or Enantiomeric Excess)
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Catalyst or Ligand | The choice of catalyst and/or ligand is paramount for achieving high stereoselectivity. For enantioselective syntheses, screen a variety of chiral catalysts (e.g., quinine-derived squaramides, chiral phosphoric acids) and ligands. The structure of the catalyst can create a chiral environment that directs the stereochemical outcome. | [2][6] |
| Incorrect Solvent | While yield is often more sensitive to solvent choice, stereoselectivity can also be affected. It is advisable to screen solvents, although in some cases, the enantiomeric excess may remain constant across different solvents. | [2] |
| Suboptimal Temperature | Temperature can have a significant impact on stereoselectivity. Lower temperatures often lead to higher enantiomeric or diastereomeric excess. | [2] |
| Nature of Reactants | The substituents on the starting materials can influence the stereochemical outcome. For instance, in some domino reactions, nitroalkenes with thienyl or cyclohexyl substituents have been shown to yield higher diastereomeric ratios. | [2] |
| Acid/Reducing Agent in Cascade Reactions | In multi-step, one-pot reactions involving reductions, the choice of acid and reducing agent is critical for stereocontrol. For example, in a C-H activation-cyclization-reduction cascade, the combination of a Brønsted acid and a borohydride (B1222165) reducing agent significantly influences the diastereoselectivity. | [7] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my stereoselective tetrahydropyridine synthesis?
A1: The choice of catalyst is highly dependent on the specific reaction mechanism. For organocatalytic reactions, chiral Brønsted acids (e.g., phosphoric acids) or hydrogen-bond donors (e.g., thioureas, squaramides) are commonly used to control the stereochemistry.[2][8] For metal-catalyzed reactions, the combination of the metal precursor (e.g., Rh, Pd, Ir) and a chiral ligand is crucial for inducing asymmetry.[6][7][9][10] It is recommended to review the literature for analogous transformations to identify promising catalyst systems and then screen a small library of catalysts to find the optimal one for your specific substrates.
Q2: My reaction is giving a good yield but poor diastereoselectivity. What should I try first?
A2: If the yield is good, the primary focus should be on factors that influence the transition state energies leading to the different diastereomers. The first parameters to investigate are typically temperature and the catalyst/ligand. Lowering the reaction temperature often enhances diastereoselectivity.[2] If this is not effective, screening different chiral catalysts or ligands is the next logical step, as their steric and electronic properties play a direct role in controlling the facial selectivity of the reaction.[6]
Q3: Can the nature of the protecting group on the nitrogen atom affect the stereochemical outcome?
A3: Yes, the protecting group on the nitrogen can have a significant impact. For instance, in reactions involving N-acylpyridinium ions, the nature of the acyl group can influence the regioselectivity and diastereoselectivity of nucleophilic additions.[11] Similarly, the steric and electronic properties of N-substituents on imines can affect the approach of nucleophiles and the stability of intermediates in cascade reactions.[2]
Q4: I am performing a multi-component reaction. How can I minimize the formation of byproducts?
A4: Minimizing byproducts in multi-component reactions involves carefully controlling the reaction conditions to favor the desired reaction pathway.[1] Key strategies include:
-
Stoichiometry: Carefully optimizing the ratio of the reactants. For example, varying the amount of imine used in a domino reaction can impact both yield and diastereomeric ratio.[2]
-
Order of Addition: In some cases, the order in which the components are added can be important.
-
Catalyst Selection: A selective catalyst can accelerate the desired reaction over competing side reactions.[1]
-
Concentration: The concentration of the reactants can also play a role.
Q5: What is a general workflow for optimizing a new stereoselective tetrahydropyridine synthesis?
A5: A logical workflow for optimization is crucial. First, establish the feasibility of the reaction and identify the desired product. Then, focus on optimizing the reaction yield by screening solvents and temperatures. Once a respectable yield is achieved, focus on improving the stereoselectivity by screening chiral catalysts/ligands and fine-tuning the temperature. Finally, re-optimize the yield under the stereoselective conditions. This systematic approach is illustrated in the workflow diagram below.
Experimental Protocols & Data
Organocatalytic Asymmetric Michael/Aza-Henry/Cyclization Cascade
This protocol describes a one-pot, three-component reaction to synthesize highly functionalized tetrahydropyridines with three contiguous stereocenters.[2]
General Procedure: To a solution of the 1,3-dicarbonyl compound (0.25 mmol) and the squaramide catalyst (0.5-5 mol %) in CH₂Cl₂ (0.2 mL) at -25 °C, the β-nitroolefin (0.25 mmol) is added. After stirring for a few minutes, the imine (0.5 mmol, 2.0 equiv) is added. The reaction mixture is stirred at -25 °C for the specified time (typically 1.5-4 days). The product is then purified by flash chromatography on silica (B1680970) gel.
Table 1: Optimization of Reaction Conditions [2]
| Entry | Catalyst Loading (mol %) | Solvent | Time (d) | Yield (%) | dr | ee (%) |
| 1 | 5 | Toluene | 2 | 58 | 1.8:1 | 98 |
| 2 | 5 | Et₂O | 2 | 41 | 1.8:1 | 98 |
| 3 | 5 | MeCN | 2 | 30 | 1.7:1 | 98 |
| 4 | 5 | CH₂Cl₂ | 2 | 79 | 1.9:1 | 98 |
| 5 | 2 | CH₂Cl₂ | 3 | 82 | 1.8:1 | 98 |
| 6 | 0.5 | CH₂Cl₂ | 4 | 87 | 1.9:1 | 98 |
Reactions were carried out with N-methylimine at -25 °C.
Rhodium-Catalyzed C-H Activation/Cyclization/Reduction Cascade
This one-pot procedure yields highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity.[7]
General Procedure: The imine (0.5 mmol), alkyne (1.0 mmol), [Rh(coe)₂Cl]₂ (2.5 mol %), and ligand (5 mol %) are combined in toluene (2.0 mL) and heated at 80 °C for 2 hours. The resulting solution of the dihydropyridine (B1217469) intermediate and acetic acid (2.5 mmol) is then added to a suspension of Na(AcO)₃BH (1.5 mmol) in ethanol (B145695) (2.0 mL) at 0 °C. The mixture is stirred and allowed to warm to room temperature overnight. The reaction is quenched, and the product is purified by silica gel chromatography.
Table 2: Influence of Reduction Conditions on Diastereoselectivity [7]
| Entry | Reducing Agent | Solvent/Acid | Yield (%) | dr |
| 1 | NaBH₄ | PhMe-EtOH / - | 77 | 54:46 |
| 2 | NaBH₄ | PhMe-EtOH / AcOH | 91 | 90:10 |
| 3 | Na(AcO)₃BH | PhMe-EtOH / AcOH | 95 | >95:5 |
| 4 | NaBH₃CN | PhMe-EtOH / AcOH | 88 | 92:8 |
Conditions: 0 °C to RT overnight.
Visualizations
Caption: A logical workflow for optimizing stereoselective reactions.
Caption: Troubleshooting guide for low stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]
- 10. Enantioselective Synthesis of Functionalized Tetrahydropyridines through Iridium-Catalyzed Formal [5+1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Addressing solubility issues of Tetrahydropyrazine for in vitro assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Tetrahydropyrazine (THP) for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: I'm having trouble dissolving this compound (THP) powder. What is the recommended solvent?
A1: this compound and its derivatives, such as Ligustrazine (Tetramethylpyrazine), exhibit low solubility in aqueous solutions. The recommended primary solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] For some applications, ethanol (B145695) can also be used.[3] It is crucial to use a minimal amount of the organic solvent to achieve the desired stock concentration.
Q2: My THP precipitates when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the THP stock solution.
-
Add stock to media, not vice-versa: Always add the DMSO stock solution dropwise into the pre-warmed media while gently vortexing or swirling. This allows for rapid dispersion and minimizes localized high concentrations of DMSO and THP.
-
Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, and then dilute this intermediate stock into the aqueous medium.
-
Final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: I've tried the above, but I still see some precipitation. What else can I do?
A3: If precipitation persists, consider these additional steps:
-
Sonication: After diluting the stock solution into the media, briefly sonicate the solution in a water bath to aid dissolution.
-
Increase Serum Concentration: If your experiment allows, increasing the serum concentration in the culture medium can help solubilize hydrophobic compounds through protein binding.
-
Use of Pluronic F-68: This non-ionic surfactant can sometimes aid in the solubilization of poorly soluble compounds in cell culture media. A low concentration (e.g., 0.01-0.1%) can be tested.
Q4: How should I store my this compound stock solution?
A4: THP stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When stored properly, DMSO stock solutions are generally stable for several months. Always bring the aliquot to room temperature before opening to prevent condensation of water into the DMSO, which can lead to precipitation of the compound.
Frequently Asked Questions (FAQs)
Q: What are the physicochemical properties of this compound?
A: The properties of this compound (CAS No: 5194-05-8) and its common analog Ligustrazine (Tetramethylpyrazine) are summarized below.
| Property | 1,2,3,4-Tetrahydropyrazine | Ligustrazine (2,3,5,6-Tetramethylpyrazine) |
| Molecular Formula | C₄H₈N₂ | C₈H₁₂N₂ |
| Molecular Weight | 84.12 g/mol [5][6] | 136.19 g/mol |
| Appearance | Colorless liquid | White crystalline powder |
| Water Solubility | Insoluble[7] | Poorly soluble |
| XLogP3-AA | 0.2[5] | 1.8 |
| Hydrogen Bond Donor Count | 2[5] | 0 |
| Hydrogen Bond Acceptor Count | 2[5] | 2 |
Q: What is a typical working concentration for THP in in vitro assays?
A: The effective concentration of THP and its derivatives can vary significantly depending on the cell type and the specific assay. Based on published research on Ligustrazine, working concentrations can range from the low micromolar (µM) to the millimolar (mM) range. For example, studies have used concentrations from 25 µM up to 100 µM.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q: Are there any known signaling pathways affected by this compound?
A: Yes, research on Ligustrazine (Tetramethylpyrazine) has shown its involvement in several key signaling pathways. Understanding these can be crucial for interpreting experimental results.
-
Anti-inflammatory Pathways: Ligustrazine has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is a key regulator of inflammation.
Ligustrazine inhibiting the TLR4/NF-κB pathway.
-
Cell Survival and Proliferation Pathways: Ligustrazine has been demonstrated to modulate the PI3K/Akt and mTOR signaling pathways, which are critical for cell survival, proliferation, and apoptosis.
Ligustrazine's effect on the PI3K/Akt/mTOR pathway.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (THP) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution of THP (MW: 84.12 g/mol ), you will need 8.412 mg of THP powder.
-
Weighing: Carefully weigh out the calculated amount of THP powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the THP powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Workflow for preparing a THP stock solution.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
100 mM THP stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the 100 mM THP stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution. For example, to make a 10 mM intermediate stock, dilute 10 µL of the 100 mM stock into 90 µL of DMSO.
-
Prepare Final Working Solution:
-
Calculate the volume of the stock (or intermediate) solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you will need 1 µL of the stock solution.
-
Add the calculated volume of the THP stock solution dropwise to the pre-warmed cell culture medium while gently swirling.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium used for the working solution.
-
Cell Treatment: Immediately replace the existing medium in your cell culture plates with the freshly prepared THP working solution or the vehicle control.
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always optimize protocols for their specific experimental conditions and cell lines.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3,4-Tetrahydropyrazine | C4H8N2 | CID 13844705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydropyrazine - SRIRAMCHEM [sriramchem.com]
- 7. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ligustrazine alleviates pulmonary arterial hypertension in rats by promoting the formation of myocardin transcription complex in the nucleus of pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Mechanism of Tetrahydropyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetrahydropyrazine's (THP), also known as Tetramethylpyrazine (TMP), neuroprotective performance against various neurological insults. The information presented is collated from multiple preclinical studies, with a focus on experimental data that elucidates its mechanisms of action.
Core Mechanisms of Neuroprotection
This compound, an active component extracted from the traditional Chinese medicine Ligusticum wallichii Franchat (ChuanXiong), has demonstrated significant neuroprotective effects across a range of experimental models of neurological disorders, including cerebral ischemia-reperfusion injury and Parkinson's disease.[1][2] Its ability to cross the blood-brain barrier allows it to exert its therapeutic effects directly within the central nervous system.[3][4] The primary neuroprotective mechanisms of THP can be categorized into several key areas: anti-apoptosis, anti-oxidative stress, and anti-neuroinflammation, often mediated through the modulation of specific signaling pathways.
Comparative Performance Data
The following tables summarize quantitative data from various studies, showcasing the efficacy of THP in mitigating neuronal damage and improving functional outcomes.
Table 1: Effect of THP on Neurological Deficit and Infarct Volume in a Rat Model of Cerebral Ischemia-Reperfusion Injury
| Treatment Group | Neurological Deficit Score (mNSS) | Infarct Volume (%) | Study Model |
| Sham | 0 | 0 | MCAO/R |
| Model (Ischemia/Reperfusion) | 12.5 ± 1.5 | 35.4 ± 4.2 | MCAO/R |
| THP (40 mg/kg) | 7.5 ± 1.2 | 15.2 ± 3.1 | MCAO/R |
| Alternative Neuroprotective Agent (e.g., Edaravone) | Data varies by study | Data varies by study | MCAO/R |
*p < 0.05, **p < 0.01 compared to the Model group. Data is representative and compiled from typical findings in the literature.[3][5]
Table 2: Modulation of Apoptotic and Oxidative Stress Markers by THP
| Marker | Model (e.g., MPTP-induced Parkinson's) | THP Treatment | Mechanism |
| Bax/Bcl-2 Ratio | Increased | Significantly Decreased | Anti-Apoptosis |
| Cleaved Caspase-3 | Increased | Significantly Decreased | Anti-Apoptosis |
| TBARS (Thiobarbituric Acid Reactive Substances) | Increased | Significantly Decreased | Anti-Oxidative Stress |
| GSH (Glutathione) Content | Decreased | Significantly Increased | Anti-Oxidative Stress |
| Nrf2 Expression | Decreased | Significantly Increased | Anti-Oxidative Stress |
Data represents typical findings from in vivo and in vitro studies.[1][6]
Key Signaling Pathways Modulated by this compound
THP's neuroprotective effects are attributed to its ability to modulate several critical intracellular signaling pathways.
One of the well-documented mechanisms is the inhibition of the RhoA/ROCK signaling pathway.[3][7] In the context of cerebral ischemia-reperfusion injury, the activation of this pathway contributes to neuronal damage. THP has been shown to downregulate the expression of key components of this pathway, including RhoA and ROCK2.[3] This inhibition promotes synaptic and dendritic plasticity, ultimately aiding in neurological recovery.[3][7]
Another critical pathway influenced by THP is the Nrf2 antioxidant response pathway.[1][6] THP upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins.[1] This leads to a reduction in oxidative stress, a major contributor to neuronal cell death in various neurodegenerative conditions.[1][6]
Furthermore, THP has been shown to modulate the PI3K/Akt and BDNF/CREB pathways, which are crucial for neuronal survival and plasticity.[8] By activating these pro-survival pathways, THP helps to counteract apoptotic signals and promote neuronal health.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
This is a widely used animal model to simulate ischemic stroke.[3][5]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon suture is inserted through the ECA into the ICA to occlude the middle cerebral artery.[3]
-
Ischemia and Reperfusion: The suture is left in place for a specific duration (e.g., 90 minutes) to induce ischemia, after which it is withdrawn to allow for reperfusion.[3]
-
THP Administration: THP is typically administered intraperitoneally at a specified dose (e.g., 40 mg/kg) before or after the ischemic event.[3]
-
Outcome Measures: Neurological deficits are assessed using scoring systems like the mNSS.[3] Brain tissue is collected for analysis of infarct volume (e.g., via TTC staining), protein expression (Western blot), and cell death (TUNEL staining).[3][9]
MPTP-Induced Parkinson's Disease Model
This model is used to study the neurodegeneration of dopaminergic neurons seen in Parkinson's disease.[1][6]
-
Animal Preparation: Mice or rats are used.
-
Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce Parkinsonian pathology.[1]
-
THP Treatment: THP is administered before, during, or after MPTP injection.
-
Behavioral Analysis: Motor function is assessed using tests like the rotarod test.
-
Neurochemical and Histological Analysis: The substantia nigra and striatum are analyzed for dopamine (B1211576) levels, tyrosine hydroxylase (TH) expression (a marker for dopaminergic neurons), and markers of apoptosis and oxidative stress.[1]
Western Blot Analysis
This technique is used to quantify the expression of specific proteins.
-
Protein Extraction: Brain tissue is homogenized in lysis buffer.
-
Protein Quantification: The total protein concentration is determined (e.g., using a BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size on an SDS-PAGE gel.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the protein of interest (e.g., RhoA, Nrf2, Bcl-2, Bax), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).[3]
Conclusion
The evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing the inhibition of apoptosis, reduction of oxidative stress, and suppression of neuroinflammation through the modulation of key signaling pathways like RhoA/ROCK and Nrf2, makes it a promising candidate for further investigation in the context of various neurodegenerative diseases and acute brain injuries. The experimental data consistently demonstrates its efficacy in preclinical models, warranting further exploration in clinical settings.
References
- 1. Neuroprotective effects of tetramethylpyrazine against dopaminergic neuron injury in a rat model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by tetramethylpyrazine against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neural protection by naturopathic compounds—an example of tetramethylpyrazine from retina to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetramethylpyrazine Attenuates Cognitive Impairment Via Suppressing Oxidative Stress, Neuroinflammation, and Apoptosis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Neuroprotective Effect of Tetramethylpyrazine Against Contusive Spinal Cord Injury by Activating PGC-1α in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Tetrahydropyrazine and its Aromatic Precursor Pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical properties, biological activities, and underlying mechanisms of action of tetrahydropyrazine (THP), also known as ligustrazine, and its aromatic precursor, pyrazine (B50134). The information presented is supported by experimental data to aid in research and drug development efforts.
Chemical and Physical Properties
This compound is the reduced form of pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. The hydrogenation of the pyrazine ring to form this compound results in significant changes to its chemical and physical properties, influencing its biological activity.
| Property | Pyrazine | This compound (Ligustrazine) |
| Chemical Formula | C4H4N2 | C8H12N2 (Tetramethylpyrazine) |
| Molar Mass | 80.09 g/mol | 136.19 g/mol (Tetramethylpyrazine) |
| Appearance | White crystalline solid | Colorless oily liquid or solid |
| Structure | Aromatic, planar | Non-aromatic, puckered ring |
| Basicity (pKa) | 0.65 | Higher than pyrazine (more basic) |
| Solubility | Soluble in water | Soluble in organic solvents, sparingly soluble in water |
Comparative Biological Activities
Both pyrazine and this compound, particularly its derivative tetramethylpyrazine (TMP), exhibit a range of biological activities. However, the extent and mechanisms of these activities differ, largely due to their structural differences.
Antioxidant Activity
The antioxidant capacity of these compounds is a key area of interest. Direct comparisons of the parent pyrazine molecule are limited in the literature, with most studies focusing on its derivatives.
Table 2.1: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Assay | IC50 Value (µM) | Reference |
| Pyrazine Derivatives (Guaiacyl-substituted) | DPPH | 39 - 186 | [1] |
| Vitamin C (Reference) | DPPH | 15 | [1] |
| Tetramethylpyrazine | - | Data not readily available | - |
Anti-inflammatory Activity
Both classes of compounds have demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
Table 2.2: Comparative Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Pyrazine Derivatives | Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells | Inhibition of pro-inflammatory mediators. | [2] |
| Tetramethylpyrazine | Oxazolone-induced colitis in mice | Suppressed the expression of transcription factors NF-κB, AP-1, and NF-AT. | [3] |
| Tetramethylpyrazine | Spinal Cord Injury Model | Decreased expression of pro-inflammatory cytokines IL-1β and TNF-α. | [4] |
Mechanisms of Action: A Focus on Key Signaling Pathways
The biological effects of this compound and pyrazine are mediated by their interaction with various cellular signaling pathways.
The Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
This compound (Tetramethylpyrazine) has been shown to exert its neuroprotective effects through the activation of the Akt/Nrf2/HO-1 signaling pathway[4][5]. Activation of this pathway leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative damage.
Pyrazine's direct effect on the Nrf2 pathway is not well-documented in the available literature. However, the antioxidant properties of some of its derivatives suggest a potential, yet unconfirmed, interaction with this pathway.
The NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory and autoimmune diseases.
This compound (Tetramethylpyrazine) has been demonstrated to inhibit the NF-κB signaling pathway[3]. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Pyrazine derivatives have also been shown to modulate the NF-κB pathway, suggesting that the pyrazine scaffold is a viable starting point for the development of NF-κB inhibitors[6]. However, the specific mechanisms for the parent pyrazine molecule require further investigation.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.
-
Preparation of Test Samples: Dissolve the test compounds (pyrazine, this compound, and standards like ascorbic acid) in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample to a defined volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion
This compound, particularly as tetramethylpyrazine, demonstrates significant and well-documented biological activities, including antioxidant and anti-inflammatory effects, which are attributed to its ability to modulate key signaling pathways such as Nrf2 and NF-κB. Its non-aromatic, more flexible structure likely contributes to its enhanced biological profile compared to its aromatic precursor, pyrazine.
While the pyrazine core is a valuable pharmacophore present in many biologically active compounds, the parent molecule itself shows limited activity in the assays discussed. The available data strongly suggests that the derivatives of pyrazine, rather than the parent compound, are responsible for the observed biological effects.
For drug development professionals, this compound and its derivatives represent a more promising avenue for therapeutic agents targeting oxidative stress and inflammation. The pyrazine scaffold, however, remains a critical starting point for the synthesis of novel bioactive molecules. Further direct comparative studies with quantitative data on the parent pyrazine molecule are warranted to fully elucidate the structure-activity relationship between these two compounds.
References
- 1. Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. sanad.iau.ir [sanad.iau.ir]
- 4. Tetramethylpyrazine improves the recovery of spinal cord injury via Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2 Activation Is Required for Ligustrazine to Inhibit Hepatic Steatosis in Alcohol-Preferring Mice and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Efficacy of Tetrahydropyrazine Analogs as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of tetrahydropyrazine analogs as inhibitors for several key enzyme families. The performance of these analogs is compared with established, alternative inhibitors, supported by experimental data from peer-reviewed literature. Detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows are included to provide a comprehensive resource for researchers in drug discovery and development.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Inhibition of cholinesterases, particularly AChE, is a primary therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). Certain tetrahydropyrimidine (B8763341) derivatives, which are structural analogs of tetrahydropyrazines, have demonstrated potent inhibitory activity against both AChE and BChE.
Comparative Efficacy of Cholinesterase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative tetrahydropyrimidine analog compared to standard cholinesterase inhibitors. Lower IC50 values indicate greater potency.
| Compound | Enzyme | IC50 Value | Compound Class |
| Compound 4l | AChE | 0.11 µM | Tetrahydropyrimidine |
| BuChE | 3.4 µM | ||
| Donepezil | AChE | ~6.7 nM | Piperidine-based |
| Galantamine | AChE | 1.27 ± 0.21 µM | Alkaloid |
| Rivastigmine | AChE | 501 ± 3.08 µM | Carbamate |
| BuChE | ~0.12 - 0.38 µM | ||
| Tacrine | AChE | Nanomolar range | Acridine |
Data compiled from multiple sources. Note that experimental conditions can affect IC50 values.
Cholinergic Synapse Signaling Pathway
The diagram below illustrates the role of Acetylcholinesterase (AChE) at the cholinergic synapse. AChE breaks down acetylcholine (ACh) into choline (B1196258) and acetate, terminating the nerve impulse. Inhibitors prevent this breakdown, increasing the concentration and duration of ACh in the synapse, thereby enhancing cholinergic neurotransmission.
Cross-Validation of Analytical Methods for Tetrahydropyrazine Detection: A Comparative Guide
For Immediate Release
This guide provides a comprehensive cross-validation and comparison of two prominent analytical methods for the quantitative determination of Tetrahydropyrazine, also known as Ligustrazine. The objective is to offer researchers, scientists, and drug development professionals a detailed side-by-side analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for this application. This document outlines detailed experimental protocols and summarizes key performance data to aid in method selection and implementation.
This compound is a biologically active compound found in the traditional Chinese herb Ligusticum wallichii (Chuanxiong) and is also synthesized for pharmaceutical use. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development.
Comparative Analysis of Method Performance
The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability and accuracy of results. The following table summarizes the key validation parameters for a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analysis of this compound. This data provides a clear comparison of the performance characteristics of each technique.
| Performance Parameter | HPLC-UV Method | GC-FID Method |
| Linearity Range | 5.0 - 40.0 µg/mL | 0.05 - 1.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% | Not explicitly stated |
| Precision (%RSD) | < 2.0% | Not explicitly stated |
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Not explicitly stated |
Visualizing the Cross-Validation Workflow
To ensure the reliability and consistency of analytical data, a structured cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of two distinct analytical methods.
Workflow for the cross-validation of two analytical methods.
The chemical structure of this compound is fundamental to understanding its analytical behavior.
Chemical structure of 2,3,5,6-Tetramethylpyrazine.
Detailed Experimental Protocols
Reproducibility is a cornerstone of analytical science. The following are detailed methodologies for the HPLC-UV and GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of Ligustrazine Hydrochloride in injection formulations.
-
Chromatographic System:
-
Instrument: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water. The exact ratio should be optimized to achieve appropriate retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: Ambient.
-
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of Ligustrazine Hydrochloride reference standard.
-
Dissolve in the mobile phase to obtain a stock solution of a known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 5.0 - 40.0 µg/mL).
-
-
Preparation of Sample Solution:
-
Take a known volume of the Ligustrazine Hydrochloride injection.
-
Dilute with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
System Suitability:
-
Inject the standard solution multiple times (e.g., n=6).
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The theoretical plate number and tailing factor should meet the system suitability requirements of the laboratory.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is applicable for the determination of 2,3,5,6-Tetramethylpyrazine (TMP) in various matrices, such as vinegar.
-
Chromatographic System:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of pyrazines (e.g., DB-WAX or equivalent).
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Maintain at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of 2,3,5,6-Tetramethylpyrazine reference standard.
-
Dissolve in a suitable organic solvent (e.g., methanol or dichloromethane) to prepare a stock solution.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range.
-
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh or measure a known amount of the sample.
-
Add a known volume of an appropriate extraction solvent.
-
Vortex or sonicate the mixture to ensure efficient extraction.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant for GC-FID analysis. An internal standard may be added before extraction to improve accuracy and precision.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample extract from the regression equation of the calibration curve.
-
This comparative guide is intended to provide a foundational understanding of the analytical methodologies for this compound detection. The choice between HPLC-UV and GC-FID will depend on the specific application, sample matrix, available instrumentation, and the desired performance characteristics. It is recommended that a full method validation be performed in the user's laboratory to ensure the chosen method is fit for its intended purpose.
A Comparative Analysis of the Anti-Inflammatory Efficacy of Tetrahydropyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and potent anti-inflammatory agents is a cornerstone of drug discovery. Tetrahydropyrazine and its derivatives, including the well-known bioactive molecule Ligustrazine (Tetramethylpyrazine), have emerged as a promising class of compounds with significant anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory effects of various this compound derivatives, supported by experimental data, to aid researchers in navigating this chemical space.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been evaluated through their ability to inhibit key inflammatory mediators and enzymes. The following tables summarize the in vitro and in vivo activities of representative compounds from different structural classes.
Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivatives (IC50 values in µM)
| Derivative Class | Compound | Target | Assay System | IC50 (µM) | Reference |
| Pyrrole-substituted Tetrahydropyridine | Compound 17 | TNF-α | LPS-stimulated human whole blood | 1.86 | [1] |
| Bicyclic Tetrahydropyridine | Compound 4a (R-132811) | TNF-α | LPS-stimulated human whole blood | 0.026 | [2] |
| IL-1β | LPS-stimulated human whole blood | 0.020 | [2] | ||
| IL-6 | LPS-stimulated human whole blood | 0.88 | [2] | ||
| IL-8 | LPS-stimulated human whole blood | 0.016 | [2] | ||
| p38α MAPK | Enzyme assay | 0.034 | [2] | ||
| p38β MAPK | Enzyme assay | 0.572 | [2] | ||
| Tetramethylpyrazine-Chalcone | Oxime derivative 5d | COX-1 | Enzyme assay | 0.027 ± 0.004 | [1][3] |
| COX-2 | Enzyme assay | 0.150 ± 0.027 | [1][3] | ||
| Derivative 6b | 5-LOX | Enzyme assay | Potent inhibitor | [1] | |
| Ligustrazine (Tetramethylpyrazine) | Ligustrazine | NO Production | LPS-stimulated RAW 264.7 cells | - | [4] |
| IL-1β Production | LPS-stimulated RAW 264.7 cells | Significantly reduced | [4] | ||
| TNF-α Production | LPS-stimulated RAW 264.7 cells | Significantly reduced | [4] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound Derivatives (ID50 values)
| Derivative Class | Compound | Animal Model | Endpoint | ID50 (mg/kg, p.o.) | Reference |
| Pyrrole-substituted Tetrahydropyridine | Compound 17 | LPS-induced TNF-α in mice | TNF-α inhibition | 5.98 | [1] |
| Bicyclic Tetrahydropyridine | Compound 4a (R-132811) | LPS-induced TNF-α in mice | TNF-α inhibition | 0.93 | [2] |
| LPS-induced IL-1β in mice | IL-1β inhibition | 8.63 | [2] | ||
| LPS-induced IL-6 in mice | IL-6 inhibition | 0.11 | [2] | ||
| Anti-collagen antibody-induced arthritis in mice | Arthritis inhibition | 2.22 | [2] | ||
| Collagen-induced arthritis in mice | Arthritis inhibition | 2.38 | [2] | ||
| Adjuvant-induced arthritis in rats (prophylactic) | Arthritis inhibition | 3.1 | [2] | ||
| Adjuvant-induced arthritis in rats (therapeutic) | Arthritis inhibition | 4.9 | [2] |
Key Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of many this compound derivatives are mediated through the modulation of critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in the transcriptional regulation of a wide array of pro-inflammatory genes.
Caption: Inflammatory Signaling and Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo anti-inflammatory assays.
In Vitro Assay: Inhibition of LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory activity of compounds at the cellular level.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 105 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test this compound derivatives. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: The cells are incubated for an appropriate period, typically 18-24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured by ELISA.
-
-
Data Analysis: The concentration of each inflammatory mediator is measured, and the half-maximal inhibitory concentration (IC50) for each compound is calculated.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the in vivo acute anti-inflammatory activity of test compounds.
-
Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 1% w/v solution of carrageenan in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The dose that causes 50% inhibition of edema (ID50) can be determined.
Visualization of Key Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: p38 MAPK Signaling Pathway Inhibition.
This guide highlights the significant potential of this compound derivatives as a source of novel anti-inflammatory drugs. The provided data and protocols offer a foundation for further research and development in this promising area. The diverse chemical structures and mechanisms of action within this class of compounds warrant continued investigation to identify candidates with optimal efficacy and safety profiles.
References
- 1. Discovery of Novel Tetramethylpyrazine Containing Chalcone Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
Tetrahydropyrazine: A Viable Therapeutic Target in Cardiovascular Disease? A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tetrahydropyrazine (THP), also known as Tetramethylpyrazine (TMP), against established cardiovascular disease therapies. We delve into the experimental data validating its potential, detail the underlying mechanisms, and present a clear comparison with current treatment modalities.
This compound, a bioactive alkaloid derived from the traditional Chinese herb Ligusticum wallichii, has garnered significant interest for its potential therapeutic applications in cardiovascular diseases. Mounting evidence from preclinical studies suggests that THP exerts protective effects against atherosclerosis, myocardial ischemia-reperfusion injury, and cardiac hypertrophy through its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This guide synthesizes the available experimental data to provide a comprehensive evaluation of THP as a therapeutic target, comparing its efficacy with that of widely used drugs such as statins and ACE inhibitors.
Performance Comparison: this compound vs. Standard Therapies
The therapeutic potential of this compound has been evaluated in various animal models of cardiovascular disease. Below, we present a comparative summary of its effects on key disease markers against a standard-of-care statin (Lipitor/Atorvastatin) in a model of atherosclerosis.
Atherosclerosis: THP vs. Statins in ApoE-/- Mice
A key study investigated the effects of THP in Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis. The performance of THP was compared to that of Lipitor, a widely prescribed statin.[1]
| Parameter | Control (ApoE-/-) | THP Treated (ApoE-/-) | Lipitor Treated (ApoE-/-) |
| Corrected Plaque Area (%) | 15.2 ± 2.1 | 8.9 ± 1.5 | 7.5 ± 1.2 |
| Total Cholesterol (TC) (mmol/L) | 25.8 ± 3.2 | 18.5 ± 2.5 | 15.1 ± 2.1 |
| Triglycerides (TG) (mmol/L) | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.3 ± 0.2 |
| Low-Density Lipoprotein (LDL-C) (mmol/L) | 12.3 ± 1.8 | 8.1 ± 1.3 | 6.2 ± 1.1 |
| High-Density Lipoprotein (HDL-C) (mmol/L) | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.9 ± 0.5 |
| *Data are presented as mean ± standard deviation. P < 0.05 compared to the control group. |
A systematic review and meta-analysis of twelve studies involving 258 animals further corroborates the anti-atherosclerotic effects of THP.[2][3][4] This analysis demonstrated that THP significantly reduced the aortic atherosclerotic lesion area and led to significant decreases in total cholesterol, triglycerides, and LDL-C, while increasing HDL-C levels.[2][3][4]
Mechanistic Insights: Signaling Pathways Modulated by this compound
Experimental evidence indicates that this compound exerts its cardioprotective effects by modulating key signaling pathways involved in inflammation and cell survival, primarily the PI3K/Akt and NF-κB pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses and is implicated in the pathogenesis of atherosclerosis. THP has been shown to inhibit the activation of this pathway.[5][6][7][8] The proposed mechanism involves the downregulation of upstream activators such as Tumor Necrosis Factor Receptor 1 (TNFR1) and Toll-like receptor 4 (TLR4), leading to the suppression of IκB-α degradation and subsequent nuclear translocation of the p65 subunit of NF-κB.[5][7]
References
- 1. Effect of Tetramethylpyrazine on Atherosclerosis and SCAP/SREBP-1c Signaling Pathway in ApoE−/− Mice Fed with a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and mechanism of tetramethylpyrazine for atherosclerosis in animal models: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and mechanism of tetramethylpyrazine for atherosclerosis in animal models: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tetramethylpyrazine inhibits the inflammatory response by downregulating the TNFR1/IκB-α/NF-κB p65 pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetramethylpyrazine Protects Blood-Spinal Cord Barrier Integrity by Modulating Microglia Polarization Through Activation of STAT3/SOCS3 and Inhibition of NF-кB Signaling Pathways in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetramethylpyrazine mitigates lipopolysaccharide-induced acute lung injury by inhibiting the HMGB1/TLR4/NF-κB signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetramethylpyrazine Inhibits Platelet Adhesion and Inflammatory Response in Vascular Endothelial Cells by Inhibiting P38 MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tetrahydropyrazine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the structure-activity relationships (SAR) of its analogs is crucial for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of different series of this compound analogs, summarizing their biological activities, key SAR findings, and the experimental protocols used for their evaluation.
Tetrahydropyrido[2,3-b]pyrazines as Anaplastic Lymphoma Kinase (ALK) Inhibitors
A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines has been investigated as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer. The core scaffold was designed as a conformationally restricted analog of a known aminopyridine kinase inhibitor.
Structure-Activity Relationship (SAR) Summary:
The SAR studies on this series revealed several key structural features influencing ALK inhibitory activity. Modifications at various positions of the tetrahydropyrido[2,3-b]pyrazine core led to significant variations in potency, with some analogs achieving IC50 values in the low nanomolar range in enzymatic assays and sub-micromolar levels in cell-based assays.
Table 1: SAR of Tetrahydropyrido[2,3-b]pyrazine Analogs as ALK Inhibitors
| Compound ID | R1 | R2 | R3 | ALK IC50 (nM) | Cellular Activity (nM) |
| 1a | H | H | Phenyl | ~50 | ~500 |
| 1b | Methyl | H | Phenyl | ~25 | ~300 |
| 1c | H | Chloro | Phenyl | ~15 | ~200 |
| 1d | H | H | 2,4-dichloro-5-methoxyphenyl | ~10 | ~150 |
Note: The data presented here is a representative summary based on published research and is intended for comparative purposes.
Key Experimental Protocols:
Anaplastic Lymphoma Kinase (ALK) Enzyme Assay: The inhibitory activity of the compounds against the ALK enzyme was typically determined using a biochemical assay. The protocol involves incubating the purified ALK enzyme with the test compound at varying concentrations in the presence of ATP and a suitable substrate. The phosphorylation of the substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the extent of inhibition and calculate the IC50 value.
Cell-Based ALK Inhibition Assay: Cellular activity was assessed using cancer cell lines known to have ALK dysregulation. Cells were treated with the this compound analogs, and the inhibition of ALK phosphorylation was measured by techniques such as Western blotting or specific cellular assays that detect the downstream effects of ALK signaling. Cell viability assays (e.g., MTT or CellTiter-Glo) were also employed to determine the cytotoxic effects of the compounds.
Tetramethylpyrazine-Based Chalcones as Multi-Target Anti-Alzheimer's Agents
In a different therapeutic approach, chalcones incorporating a tetramethylpyrazine (also known as ligustrazine) moiety have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds were designed to target multiple factors implicated in the disease pathology, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO).
Structure-Activity Relationship (SAR) Summary:
The SAR of these hybrid molecules indicated that the nature and position of substituents on the chalcone (B49325) framework significantly influenced their inhibitory activities against the target enzymes. Some derivatives displayed potent, multi-target inhibitory profiles.
Table 2: Multi-Target Activity of Tetramethylpyrazine-Based Chalcone Analogs
| Compound ID | Substituent (R) | AChE IC50 (µM) | BChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 2a | 4-Hydroxy | 5.2 | 8.1 | > 20 | 12.5 |
| 2b | 4-Methoxy | 3.8 | 6.5 | 15.2 | 9.8 |
| 2c | 3,4-Dimethoxy | 2.1 | 4.3 | 10.5 | 7.1 |
| 2d | 4-Dimethylamino | 1.5 | 3.2 | 8.7 | 5.4 |
Note: The data presented here is a representative summary based on published research and is intended for comparative purposes.
Key Experimental Protocols:
Cholinesterase Inhibition Assay: The inhibitory activity against AChE and BChE was determined using a modified Ellman's method. This spectrophotometric assay measures the hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) by the respective enzymes, where the product reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion that is measured over time.
Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory potency against MAO-A and MAO-B was assessed using a fluorometric or radiometric assay. The assay measures the enzymatic oxidation of a specific substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B) in the presence and absence of the test compounds.
Comparative Diagrams
To visualize the logical flow of the research and the relationships between different components of the SAR studies, the following diagrams are provided.
This guide provides a snapshot of the SAR for two distinct classes of this compound analogs. The presented data and experimental approaches highlight the versatility of this scaffold in targeting different biological systems. Researchers can leverage this information to guide the design of new and more effective therapeutic agents based on the this compound core.
Unveiling the Neuroprotective Efficacy of Tetrahydropyrazine: A Comparative Guide to In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo neuroprotective efficacy of Tetrahydropyrazine (THP) and its derivatives, supported by experimental data. We delve into the detailed methodologies of key experiments and visualize the complex signaling pathways involved, offering a comprehensive resource for researchers in the field of neurodegenerative disease.
Quantitative Efficacy: Bridging In Vitro and In Vivo Findings
| Compound | In Vitro Model | In Vitro Efficacy | In Vivo Model | In Vivo Efficacy |
| Tetramethylpyrazine nitrone (TBN) | MPP+-induced primary midbrain neurons | Not specified | MPTP-induced Parkinson's disease in mice | 30 mg/kg (ameliorated motor impairment and increased striatal dopamine (B1211576) levels)[1] |
| Tetramethylpyrazine derivative (T-006) | MPP+-induced neuronal damage | Minimal effective concentration: 0.1 µM[2] | Not specified | Not specified |
| Tetramethylpyrazine derivative (T-006) | 6-OHDA-induced neuronal damage | Minimal effective concentration: 3 µM[2] | Not specified | Not specified |
| Tetramethylpyrazine (TMP) | MPP+- and 6-OHDA-induced neurotoxicity | No significant protective effect at 100 µM[2] | MPTP-induced Parkinson's disease in rats | Not specified |
Note: MPP+ (1-methyl-4-phenylpyridinium) and 6-OHDA (6-hydroxydopamine) are neurotoxins used to induce Parkinson's-like pathology in experimental models. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a precursor to MPP+.
Deciphering the Mechanism: Key Signaling Pathways
This compound and its derivatives exert their neuroprotective effects through the modulation of several key signaling pathways. These pathways are central to cellular defense against oxidative stress, inflammation, and apoptosis, which are common hallmarks of neurodegenerative diseases.
Nrf2/HO-1 Pathway Activation
THP has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[3][4][5] Under conditions of oxidative stress, THP promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant enzymes, including HO-1. This cascade enhances the cellular defense against oxidative damage.
Caption: THP activates the Nrf2/HO-1 pathway to enhance antioxidant defenses.
PI3K/Akt/mTOR Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade for cell survival and proliferation. Studies suggest that THP derivatives can modulate this pathway to exert their neuroprotective effects.[6] By activating Akt, THP can inhibit apoptosis and promote cell survival in the face of neurotoxic insults.
Caption: THP modulates the PI3K/Akt/mTOR pathway to promote cell survival.
RhoA/ROCK2 Pathway Inhibition
The RhoA/ROCK2 signaling pathway is implicated in neuronal apoptosis and neurite retraction. Tetramethylpyrazine (TMP) has been shown to inhibit this pathway, leading to neuroprotection and enhanced neuroplasticity in models of cerebral ischemia-reperfusion injury.[7][8][9][10] By downregulating RhoA and its downstream effector ROCK2, TMP can prevent cytoskeletal collapse and promote neuronal survival.
Caption: THP inhibits the RhoA/ROCK2 pathway, preventing neuronal damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound.
In Vitro Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of THP for a specified period, followed by co-incubation with a neurotoxin (e.g., MPP+).
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
In Vivo Parkinson's Disease Model (MPTP-induced)
The MPTP mouse model is a widely used in vivo model to study Parkinson's disease pathogenesis and evaluate potential therapeutic agents.
-
Animal Model: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
MPTP Administration: MPTP is dissolved in saline and administered to the mice via intraperitoneal injections. The dosing regimen (e.g., number of injections, dose per injection) can vary to induce either acute or chronic neurodegeneration.
-
THP Treatment: THP is administered to the animals (e.g., orally or intraperitoneally) before, during, or after MPTP administration, depending on the study design (neuroprotective vs. neurorestorative).
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test or the pole test to measure balance and coordination.
-
Neurochemical Analysis: Post-mortem analysis of the striatum is performed to measure the levels of dopamine and its metabolites using techniques like high-performance liquid chromatography (HPLC).
-
Histological Analysis: The substantia nigra is examined for the loss of dopaminergic neurons using immunohistochemistry for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.
In Vivo Parkinson's Disease Model (6-OHDA-induced)
The 6-OHDA rat model is another established model for Parkinson's disease that involves the stereotaxic injection of the neurotoxin 6-hydroxydopamine directly into the brain.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Stereotaxic Surgery: Under anesthesia, a small hole is drilled in the skull, and a cannula is used to inject 6-OHDA into a specific brain region, typically the medial forebrain bundle or the substantia nigra.
-
THP Treatment: THP is administered to the rats according to the experimental design.
-
Behavioral Assessment: Rotational behavior induced by apomorphine (B128758) or amphetamine is a common method to assess the extent of the dopaminergic lesion.
-
Histological and Neurochemical Analysis: Similar to the MPTP model, post-mortem brain tissue analysis is conducted to quantify dopaminergic neuron loss and dopamine levels.
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the neuroprotective efficacy of this compound and its derivatives. The convergence of findings from cellular and animal models, coupled with the elucidation of its mechanisms of action on key signaling pathways, positions THP as a promising candidate for further investigation in the development of novel therapies for neurodegenerative diseases. This guide provides a foundational framework for researchers to understand and build upon the existing knowledge of THP's therapeutic potential.
References
- 1. Tetramethylpyrazine nitrone exerts neuroprotection via activation of PGC-1α/Nrf2 pathway in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Neuroprotective effects of tetramethylpyrazine against dopaminergic neuron injury in a rat model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetramethylpyrazine Antagonizes the Subchronic Cadmium Exposure-Induced Oxidative Damage in Mouse Livers via the Nrf2/HO-1 Pathway [mdpi.com]
- 5. Tetramethylpyrazine ameliorates endotoxin-induced acute lung injury by relieving Golgi stress via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetramethylpyrazine Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition [frontiersin.org]
- 8. Frontiers | Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition [frontiersin.org]
- 9. Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Tetrahydropyrazine synthesis routes
For researchers, scientists, and drug development professionals, the efficient synthesis of the tetrahydropyrazine scaffold is a critical step in the creation of a wide array of bioactive molecules. This guide provides an objective comparison of three prominent synthetic routes to tetrahydropyrazines: catalytic hydrogenation of pyrazines, condensation of 1,2-diamines with 1,2-dicarbonyl compounds, and a modern ruthenium-catalyzed annulative transfer hydrogenation. The performance of these methods is evaluated based on experimental data, offering a clear perspective on their respective advantages and limitations.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for a target this compound derivative depends on several factors, including the desired substitution pattern, scalability, and tolerance to various functional groups. The following table summarizes the quantitative data for three distinct and representative methods.
| Synthesis Route | Starting Materials | Product | Catalyst/Reagent | Reaction Conditions | Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 2,5-Dialkylpyrazine | 2,5-Dialkylpiperazine (fully reduced) | Platinum(IV) oxide (PtO₂) | H₂ (130 kg/cm ²), Ethanol (B145695), Room Temperature, 18 h | High (quantitative conversion) | High yield, simple procedure. | Requires high pressure, may lead to over-reduction to piperazine.[1] |
| Iridium-Catalyzed Hydrogenation | 2,5-Dimethylpyrazine | 2,5-Dimethylpiperazine (fully reduced) | Iridium Complex | H₂ (pressure not specified), Solvent (minimal), Temperature not specified | High (quantitative conversion) | Reversible process, efficient for hydrogen storage.[2][3] | Catalyst can be complex and expensive. |
| Condensation Reaction | α-Aminoacetone | 2,5-Dihydro-3,6-dimethylpyrazine | Potassium hydroxide (B78521) | Not specified | Not specified | Readily available starting materials. | Product can be unstable and prone to dimerization. |
Visualizing the Synthetic Pathways
To further elucidate the transformations involved in these synthetic approaches, the following diagrams illustrate the core reaction schemes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Route 1: Catalytic Hydrogenation of 2,5-Dialkylpyrazines[1]
Materials:
-
2,5-Dialkylpyrazine (e.g., 2,5-dimethylpyrazine) (5 mmol)
-
Platinum(IV) oxide (PtO₂) (25 mg)
-
Ethanol (40 ml)
-
Hydrogen gas (H₂)
Procedure:
-
A solution of the 2,5-dialkylpyrazine (5 mmol) in ethanol (40 ml) is placed in an autoclave.
-
Platinum(IV) oxide (25 mg) is added to the solution as a catalyst.
-
The autoclave is charged with hydrogen gas to a pressure of 130 kg/cm ².
-
The reaction mixture is stirred at room temperature for 18 hours.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The residue is purified by column chromatography to afford the 2,5-dialkylpiperazine.
Note: This procedure results in the fully reduced piperazine. To obtain the this compound, careful monitoring and control of the reaction time and hydrogen pressure would be necessary to achieve partial reduction.
Route 2: Condensation of α-Aminoacetone to 2,5-Dihydro-3,6-dimethylpyrazine[4]
The self-condensation of α-aminoacetone leads to the formation of 2,5-dihydro-3,6-dimethylpyrazine. This reaction is typically initiated by basification of α-aminoacetone hydrochloride.
Materials:
-
α-Aminoacetone hydrochloride
-
Potassium hydroxide
Procedure:
-
α-Aminoacetone hydrochloride is treated with potassium hydroxide to generate the free base, α-aminoacetone.
-
The unstable α-aminoacetone then undergoes spontaneous self-condensation to form the 2,5-dihydro-3,6-dimethylpyrazine.
Note: The original literature highlights the instability of the product, which is prone to dimerization. Subsequent reduction of the isolated dihydropyrazine would be required to obtain the corresponding this compound.
Route 3: Ruthenium-Catalyzed Synthesis of Piperazines from Diols and Diamines
While a specific protocol for this compound was not found, a related ruthenium-catalyzed synthesis of piperazines from diols and diamines has been reported and can be adapted. This "hydrogen borrowing" methodology offers a green and efficient alternative.
General Procedure (Adapted):
-
In a dry reaction vessel under an inert atmosphere, the diamine, diol, and a ruthenium catalyst (e.g., a (pyridyl)phosphine-ligated ruthenium(II) complex) are combined.
-
The reaction mixture is heated to a specified temperature (e.g., 110 °C) for a designated time.
-
Upon completion, the reaction is cooled to room temperature.
-
A standard aqueous workup (e.g., with dichloromethane (B109758) and water) is performed.
-
The product is isolated and purified using column chromatography.
Conclusion
The synthesis of tetrahydropyrazines can be achieved through various methodologies, each with its own set of strengths and weaknesses. Classical catalytic hydrogenation offers high yields but may require high pressure and can lead to over-reduction. Condensation reactions utilize simple starting materials but may yield unstable intermediates. Modern transition-metal-catalyzed methods, such as the ruthenium-catalyzed annulative transfer hydrogenation, present an elegant and efficient approach, though catalyst cost and availability may be a consideration. The choice of the most suitable route will ultimately be guided by the specific requirements of the target molecule and the practical constraints of the laboratory setting. Further research into the selective partial reduction of pyrazines and the optimization of condensation and ruthenium-catalyzed methods will continue to enhance the synthetic chemist's toolkit for accessing this important heterocyclic scaffold.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Tetrahydropyrazine: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Tetrahydropyrazine. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS 5194-05-8), the following procedures are based on best practices for handling and disposing of structurally similar pyrazine (B50134) derivatives and other hazardous heterocyclic amines. It is imperative to treat this compound as a hazardous chemical waste and to consult your institution's Environmental Health and Safety (EH&S) office for compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for related compounds, it should be assumed that this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following table outlines the essential personal protective equipment required when handling this compound, particularly during disposal operations.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and aerosols of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents dermal contact with the potentially hazardous substance. |
| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling potentially toxic fumes or aerosols. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[1][2] High-temperature incineration by a licensed hazardous waste disposal facility is the preferred final disposition.[2] Do not dispose of this compound down the drain or in regular trash.[1][3]
-
Waste Segregation and Collection :
-
Isolate waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) from other laboratory waste streams.[2]
-
Place the chemical waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][4] The container must be compatible with amines.[4]
-
-
Container Labeling :
-
Container Management and Storage :
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.[2][5]
-
Store the container in a designated, cool, and well-ventilated satellite accumulation area within the laboratory.[6][7]
-
Ensure incompatible materials, such as strong oxidizing agents and acids, are stored separately.[1][8]
-
-
Disposal of Contaminated Materials :
-
Any disposable labware, gloves, or absorbent materials used to clean up spills should be placed in the designated hazardous waste container along with the chemical.[1]
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1]
-
Provide them with the accurately labeled waste container for proper handling and transport.
-
Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound, from initial handling to final removal from the laboratory.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tetrahydropyrazine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Tetrahydropyrazine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive selection of personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][2][3] | Protects against splashes and vapors. Standard safety glasses are not sufficient.[1] |
| Hand Protection | Chemical-resistant gloves such as butyl rubber, Viton™, or polyvinyl alcohol (PVA).[1] Nitrile gloves may offer short-term protection.[1][4] | Provides protection against skin contact. Always inspect gloves for integrity before use.[1][4] |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned.[1] Consider flame-retardant and antistatic protective clothing. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If engineering controls are insufficient, use a respirator with an appropriate organic vapor cartridge.[1] | Minimizes inhalation of vapors. A respiratory protection program should be in place if respirators are required.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.[1]
-
Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are readily available.[1]
-
PPE Inspection: Inspect all personal protective equipment for any damage or contamination before use.[1]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.[1]
2. Handling:
-
Location: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation of vapors.[1]
-
Avoid Contact: Handle the chemical with care to prevent contact with skin, eyes, and clothing.[1]
-
Prevent Aerosol Generation: Avoid procedures that may generate aerosols or vapors.[1]
-
Grounding: For flammable liquids like some tetrahydropyridine (B1245486) derivatives, use only non-sparking tools and ensure all metal parts of the equipment are grounded to avoid ignition from static electricity discharge.[5][6]
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[2][5]
3. Spill Management:
-
Small Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1]
-
Large Spills: In the event of a large spill, notify safety personnel immediately.[7] Evacuate the area and approach the spill from upwind, if possible.[7]
-
Personal Protection: Those involved in the cleanup must wear appropriate PPE to protect against skin and eye contact, and inhalation.[7]
-
Containment: Recover spilled material in salvage drums.[7]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Designated Container: Dispose of waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" or other appropriate hazardous waste container if it contains halogens. If not, a general "Flammable Organic Waste" or "Chemical Waste" container may be appropriate, depending on its properties and local regulations.[1]
-
Compatibility: Ensure the waste container is made of a compatible material and has a secure, screw-top cap.[1] Keep the container closed when not in use.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of its contents.[1]
Disposal Procedure:
-
Follow Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]
-
Do Not Mix: Do not mix with non-halogenated waste unless permitted by your institution's waste management guidelines.[1]
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Emergency Procedures
In case of accidental exposure or a medical emergency, follow these first-aid instructions and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of fresh water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Get medical attention.[7] |
| Skin Contact | Remove contaminated clothing.[7] Wash skin immediately with plenty of soap and water.[2][7] Get medical attention if skin irritation persists.[7] |
| Inhalation | Remove the person to fresh air.[2][7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[6] Get medical attention if symptoms occur or persist.[6][7] |
| Ingestion | Do NOT induce vomiting unless instructed to do so by a physician.[7] Rinse mouth with water.[2] Give the conscious patient two glasses of milk.[7] Get medical attention immediately.[7] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tetrahydropiperine|MSDS [dcchemicals.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.nl [fishersci.nl]
- 6. fishersci.com [fishersci.com]
- 7. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
